Corosolic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGSQOYIOKBQOW-ZSDYHTTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904142 | |
| Record name | Corosolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4547-24-4 | |
| Record name | Corosolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4547-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corosolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004547244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corosolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urs-12-en-28-oic acid, 2,3-dihydroxy-, (2α,3β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COROSOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMX2I57A98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Scientific Journey of Corosolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corosolic acid, a pentacyclic triterpenoid, has garnered significant scientific attention for its diverse pharmacological activities, most notably its anti-diabetic, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the discovery and history of this compound, from its roots in traditional medicine to its modern-day investigation as a potential therapeutic agent. The document details its physicochemical properties, isolation and characterization methodologies, and the molecular mechanisms underlying its biological effects, with a focus on key signaling pathways. Quantitative data from various studies are presented in structured tables for comparative analysis, and detailed experimental protocols for its extraction and key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this promising natural compound.
Discovery and History
The journey of this compound's discovery is deeply intertwined with the traditional use of the Banaba plant (Lagerstroemia speciosa), a tree native to Southeast Asia. For centuries, Banaba leaves have been used in folk medicine, particularly in the Philippines, for the management of diabetes and kidney-related ailments.[1]
The first scientific investigation into the hypoglycemic properties of Banaba dates back to 1940, when Garcia reported the blood sugar-lowering effects of an aqueous extract of the leaves in rabbits.[2][3] However, it was much later that the key active constituent responsible for this activity was identified. While the exact individual and date of the first isolation and characterization of this compound are not definitively documented in the readily available literature, subsequent research in the late 20th century led to its identification as a potent bioactive compound within Banaba leaves and other plant sources.[2][4]
This compound, also known as 2α-hydroxyursolic acid, is a pentacyclic triterpene with the molecular formula C₃₀H₄₈O₄ and a molecular weight of 472.70 g/mol .[4] Its chemical structure is similar to that of ursolic acid, another well-known bioactive triterpenoid.[4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₄ | [4] |
| Molecular Weight | 472.70 g/mol | [4] |
| IUPAC Name | (1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | [5] |
| Synonyms | Glucosol, Colosolic acid, 2α-Hydroxyursolic acid | [6] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol, ethanol, DMSO; Insoluble in water | [6] |
Experimental Protocols
Isolation of this compound from Lagerstroemia speciosa Leaves
This protocol is a synthesized methodology based on common laboratory practices for the extraction and purification of this compound.
Materials:
-
Dried and powdered Lagerstroemia speciosa leaves
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Silica gel for column chromatography (60-120 mesh)
-
Rotary evaporator
-
Soxhlet apparatus
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Extraction:
-
A known quantity of powdered Lagerstroemia speciosa leaves is subjected to Soxhlet extraction with methanol for 6-8 hours.
-
The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]
-
-
Solvent Partitioning:
-
The crude methanolic extract is suspended in water and partitioned successively with n-hexane and then ethyl acetate.
-
The ethyl acetate fraction, which contains the triterpenoids, is collected and concentrated to dryness.[3]
-
-
Column Chromatography:
-
The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column packed with n-hexane.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by TLC using a mobile phase of chloroform:methanol (e.g., 95:5 v/v). Spots are visualized by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.
-
-
Purification and Crystallization:
-
Fractions containing the compound with an Rf value corresponding to standard this compound are pooled and concentrated.
-
The resulting solid is recrystallized from methanol to yield purified this compound.
-
-
Characterization:
-
The purity and identity of the isolated this compound are confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Diagram of the isolation and purification workflow for this compound.
Caption: Workflow for this compound isolation.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol outlines a common method to assess the effect of this compound on glucose uptake in an insulin-sensitive cell line.
Materials:
-
3T3-L1 pre-adipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% fetal bovine serum (FBS)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
This compound stock solution (in DMSO)
-
Insulin stock solution
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS until confluent.
-
Two days post-confluence, induce differentiation by switching to the differentiation medium for 48 hours.
-
Maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours, followed by DMEM with 10% FBS for an additional 3-5 days to allow for lipid droplet accumulation.
-
-
Glucose Uptake Assay:
-
Differentiated adipocytes are serum-starved for 2-3 hours in KRH buffer.
-
Cells are then treated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes to 2 hours).
-
Insulin (positive control) or vehicle is added for the final 20-30 minutes of incubation.
-
Glucose uptake is initiated by adding 2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog and incubating for 5-10 minutes.
-
The reaction is stopped by washing the cells three times with ice-cold PBS.
-
-
Quantification:
-
Cells are lysed, and the radioactivity is measured using a scintillation counter, or fluorescence is measured using a plate reader.
-
Glucose uptake is expressed as a percentage of the control or normalized to protein content.
-
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes a method to evaluate the anti-inflammatory effects of this compound by measuring its impact on pro-inflammatory cytokine production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line or bone marrow-derived macrophages (BMDMs)
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
ELISA kits for TNF-α and IL-6
-
Griess reagent for nitric oxide (NO) measurement
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells or BMDMs in DMEM with 10% FBS.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
-
Measurement of Inflammatory Mediators:
-
Cytokines: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide: Measure the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
-
-
Data Analysis:
-
The inhibitory effect of this compound on cytokine and NO production is calculated as a percentage of the LPS-stimulated control.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse biological effects by modulating multiple key signaling pathways.
AMPK Signaling Pathway
This compound is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] Activation of AMPK by this compound leads to the inhibition of ATP-consuming anabolic pathways and the activation of ATP-producing catabolic pathways. In the context of its anti-diabetic effects, AMPK activation enhances glucose uptake in muscle and adipose tissues and suppresses gluconeogenesis in the liver.[7]
Diagram of the AMPK signaling pathway activated by this compound.
Caption: this compound activates AMPK.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including cytokines and chemokines.[4] This inhibitory effect on the NF-κB pathway is a key mechanism underlying the anti-inflammatory properties of this compound.
Diagram of the NF-κB signaling pathway inhibited by this compound.
Caption: this compound inhibits NF-κB.
HER2/neu Signaling Pathway
In the context of cancer, this compound has been found to downregulate the expression of the human epidermal growth factor receptor 2 (HER2/neu) oncogene.[4] HER2 is a receptor tyrosine kinase that, when overexpressed, promotes cell proliferation and survival in certain types of cancer, such as breast and gastric cancer. By inhibiting HER2/neu signaling, this compound can induce cell cycle arrest and apoptosis in HER2-positive cancer cells.[4]
Diagram of the HER2/neu signaling pathway inhibited by this compound.
Caption: this compound inhibits HER2/neu.
Quantitative Data
In Vitro Anti-cancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SNU-601 | Human Gastric Cancer | 16.9 ± 2.9 | [4] |
| BGC823 | Human Gastric Cancer | Varies (dose-dependent) | [4] |
| U373 | Human Glioblastoma | Not specified | [8] |
| T98G | Human Glioblastoma | Not specified | [8] |
| PC-3 | Prostate Cancer | 9.362 ± 0.56 | [9] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Clinical Studies on Blood Glucose Levels
| Study | Subjects | Intervention | Duration | Key Findings | Reference |
| Judy et al. | 10 Type II Diabetics | 32 mg or 48 mg/day of a 1% this compound extract | 2 weeks | 30% decrease in blood glucose levels with the 48 mg dose in a soft gel formulation.[2] | [10] |
| Fukushima et al. | 31 subjects (including diabetics and those with impaired glucose tolerance) | Single 10 mg dose of this compound before an oral glucose tolerance test | Single dose | Significantly lower blood glucose levels at 90 minutes post-glucose challenge compared to placebo.[2] | [11] |
| Tsuchibe et al. | 12 subjects with elevated fasting plasma glucose | 10 mg/day of this compound from a standardized Banaba extract | 1 week | 12% decrease in both fasting and 1-hour postprandial glucose levels. |
Conclusion
This compound has emerged from its traditional medicinal roots as a scientifically validated bioactive compound with significant therapeutic potential. Its multifaceted mechanisms of action, particularly its ability to modulate key signaling pathways involved in metabolism, inflammation, and cancer, make it a compelling candidate for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to unlock the full potential of this promising natural product. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile for various therapeutic applications.
References
- 1. gigvvy.com [gigvvy.com]
- 2. Management of Diabetes and Its Complications with Banaba (Lagerstroemia speciosa L.) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound isolation from the leaves of Eriobotrta japonica showing the effects on carbohydrate metabolism and differentiation of 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]
- 9. In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. magistralbr.caldic.com [magistralbr.caldic.com]
- 11. Effect of this compound on postchallenge plasma glucose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Corosolic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corosolic acid is a pentacyclic triterpenoid compound found in various medicinal plants, most notably Banaba (Lagerstroemia speciosa).[1][2] Recognized for its wide range of biological activities, it is a subject of intense research for its potential therapeutic applications in metabolic diseases, inflammation, and oncology.[2][3] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, pharmacokinetic profile, and mechanisms of action, with a focus on relevant signaling pathways and experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound, also known as 2α-hydroxyursolic acid, is a triterpenoid with a complex pentacyclic structure.[4][5] Its chemical formula is C₃₀H₄₈O₄.[4] Structurally, it is similar to ursolic acid, with the key difference being an additional hydroxyl group at the 2-alpha position.[5] This structural feature is crucial for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1S,2R,4aS,6aS,6bR,8aR,10R,11R,12aR,12bR,14bS)-10,11-Dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylic acid | [5] |
| Synonyms | Glucosol, Corsolic acid, Colosolic acid, 2α-Hydroxyursolic acid | [5][6] |
| CAS Number | 4547-24-4 | [4][5] |
| Molecular Formula | C₃₀H₄₈O₄ | [4][5][6] |
| Molecular Weight | 472.70 g/mol | [4][7][8] |
| Appearance | White amorphous powder/crystalline powder | [4][9][10] |
| Melting Point | >233°C; 242-244°C | [9][10] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [4][7][11] |
| DMSO | 20 mg/mL; 48 mg/mL (101.54 mM); 95 mg/mL (200.97 mM) | [7][12][13][14] |
| Ethanol | 1 mg/mL; 6 mg/mL (12.69 mM); 16 mg/mL (33.84 mM); Soluble in hot ethanol | [4][7][13][14] |
| Methanol | Soluble in hot methanol | [4] |
| Other Solvents | Soluble in petroleum ether, benzene, chloroform, pyridine | [4] |
Pharmacokinetics and Bioavailability
Studies in animal models indicate that this compound has low oral bioavailability.[1][2] After oral administration in rats, the plasma concentration was found to be relatively low, suggesting that active transport mechanisms may be involved in its intestinal absorption.[1] The compound is metabolized in the liver, with several metabolites identified in both plasma and bile.[1]
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route | Dose | Value | Reference(s) |
| Linearity Range | N/A | N/A | 20-10,000 ng/mL in plasma | [15] |
| Bioavailability | Oral | N/A | Low | [1] |
| Peak Plasma Conc. (Cmax) | Oral | 10 mg/mL | 669 ng/mL | [1] |
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects by modulating multiple signaling pathways. Its best-characterized effect is on glucose metabolism, where it demonstrates insulin-mimetic properties.[16][17] It also plays significant roles in anti-inflammatory and anti-cancer processes.[3][12]
Anti-Diabetic Effects: Insulin Signaling Pathway
This compound enhances glucose uptake and utilization, primarily by potentiating the insulin signaling cascade.[1][17] It has been shown to increase the tyrosine phosphorylation of the insulin receptor β-subunit, which is a critical activation step.[17][18] This initiates a downstream cascade involving the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), ultimately leading to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose entry into cells.[1][17][18] The effect of this compound on glucose uptake can be blocked by PI3K inhibitors like wortmannin, confirming its reliance on this pathway.[1][19] Furthermore, this compound inhibits protein tyrosine phosphatases (PTPs) like PTP1B, which are negative regulators of the insulin receptor, thereby prolonging the insulin signal.[17][19][20]
Anti-Cancer Effects: Modulation of STAT3, NF-κB, and Other Pathways
This compound demonstrates significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.[3][12] Its mechanisms are multifactorial and involve the inhibition of key oncogenic signaling pathways.
-
STAT3 Inhibition: this compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[21] By preventing the phosphorylation and activation of STAT3, it can suppress the proliferation of cancer cells and enhance their sensitivity to chemotherapeutic drugs.[21][22]
-
NF-κB Inhibition: The compound can inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival.[3][23] This leads to decreased expression of anti-apoptotic proteins and pro-inflammatory cytokines.[3]
-
PI3K/Akt/mTOR Pathway: In some cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[3]
-
Hippo/YAP Pathway: Recent studies show that this compound can inhibit hepatocellular carcinoma by inactivating Yes-associated protein (YAP), a key downstream effector of the Hippo pathway, leading to reduced cell proliferation and tumorigenesis.[24]
-
JAK/STAT Pathway: In triple-negative breast cancer cells, this compound induces apoptosis by inhibiting the JAK/STAT signaling pathway.[22]
Key Experimental Protocols
In Vitro Glucose Uptake Assay in L6 Myotubes
This protocol, adapted from studies investigating the anti-diabetic effects of this compound, measures the rate of glucose uptake in a muscle cell line.[17][19]
Objective: To determine the effect of this compound on insulin-stimulated glucose uptake.
Materials:
-
L6 myotubes (rat skeletal muscle cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Insulin solution
-
Wortmannin (PI3K inhibitor, optional)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent analog like 2-NBDG
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Cell Culture: Culture L6 myoblasts in DMEM with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% FBS for 4-6 days.
-
Serum Starvation: Before the experiment, starve the differentiated myotubes in serum-free DMEM for 3-5 hours.
-
Pre-treatment: Incubate cells with desired concentrations of this compound (e.g., 250-500 nM) for 1-2 hours in KRH buffer. For inhibitor studies, pre-incubate with wortmannin for 30 minutes before adding this compound.
-
Insulin Stimulation: Add sub-maximal concentrations of insulin (e.g., 1-10 nM) for 30 minutes.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG. Incubate for 10-15 minutes.
-
Termination: Stop the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Quantification:
-
For [³H]-labeled glucose: Lyse the cells with NaOH or SDS solution and measure radioactivity using a scintillation counter.
-
For 2-NBDG: Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis: Normalize glucose uptake to total protein content in each well. Express results as a fold increase over the basal (unstimulated) control.
References
- 1. mdpi.com [mdpi.com]
- 2. drugs.com [drugs.com]
- 3. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 4547-24-4 [chemicalbook.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C30H48O4 | CID 6918774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound from Lagerstroemia speciosa = 98 HPLC 4547-24-4 [sigmaaldrich.com]
- 9. This compound, 98% 4547-24-4 India [ottokemi.com]
- 10. CN101274953A - Method for extracting this compound from plants - Google Patents [patents.google.com]
- 11. Showing Compound this compound (FDB013735) - FooDB [foodb.ca]
- 12. selleckchem.com [selleckchem.com]
- 13. glpbio.com [glpbio.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Determination of this compound, a natural potential anti-diabetes compound, in rat plasma by high-performance liquid chromatography-mass spectrometry and its application to pharmacokinetic and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajprd.com [ajprd.com]
- 17. magistralbr.caldic.com [magistralbr.caldic.com]
- 18. mdpi.com [mdpi.com]
- 19. This compound stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound enhances the antitumor effects of chemotherapy on epithelial ovarian cancer by inhibiting signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An in vitro investigation of the apoptosis-inducing activity of this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound Inhibits Cancer Progress Through Inactivating YAP in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Pharmacological Review of Corosolic Acid: Mechanisms and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corosolic acid, a naturally occurring pentacyclic triterpenoid found in various plants, notably in the leaves of banaba (Lagerstroemia speciosa), has garnered significant scientific interest for its diverse and potent pharmacological effects. Accumulating evidence from in vitro, in vivo, and human studies has highlighted its therapeutic potential across a spectrum of metabolic and proliferative diseases. This technical guide provides an in-depth review of the pharmacological properties of this compound, with a focus on its anti-diabetic, anti-cancer, anti-inflammatory, and anti-hyperlipidemic activities. It summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the complex signaling pathways through which this compound exerts its effects.
Anti-Diabetic and Anti-Hyperlipidemic Effects
This compound is perhaps best known for its potent hypoglycemic properties, which have been demonstrated in numerous preclinical and clinical settings. Its mechanisms of action are multifaceted, involving enhanced glucose uptake, improved insulin sensitivity, and regulation of lipid metabolism.
Quantitative Data from In Vivo and Human Studies
The efficacy of this compound in modulating glucose and lipid levels has been quantified in various studies. The tables below summarize key findings.
Table 1: Effects of this compound on Glucose and Lipid Metabolism in Animal Models
| Animal Model | Dosage/Treatment | Duration | Key Findings | Reference(s) |
| KK-Ay Mice | 2 mg/kg (single oral dose) | 4 hours | Significant reduction in blood glucose levels. | [1][2] |
| KK-Ay Mice | 2 mg/kg (single oral dose) | 2 weeks | Sustained reduction in blood glucose and plasma insulin levels. | [1][2] |
| KK-Ay Mice | 10 mg/kg (single oral dose) | 4 hours | Significant reduction in blood glucose levels. | [3][4] |
| KK-Ay Mice | 0.023% in high-fat diet | 9 weeks | Reduced fasting plasma glucose by 23%, insulin by 41%, and triglycerides by 22%. | [3] |
| KK-Ay Mice | 0.023% in high-cholesterol diet | 10 weeks | Reduced blood cholesterol by 32% and liver cholesterol by 46%. | [3][5] |
Table 2: Effects of this compound in Human Clinical Trials
| Study Population | Dosage/Treatment | Duration | Key Findings | Reference(s) |
| Type 2 Diabetics | 32 mg/day (1% this compound extract) | 2 weeks | Significant reduction in blood glucose levels. | |
| Type 2 Diabetics | 48 mg/day (1% this compound extract) | 2 weeks | 30% decrease in blood glucose levels. |
Signaling Pathways in Glucose Metabolism
This compound's anti-diabetic effects are largely attributed to its ability to enhance insulin signaling and promote the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, primarily in skeletal muscle and adipose tissue. This process is mediated through the activation of the PI3K/Akt signaling pathway.
Experimental Protocols
-
Animal Model: Male KK-Ay mice, a model for type 2 diabetes, are used.
-
Acclimatization: Mice are housed for one week with free access to standard chow and water.
-
Treatment: this compound is suspended in water and administered orally via gavage at doses of 2 mg/kg or 10 mg/kg body weight. Control groups receive the vehicle (water) only.
-
Blood Glucose Measurement: Blood samples are collected from the tail vein at baseline and at specified time points (e.g., 2, 4, and 7 hours) post-administration. Glucose levels are measured using a standard glucose oxidase-based meter.
-
Insulin Tolerance Test: For chronic studies, after a period of treatment (e.g., 2 weeks), mice are fasted and then injected intraperitoneally with insulin. Blood glucose is monitored at intervals to assess insulin sensitivity.
-
GLUT4 Translocation Analysis: At the end of the study, hindlimb muscles are dissected. Plasma membrane and low-density microsomal fractions are isolated by differential centrifugation. The protein content of GLUT4 in each fraction is determined by Western blot analysis using a GLUT4-specific antibody.[6][7][8]
Anti-Cancer Effects
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity against a wide range of cancer cell lines. Its anti-cancer mechanisms involve the modulation of multiple signaling pathways that govern cell survival, apoptosis, and cell cycle progression.
Quantitative Data from In Vitro Studies
The cytotoxic potential of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value.
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 hours | 20.12 | [9] |
| MCF7 | ER-Positive Breast Cancer | 48 hours | 28.50 | [9] |
| CaSki | Cervical Cancer | 48 hours | Not specified, effective at 10, 50, 100 µM | [10] |
| BGC823 | Gastric Cancer | 72 hours | Effective at 10-80 mg/ml | |
| HCT116 | Colorectal Cancer | 24 hours | 24 | |
| U373, T98G | Glioblastoma | Not specified | Effective concentrations inhibit proliferation | [11] |
| Bel-7404, etc. | Hepatocellular Carcinoma | Not specified | ~40 | [12] |
Signaling Pathways in Cancer
This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway. It modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates a caspase cascade, culminating in apoptosis.
This compound also targets key pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3 pathways. By inhibiting these pathways, it suppresses cell proliferation, survival, and chemoresistance.
Experimental Protocols
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF7) are seeded into 96-well plates at a density of 2 x 10^4 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[9]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5 to 160 µM) or vehicle control (e.g., 0.1% DMSO).[9][12]
-
Incubation: Plates are incubated for specific time periods (e.g., 24, 48, 72 hours).[9][12]
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals.[12]
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS/isobutanol/HCl solution) is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at predetermined concentrations (e.g., IC25 and IC50) for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.[9][13]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[9][13]
Anti-Inflammatory Effects
Chronic inflammation is a key driver of many diseases, including metabolic syndrome and cancer. This compound exhibits potent anti-inflammatory properties by inhibiting major inflammatory signaling pathways.
Signaling Pathways in Inflammation
This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the activation of the AMPK (AMP-activated protein kinase) pathway. NF-κB is a master regulator of pro-inflammatory gene expression, while AMPK activation can suppress inflammatory responses.
Experimental Protocols
-
Animal Model: CD-1 or similar strains of mice are used.
-
Treatment: this compound is administered either topically to the ear or systemically (e.g., orally) prior to the inflammatory challenge.
-
Induction of Edema: A topical irritant, such as 12-O-tetradecanoylphorbol-13-acetate (TPA) or arachidonic acid, is applied to the inner surface of the mouse's right ear. The left ear serves as a control.
-
Edema Measurement: After a set period (e.g., 4-6 hours), the mice are sacrificed. A circular punch biopsy is taken from both ears, and the difference in weight between the treated and control ear punches is used as a measure of edema.[14][15]
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration, ear tissue is homogenized, and MPO activity is measured spectrophotometrically. A reduction in MPO activity indicates an anti-inflammatory effect.[15]
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) or primary cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound for various time points.
-
Protein Extraction: Cells are lysed, and protein concentrations are determined. For NF-κB analysis, nuclear and cytoplasmic fractions may be separated.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-AMPK, total AMPK, phospho-IκBα, total IκBα, p65). Following incubation with appropriate secondary antibodies, protein bands are visualized using a chemiluminescence detection system.[16][17][18]
Conclusion
This compound is a pleiotropic natural compound with well-documented pharmacological activities that hold significant promise for the development of new therapeutics. Its ability to modulate key signaling pathways involved in glucose metabolism, cell survival, and inflammation underscores its potential for treating complex diseases such as type 2 diabetes, cancer, and metabolic syndrome. The quantitative data and detailed methodologies presented in this guide offer a foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable molecule. Further large-scale, well-controlled clinical trials are warranted to fully establish its efficacy and safety in human populations.
References
- 1. Antidiabetic effects of this compound in KK-Ay diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. This compound induces GLUT4 translocation in genetically type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on dietary hypercholesterolemia and hepatic steatosis in KK-Ay diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. An in vitro investigation of the apoptosis-inducing activity of this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. View of this compound induces potent anti-cancer effects in CaSki cervical cancer cells through the induction of apoptosis, cell cycle arrest and PI3K/Akt signalling pathway | Bangladesh Journal of Pharmacology [banglajol.info]
- 11. This compound inhibits glioblastoma cell proliferation by suppressing the activation of signal transducer and activator of transcription-3 and nuclear factor-kappa B in tumor cells and tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Cancer Progress Through Inactivating YAP in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.innovareacademics.in [journals.innovareacademics.in]
- 15. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. magistralbr.caldic.com [magistralbr.caldic.com]
- 17. This compound inhibits adipose tissue inflammation and ameliorates insulin resistance via AMPK activation in high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of Corosolic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corosolic acid, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant attention for its diverse and potent biological activities. This document provides a comprehensive technical overview of the known therapeutic effects of this compound, with a focus on its anti-diabetic, anti-cancer, anti-inflammatory, and anti-hyperlipidemic properties. We delve into the molecular mechanisms and signaling pathways through which this compound exerts its effects, supported by quantitative data from in vitro and in vivo studies. Detailed experimental methodologies are provided to facilitate further research and development. This whitepaper aims to serve as a critical resource for researchers and drug development professionals exploring the therapeutic applications of this promising natural compound.
Introduction
This compound (2α-hydroxyursolic acid) is a naturally occurring pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₄.[1] It is prominently found in plants such as Lagerstroemia speciosa (banaba), Eriobotrya japonica (loquat), and others.[2] Historically used in folk medicine for treating diabetes, modern scientific investigation has uncovered a broad spectrum of pharmacological activities, positioning this compound as a promising candidate for the development of novel therapeutics for a range of metabolic and proliferative diseases.[3][4] This document synthesizes the current understanding of its biological actions, focusing on the underlying molecular pathways and providing key experimental data and protocols.
Anti-Diabetic Activities
This compound's anti-diabetic effects are among its most well-documented activities. It improves glucose metabolism through multiple mechanisms, including enhancing insulin sensitivity and increasing glucose uptake by cells.[2][5]
Mechanisms of Action
-
GLUT4 Translocation: this compound promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in skeletal muscle cells.[6][7][8][9][10] This facilitates the uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels.[7][8][9][10][11]
-
Inhibition of α-Glucosidase: this compound inhibits the activity of α-glucosidase, an enzyme involved in the breakdown of complex carbohydrates into glucose in the small intestine.[1][3][11] This action delays glucose absorption and helps manage postprandial hyperglycemia.[12]
-
Enhanced Insulin Signaling: this compound can enhance insulin signaling by increasing the phosphorylation of the insulin receptor β subunit.[1][13] It may also inhibit protein tyrosine phosphatases (PTPs) like PTP1B, which are negative regulators of the insulin signaling pathway.[1][2][13]
-
Inhibition of Gluconeogenesis: this compound has been shown to decrease gluconeogenesis in the liver by reducing cyclic AMP (cAMP) levels and inhibiting protein kinase A (PKA) activity.[2][11][13]
Quantitative Data: In Vitro and In Vivo Studies
| Activity | Model System | Concentration/Dosage | Effect | Reference(s) |
| α-Glucosidase Inhibition | In vitro enzyme assay | IC50: 3.53 µg/mL | Potent inhibition of α-glucosidase activity. | [3][11] |
| Hypoglycemic Effect | KK-Ay mice (Type 2 Diabetes model) | 10 mg/kg (single oral dose) | Significant reduction in blood glucose levels after 4 hours. | [6][7][9][10][11] |
| Hypoglycemic Effect | KK-Ay mice | 2 mg/kg (single dose) | Reduced blood sugar levels for up to 2 weeks. | [3][11] |
| Gluconeogenesis Inhibition | Rat liver perfusion and isolated hepatocytes | 20–100 µM | Dose-dependent decrease in gluconeogenesis. | [11] |
Experimental Protocols
2.3.1. In Vivo Hypoglycemic Activity Assessment in KK-Ay Mice
-
Animal Model: Male KK-Ay mice, a model for genetically inherited type 2 diabetes.
-
Treatment: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage at a single dose of 10 mg/kg body weight. The control group receives the vehicle alone.
-
Blood Glucose Measurement: Blood samples are collected from the tail vein at baseline (0 hours) and at various time points post-administration (e.g., 2, 4, 6 hours). Blood glucose levels are measured using a standard glucose oxidase method.
-
GLUT4 Translocation Analysis: After the final blood collection, mice are euthanized, and skeletal muscle tissue is excised. Plasma membranes and low-density microsomal membranes are fractionated by differential centrifugation. The protein content of GLUT4 in each fraction is determined by Western blotting using a specific anti-GLUT4 antibody.[7][8][9][10]
Anti-Cancer Activities
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and animal models.[4][14][15] It targets multiple signaling pathways involved in cancer progression.[14]
Mechanisms of Action
-
Induction of Apoptosis: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[16][17] It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-3, -8, and -9.[16][17][18][19]
-
Inhibition of NF-κB Pathway: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[14][20][21][22] This inhibition can occur through the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB subunits.[14]
-
PI3K/Akt/mTOR Pathway Inhibition: this compound has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[14]
-
Wnt/β-catenin Pathway Inhibition: In colorectal cancer cells, this compound acts as an antagonist of the Wnt/β-catenin signaling pathway, which is critical for cancer cell proliferation and stemness.[14]
-
JAK/STAT Pathway Inhibition: this compound can inhibit the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3, which is involved in tumor cell proliferation, survival, and angiogenesis.[16][21][22][23]
Quantitative Data: In Vitro and In Vivo Studies
| Cancer Type | Cell Line/Model | Concentration/Dosage | Effect | Reference(s) |
| Colorectal Cancer | HCT116 cells | IC50: 24 µM (24h) | Induction of apoptosis. | [14] |
| Cervical Cancer | CaSki cells | 10, 50, 100 µM (12, 24, 48h) | Dose- and time-dependent inhibition of proliferation. | [14] |
| Gastric Cancer | NCI-N87 cells | 25 µM (12, 24, 48h), 50 µM (24h) | Inhibition of HER2 and downstream signaling. | [14] |
| Epithelial Ovarian Cancer | - | 20 µM (with 10 µM paclitaxel) | Enhanced chemosensitivity and inhibition of STAT3. | [14] |
| Murine Sarcoma | In vivo model | 17.5 mg/kg (orally, 2x/week for 21 days) | Significant suppression of tumor development and lung metastasis. | [14] |
Experimental Protocols
3.3.1. In Vitro Apoptosis Assay using Flow Cytometry
-
Cell Culture: Cancer cells (e.g., HCT116) are seeded in 6-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 24 hours).
-
Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic. The percentage of apoptotic cells is quantified.
Signaling Pathway Diagrams
Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.
Caption: this compound inhibits NF-κB signaling by preventing IκBα degradation.
Anti-Inflammatory Activities
This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways.[4][14][24]
Mechanisms of Action
-
Inhibition of NF-κB Pathway: As detailed in the anti-cancer section, the inhibition of the NF-κB pathway is a primary mechanism for this compound's anti-inflammatory effects, leading to reduced expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[14][20][25]
-
Inhibition of IRAK-1 Phosphorylation: this compound can attenuate the phosphorylation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK-1) in an NF-κB-independent manner, thereby inhibiting downstream inflammatory signaling.[14][24][26]
-
MAPK Pathway Modulation: this compound can inhibit the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK, which are involved in the inflammatory response.[20][27]
Quantitative Data: In Vitro and In Vivo Studies
| Activity | Model System | Concentration/Dosage | Effect | Reference(s) |
| Anti-inflammatory Effect | TPA-induced inflammation in mice | IC50: 0.09–0.3 mg/ear | Marked anti-inflammatory effect. | [14] |
| IRAK-1 Phosphorylation Inhibition | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 10 µM | Significant attenuation of LPS-induced IRAK-1 phosphorylation. | [24][26] |
| Insulin Sensitivity Improvement | C57BL/6 mice | 10 mg/kg/day for 8 weeks | Improved insulin sensitivity and attenuated hyperlipidemia. | [14] |
Experimental Protocols
4.3.1. In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS; e.g., 100 ng/mL).
-
Cytokine Measurement: After a further incubation period (e.g., 24 hours), the cell culture supernatant is collected. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are prepared to analyze the phosphorylation status of key signaling proteins like IκBα, p65 (NF-κB), p38, and JNK using specific phospho-antibodies.
Signaling Pathway Diagram
Caption: this compound exerts anti-inflammatory effects by targeting multiple signaling pathways.
Anti-Hyperlipidemic and Hepatoprotective Activities
This compound has shown potential in managing dyslipidemia and protecting the liver from damage.[1][14][20]
Mechanisms of Action
-
AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1][20][25][27][28] Activated AMPK inhibits fatty acid and cholesterol synthesis by phosphorylating and inactivating key enzymes.
-
SREBP Inhibition: Through AMPK activation, this compound inhibits the expression and activity of Sterol Regulatory Element-Binding Proteins (SREBPs), master transcription factors for genes involved in lipogenesis and cholesterol synthesis.[20]
-
PPARα and PPARγ Modulation: this compound can increase the expression of Peroxisome Proliferator-Activated Receptor-alpha (PPARα) in the liver, which promotes fatty acid oxidation, and PPARγ in adipose tissue, which improves insulin sensitivity.[1][3]
-
Antioxidant Effects: this compound exhibits antioxidant properties, which can protect hepatocytes from oxidative stress-induced damage.[1][27]
Quantitative Data: In Vitro and In Vivo Studies
| Activity | Model System | Concentration/Dosage | Effect | Reference(s) |
| Hepatic Lipid Accumulation Inhibition | HepG2 cells | - | Significant inhibition of lipid accumulation. | [20] |
| Anti-hyperlipidemia | Tyloxapol-induced hyperlipidemia in ICR mice | - | Alleviation of serum ALT, AST, TG, TC, and LDL-C levels; increased HDL-C. | [20] |
| Hepatoprotection | Ethanol-induced damage in BRL-3A and HepG2 cells and rats | - | Inhibition of apoptosis, TNF-α, and ROS accumulation. | [27] |
Experimental Protocols
5.3.1. In Vivo Anti-Hyperlipidemia Assessment
-
Animal Model: Male ICR mice.
-
Induction of Hyperlipidemia: Hyperlipidemia is induced by a single intraperitoneal injection of tyloxapol (e.g., 400 mg/kg).
-
Treatment: this compound is administered orally to the treatment group, while the control group receives the vehicle.
-
Biochemical Analysis: Blood is collected at specified time points after tyloxapol injection, and serum levels of triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are measured using commercial kits. Liver function enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are also assayed.
-
Histopathology: Liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess hepatic steatosis and inflammation.
Signaling Pathway Diagram
Caption: this compound regulates lipid metabolism via AMPK and PPARα pathways.
Antimicrobial and Other Activities
Emerging research indicates that this compound also possesses antimicrobial properties.[29][30][31][32] It has shown activity against Gram-positive bacteria, including Staphylococcus aureus, and can enhance the efficacy of antibiotics like cefotaxime.[29][30][32] Additionally, this compound has been reported to have anti-viral and anti-fungal activities.[4][14][15]
Conclusion and Future Directions
This compound is a pleiotropic natural compound with a remarkable range of biological activities that are highly relevant to the treatment of prevalent and debilitating diseases. Its multi-targeted approach, particularly in the context of metabolic syndrome and cancer, makes it an attractive candidate for further drug development. Future research should focus on optimizing its bioavailability, conducting rigorous preclinical and clinical trials to establish its safety and efficacy in humans, and exploring its synergistic potential with existing therapeutic agents. The comprehensive data and methodologies presented in this whitepaper provide a solid foundation for advancing the scientific and clinical investigation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ajprd.com [ajprd.com]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. This compound induces GLUT4 translocation in genetically type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. This compound Induces GLUT4 Translocation in Genetically Type 2 Diabetic Mice [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Management of Diabetes and Its Complications with Banaba (Lagerstroemia speciosa L.) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maxapress.com [maxapress.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An in vitro investigation of the apoptosis-inducing activity of this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound induces apoptosis through mitochondrial pathway and caspase activation in human cervix adenocarcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. This compound Induced Apoptosis via Upregulation of Bax/Bcl-2 Ratio and Caspase-3 Activation in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Attenuates Hepatic Lipid Accumulation and Inflammatory Response via AMPK/SREBPs and NF- [Formula: see text]B/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound inhibits glioblastoma cell proliferation by suppressing the activation of signal transducer and activator of transcription-3 and nuclear factor-kappa B in tumor cells and tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound enhances oxidative stress-induced apoptosis and senescence in pancreatic cancer cells by inhibiting the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages -BMB Reports | Korea Science [koreascience.kr]
- 25. This compound ameliorates non-alcoholic steatohepatitis induced by high-fat diet and carbon tetrachloride by regulating TGF-β1/Smad2, NF-κB, and AMPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound protects hepatocytes against ethanol-induced damage by modulating mitogen-activated protein kinases and activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
- 30. Antibacterial activity of Lagerstreomia speciosa and its active compound, this compound, enhances cefotaxime inhibitory activity against Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Antibacterial activity of <i>Lagerstreomia speciosa</i> and its active compound, this compound, enhances cefotaxime in… [ouci.dntb.gov.ua]
Corosolic Acid: A Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corosolic acid, a pentacyclic triterpenoid found in various medicinal plants, notably Banaba (Lagerstroemia speciosa), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature on the therapeutic potential of this compound, with a focus on its anti-diabetic, anti-cancer, anti-inflammatory, and anti-hyperlipidemic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways modulated by this promising natural compound.
Introduction
This compound (2α-hydroxyursolic acid) is a naturally occurring triterpenoid that has been traditionally used in folk medicine for the treatment of diabetes.[1] Modern scientific investigation has expanded its potential applications to oncology, inflammatory conditions, and metabolic disorders.[2][3] Its multifaceted mechanism of action, involving the modulation of several key cellular signaling pathways, makes it a compelling candidate for further drug development. This guide aims to provide a comprehensive technical overview for researchers and professionals in the pharmaceutical sciences.
Anti-Diabetic Potential
This compound's most well-documented therapeutic effect is its ability to lower blood glucose levels.[1] This has been demonstrated in numerous preclinical and clinical studies. The primary mechanisms include enhanced glucose uptake, inhibition of gluconeogenesis, and improved insulin sensitivity.[4]
Mechanism of Action
This compound exerts its anti-diabetic effects through several mechanisms:
-
Enhanced Glucose Uptake: It promotes the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane in muscle and fat cells, thereby increasing glucose uptake from the bloodstream.[5] This action is mediated through the activation of the PI3K/Akt signaling pathway.
-
Insulin Receptor Sensitization: this compound can enhance the phosphorylation of the insulin receptor, potentially by inhibiting protein tyrosine phosphatases (PTPs) like PTP1B, which are negative regulators of the insulin signaling pathway.
-
Inhibition of Gluconeogenesis: It has been shown to decrease the production of glucose in the liver by reducing the activity of key gluconeogenic enzymes.[4]
Quantitative Data: Preclinical and Clinical Studies
| Study Type | Model/Subjects | Dosage | Results | Reference(s) |
| Preclinical | KK-Ay Diabetic Mice | 2 mg/kg (single oral dose) | Reduced blood glucose levels 4 hours after administration. | [6] |
| Preclinical | KK-Ay Diabetic Mice | 10 mg/kg (single oral dose) | Significantly reduced blood sugar levels. | [5] |
| Clinical Trial | Type 2 Diabetic Patients | 32-48 mg/day of a 1% this compound extract for 2 weeks | 30% decrease in blood glucose levels. | [5] |
| Clinical Trial | Non-diabetic subjects | 10 mg/day for 2 weeks | 12% decrease in fasting and postprandial blood glucose. | [5] |
Anti-Cancer Activity
This compound has demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines in vitro and has shown tumor growth inhibition in animal models.[2] Its anti-cancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that drive tumor progression.
Mechanism of Action
-
Induction of Apoptosis: this compound can induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2]
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, often at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.
-
Inhibition of Signaling Pathways: this compound has been shown to inhibit several critical signaling pathways implicated in cancer, including:
-
STAT3 Signaling: Inhibition of STAT3 activation has been observed, which can reduce cell proliferation and enhance sensitivity to chemotherapeutic agents.[7]
-
PI3K/Akt/mTOR Pathway: By inhibiting this pathway, this compound can suppress cell growth and survival.
-
NF-κB Signaling: It can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival in cancer.
-
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC₅₀ Value | Incubation Time | Reference(s) |
| HeLa S3 | Cervical Cancer | 1 µg/mL | Not Specified | [8] |
| SNU-C4 | Colon Cancer | 0.4 µg/mL | Not Specified | [8] |
| K562 | Leukemia | 4.3 µg/mL | Not Specified | [8] |
| A549 | Lung Cancer | 5 µg/mL | Not Specified | [8] |
| HepG2 | Liver Cancer | 4.8 µg/mL | Not Specified | [8] |
| MCF-7 | Breast Cancer | 28.50 µM | 48 hours | |
| MDA-MB-231 | Breast Cancer | 20.12 µM | 48 hours | |
| Huh7 | Liver Cancer | 50 µM (cytotoxicity) | 24 hours | [6] |
| SNU-601 | Gastric Cancer | 16.9 ± 2.9 µM | Not Specified | [6] |
| Y-79 | Retinoblastoma | 4.15 µM | 24 hours | [9] |
| Y-79 | Retinoblastoma | 3.37 µM | 48 hours | [9] |
Anti-Inflammatory Properties
This compound exhibits significant anti-inflammatory effects by targeting key mediators and pathways in the inflammatory cascade.[4]
Mechanism of Action
-
Inhibition of Pro-inflammatory Cytokines: this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5]
-
Modulation of NF-κB Pathway: It can suppress the activation of the NF-κB pathway, which is a central regulator of the inflammatory response. This is achieved in part by inhibiting the phosphorylation of IκBα kinase (IKK).
-
Inhibition of IRAK-1 Phosphorylation: this compound can ameliorate acute inflammation by inhibiting the phosphorylation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK-1), a key signaling molecule in the Toll-like receptor (TLR) pathway.[3][10]
Quantitative Data: Anti-Inflammatory Effects
| Study Type | Model | Dosage/Concentration | Effect | Reference(s) |
| In Vivo | TPA-induced ear edema in mice | 0.09 mg/ear | ID₅₀ for edema inhibition | [8] |
| In Vivo | SHR/NDmcr-cp rats | 0.072% in diet for 10 weeks | 38% reduction in 3-nitrotyrosine, 39% reduction in 3-chlorotyrosine | [4] |
| In Vitro | LPS-stimulated macrophages | 10 µM | Significantly attenuated IRAK-1 phosphorylation | [10] |
| In Vivo | Myocardial infarction in mice | 10 or 20 mg/kg/day for 4 weeks | Decreased mRNA expression of IL-1β, TNF-α, and IL-6 | [5] |
Anti-Hyperlipidemic Effects
This compound has also been shown to have a beneficial impact on lipid metabolism, contributing to its potential in managing metabolic syndrome.
Mechanism of Action
The anti-hyperlipidemic effects of this compound are thought to be mediated through the activation of the AMPK signaling pathway, which in turn inhibits the synthesis of fatty acids and cholesterol.[2] It may also inhibit cholesterol absorption in the small intestine.[11]
Quantitative Data: Anti-Hyperlipidemic Effects
| Study Type | Model | Dosage | Results | Reference(s) |
| Preclinical | KK-Ay Diabetic Mice on a high-cholesterol diet | 0.023% in diet for 10 weeks | 32% reduction in mean blood cholesterol; 46% reduction in liver cholesterol content. | [11][12] |
| Preclinical | Tyloxapol-induced hyperlipidemia in mice | Not specified | Alleviated serum ALT, AST, TG, and TC levels. | [2] |
Pharmacokinetics and Safety
Pharmacokinetic Profile
Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Value | Animal Model | Dosage | Reference(s) |
| Cmax | 60.77 ± 11.75 ng/mL | Sprague-Dawley Rats | 100 mg/kg (oral) | [13] |
| Tmax | 1.58 ± 0.38 h | Sprague-Dawley Rats | 100 mg/kg (oral) | [13] |
| T₁/₂ | 5.45 ± 0.93 h | Sprague-Dawley Rats | 100 mg/kg (oral) | [13] |
| AUC₀₋t | 422.66 ± 48.53 ng·h/mL | Sprague-Dawley Rats | 100 mg/kg (oral) | [13] |
Safety and Toxicology
This compound is generally considered safe, with no major adverse effects reported in clinical trials at therapeutic doses.[4] However, comprehensive toxicological data is still limited.
| Parameter | Value | Species | Reference(s) |
| TDLO (Oral) | 10 mg/kg | Mouse | [7] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the effects of this compound.
Cell Viability (MTT Assay)
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Glucose Uptake Assay (3T3-L1 Adipocytes)
-
Cell Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Before the assay, starve the mature adipocytes in a low-glucose medium for a defined period (e.g., 2-4 hours).
-
Treatment: Incubate the cells with this compound at various concentrations for a specified time. A positive control with insulin is typically included.
-
Glucose Analog Incubation: Add a labeled glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent analog like 2-NBDG, and incubate for a short period (e.g., 5-15 minutes) to allow for uptake.
-
Washing and Lysis: Wash the cells with ice-cold PBS to stop the uptake and lyse the cells.
-
Quantification: Measure the amount of labeled glucose taken up by the cells using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent analogs).
Western Blot Analysis for Signaling Proteins (e.g., PI3K/Akt Pathway)
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-PI3K, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound or a vehicle control orally or intraperitoneally at predetermined doses. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Edema: After a specified time (e.g., 1 hour) post-drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Signaling Pathways and Visualizations
This compound's therapeutic effects are underpinned by its ability to modulate complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Caption: this compound enhances glucose uptake via the PI3K/Akt pathway.
Caption: this compound activates the LKB1/AMPK pathway to inhibit lipogenesis.
Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB pathway.
References
- 1. CN1303096C - Process for preparing this compound and crataegolic acid - Google Patents [patents.google.com]
- 2. This compound enhances oxidative stress-induced apoptosis and senescence in pancreatic cancer cells by inhibiting the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents oxidative stress, inflammation and hypertension in SHR/NDmcr-cp rats, a model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances the antitumor effects of chemotherapy on epithelial ovarian cancer by inhibiting signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Upstream and Downstream Co-inhibition of Mitogen-Activated Protein Kinase and PI3K/Akt/mTOR Pathways in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN101274953A - Method for extracting this compound from plants - Google Patents [patents.google.com]
- 12. CN101805389A - Preparation method of this compound - Google Patents [patents.google.com]
- 13. This compound enhances the antitumor effects of chemotherapy on epithelial ovarian cancer by inhibiting signal transducer and activator of transcription 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Corosolic Acid: A Multifaceted Modulator of Glucose Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Corosolic acid, a pentacyclic triterpenoid found in various plants, notably in the leaves of Lagerstroemia speciosa (banaba), has garnered significant scientific interest for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes. This technical guide provides an in-depth overview of the molecular mechanisms underlying the effects of this compound on glucose metabolism. It summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols used to elucidate its mechanisms of action, and visually represents the involved signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound (2α-hydroxyursolic acid) is a naturally occurring compound with a growing body of evidence supporting its role in improving glycemic control.[1][2] Its multifaceted mechanism of action targets several key nodes in glucose uptake and metabolism, making it a promising candidate for further investigation as a standalone or adjunct therapy for insulin resistance and type 2 diabetes. This guide will delve into the core molecular pathways influenced by this compound, present the quantitative evidence of its efficacy, and provide detailed methodologies for its study.
Mechanisms of Action in Glucose Metabolism
This compound exerts its effects on glucose metabolism through several distinct yet interconnected mechanisms:
-
Enhancement of Insulin Signaling: this compound has been shown to potentiate the insulin signaling cascade. It increases the tyrosine phosphorylation of the insulin receptor β-subunit and the downstream phosphorylation of Akt (Protein Kinase B).[1][3] This enhancement of insulin signaling ultimately leads to the translocation of Glucose Transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells.[1][4]
-
AMP-Activated Protein Kinase (AMPK) Activation: this compound activates AMPK, a crucial energy sensor in cells.[5][6] AMPK activation can stimulate glucose uptake independently of insulin and also plays a role in regulating lipid metabolism and reducing inflammation, both of which are linked to insulin resistance.[5][6]
-
Inhibition of Carbohydrate-Digesting Enzymes: this compound inhibits the activity of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut.[2] This action helps to lower postprandial blood glucose levels.
-
Inhibition of Protein Tyrosine Phosphatases (PTPs): this compound has been found to inhibit several non-receptor protein tyrosine phosphatases, including PTP1B.[3][4] PTP1B is a negative regulator of the insulin receptor, and its inhibition by this compound leads to enhanced insulin receptor phosphorylation and improved insulin sensitivity.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of glucose metabolism from in vivo and in vitro studies.
Table 1: In Vivo Effects of this compound on Glucose and Lipid Metabolism in Animal Models
| Animal Model | This compound Dose | Duration | Effect on Fasting Blood Glucose | Effect on Plasma Insulin | Effect on Triglycerides | Reference |
| KK-Ay Mice | 2 mg/kg (single dose) | 4 hours | Significant reduction | Significantly lowered | Not Reported | [3] |
| KK-Ay Mice | 2 mg/kg (single dose) | 2 weeks | Significant reduction | Significantly lowered | Not Reported | [3] |
| KK-Ay Mice | 0.023% in diet | 9 weeks | 23% reduction | 41% reduction | 22% reduction | [7] |
| Diabetic Rats | 50 or 100 mg/kg | 6 weeks | Significant reduction | Not Reported | Not Reported | [8] |
Table 2: Effects of this compound in Human Clinical Trials
| Study Population | This compound Dose | Duration | Key Findings | Reference |
| Subjects with diabetes, IGT, IFG, or normal glucose tolerance | 10 mg (single dose) | Pre-OGTT | Lower glucose levels from 60-120 min (statistically significant at 90 min) | [5][9] |
| Patients with impaired fasting blood glucose | 10 mg/day | 2 weeks | 12% reduction in fasting and 1-hour post-meal glucose levels | [2] |
| Type II Diabetics | 32 mg or 48 mg/day (from standardized extract) | 2 weeks | 30% decrease in blood glucose levels with 48 mg dose | [2] |
| Men with impaired fasting glucose | 1 mg/day | 2 weeks | Modest decrease in blood glucose, insulin, and C-peptide at some OGTT time points | [10] |
Table 3: In Vitro Effects of this compound
| Parameter | Cell Line / System | This compound Concentration | Observed Effect | Reference |
| Basal Glucose Uptake | L6 Myotubes | 250 nM | ~30% increment | [1] |
| Insulin-Stimulated Glucose Uptake | L6 Myotubes | 250 nM (with 1 or 10 nM insulin) | Enhanced uptake | [1] |
| Akt Ser473 Phosphorylation | CHO/hIR cells | 500 nM (with 10 nM insulin) | Enhanced phosphorylation | [1] |
| α-Glucosidase Inhibition | Saccharomyces cerevisiae | IC50: 1.35 x 10-5 mol L-1 | Reversible, uncompetitive inhibition | Not specified in search results |
| PTP1B Inhibition | In vitro assay | IC50: Not specified in search results | Inhibition of enzymatic activity | [3][4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on glucose metabolism.
Cell Culture and Treatment
-
L6 Myotubes: Rat L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere. To induce differentiation into myotubes, confluent myoblasts are switched to DMEM containing 2% FBS for 4-6 days. For experiments, differentiated myotubes are typically serum-starved for 3-18 hours in serum-free α-MEM or DMEM with 0.2% bovine serum albumin (BSA) before treatment with this compound at specified concentrations and durations.[1][11]
-
3T3-L1 Adipocytes: 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum. Differentiation is induced in post-confluent cells using a standard differentiation cocktail (e.g., containing isobutylmethylxanthine, dexamethasone, and insulin). Fully differentiated adipocytes (typically day 10-16 post-induction) are used for experiments.[12][13]
-
CHO/hIR Cells: Chinese Hamster Ovary cells stably expressing the human insulin receptor (CHO/hIR) are cultured in F-12 medium supplemented with 10% FBS. For experiments involving insulin stimulation, cells are serum-starved for approximately 3 hours in serum-free F-12 medium prior to treatment with this compound and/or insulin.[1]
Western Blotting for Phosphorylation Analysis
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Insulin Receptor β, Akt, AMPK, LKB1, IKKβ, IRS-1).
General Protocol:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are mixed with Laemmli sample buffer, boiled, and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding. For phospho-specific antibodies, 5% BSA in TBST is often preferred.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody (specific for the phosphorylated protein of interest or the total protein) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Washing: The membrane is washed three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Quantification: Band intensities are quantified using densitometry software. The level of the phosphorylated protein is typically normalized to the level of the corresponding total protein.
Specific Antibodies (Examples):
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-Insulin Receptor β (Tyr1150/1151)
-
Total Insulin Receptor β
-
Phospho-LKB1 (Ser428)
-
Total LKB1
-
Phospho-IKKβ (Ser177/181)
-
Total IKKβ
-
Phospho-IRS-1 (Ser307)
-
Total IRS-1
GLUT4 Translocation Assay
Objective: To determine the effect of this compound on the movement of GLUT4 from intracellular vesicles to the plasma membrane.
Method 1: Subcellular Fractionation and Western Blotting
-
Cell Treatment: L6 myotubes or 3T3-L1 adipocytes are treated with this compound and/or insulin.
-
Homogenization: Cells are scraped and homogenized in a hypotonic buffer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate different cellular fractions (e.g., plasma membrane, low-density microsomes, high-density microsomes).
-
Western Blotting: The protein content of GLUT4 in the plasma membrane fraction is determined by Western blotting as described above. An increase in GLUT4 in the plasma membrane fraction indicates translocation.
Method 2: Immunofluorescence Microscopy
-
Cell Culture and Transfection: Cells (e.g., L6 myoblasts or CHO cells) are grown on coverslips and may be transfected with a construct encoding GLUT4 with an exofacial tag (e.g., myc or HA) or fused to a fluorescent protein (e.g., GFP).
-
Cell Treatment: Cells are treated with this compound and/or insulin.
-
Immunostaining (for tagged GLUT4):
-
Cells are fixed with paraformaldehyde.
-
For detection of surface GLUT4, non-permeabilized cells are incubated with a primary antibody against the exofacial tag (e.g., anti-myc).
-
Cells are then washed and incubated with a fluorescently labeled secondary antibody.
-
-
Microscopy: The coverslips are mounted on slides and imaged using a confocal or fluorescence microscope.
-
Quantification: The fluorescence intensity at the plasma membrane is quantified to determine the extent of GLUT4 translocation.
Glucose Uptake Assay
Objective: To measure the effect of this compound on the rate of glucose transport into cells.
Protocol for L6 Myotubes:
-
Cell Preparation: Differentiated L6 myotubes in a multi-well plate are serum-starved for 3 hours.
-
Treatment: Cells are incubated with various concentrations of this compound in a suitable buffer (e.g., Krebs-Ringer HEPES buffer) for a specified time (e.g., 1.5 hours). For insulin-stimulated uptake, insulin is added for the last 30 minutes of the incubation.
-
Glucose Uptake Measurement:
-
The treatment solution is removed, and a solution containing 2-deoxy-D-[3H]glucose (a radiolabeled, non-metabolizable glucose analog) is added.
-
After a short incubation (e.g., 5-10 minutes), the uptake is stopped by washing the cells rapidly with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting: Cells are lysed (e.g., with NaOH), and the radioactivity in the lysate is measured using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of glucose taken up by the cells.
Enzyme Inhibition Assays
Objective: To determine the inhibitory effect of this compound on α-amylase and α-glucosidase.
α-Amylase Inhibition Assay (General Protocol):
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., sodium phosphate buffer), a substrate (e.g., starch), and the α-amylase enzyme.
-
Inhibitor Addition: this compound at various concentrations is pre-incubated with the enzyme before the addition of the substrate.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Reaction Termination and Measurement: The reaction is stopped (e.g., by adding dinitrosalicylic acid reagent), and the amount of reducing sugar produced is measured spectrophotometrically. The percentage of inhibition is calculated by comparing the activity with and without the inhibitor.
α-Glucosidase Inhibition Assay (General Protocol):
-
Reaction Mixture: A reaction mixture is prepared in a buffer (e.g., phosphate buffer, pH 6.8) containing the α-glucosidase enzyme (from Saccharomyces cerevisiae) and a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Inhibitor Addition: this compound at various concentrations is pre-incubated with the enzyme.
-
Incubation: The reaction is initiated by adding the substrate and incubated at 37°C.
-
Measurement: The hydrolysis of pNPG to p-nitrophenol is monitored by measuring the absorbance at 405 nm. The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.
Animal Studies
Animal Model: Genetically diabetic KK-Ay mice are a commonly used model for type 2 diabetes.
Insulin Tolerance Test (ITT):
-
Fasting: Mice are fasted for a short period (e.g., 4-6 hours).
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Insulin Injection: A bolus of insulin (e.g., 1-1.2 units/kg) is administered intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The rate of glucose clearance from the blood is calculated to assess insulin sensitivity. An improved response in this compound-treated animals compared to controls indicates enhanced insulin sensitivity.[3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Insulin signaling pathway and points of intervention by this compound.
Caption: AMPK activation pathway and its downstream effects modulated by this compound.
Caption: A generalized experimental workflow for Western blotting.
Conclusion
This compound demonstrates significant potential as a natural compound for the management of hyperglycemia and insulin resistance. Its ability to modulate multiple key pathways in glucose metabolism, including enhancing insulin signaling, activating AMPK, and inhibiting carbohydrate digestion, underscores its multifaceted therapeutic promise. The quantitative data from both preclinical and clinical studies provide a strong foundation for its efficacy. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to further investigate and validate the therapeutic potential of this compound and its derivatives. Continued research is warranted to fully elucidate its long-term safety and efficacy in larger human trials and to optimize its use in clinical practice.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. mdpi.com [mdpi.com]
- 3. Antidiabetic effects of this compound in KK-Ay diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits adipose tissue inflammation and ameliorates insulin resistance via AMPK activation in high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary this compound ameliorates obesity and hepatic steatosis in KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound isolated from Eriobotrya japonica leaves reduces glucose level in human hepatocellular carcinoma cells, zebrafish and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on postchallenge plasma glucose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMP-activated Protein Kinase Is Activated as a Consequence of Lipolysis in the Adipocyte: POTENTIAL MECHANISM AND PHYSIOLOGICAL RELEVANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting adipocyte differentiation with CRT0066101: activation of AMPK signaling in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anti-inflammatory Properties of Corosolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corosolic acid, a pentacyclic triterpenoid found in various plants, notably Lagerstroemia speciosa (banaba), has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory properties of this compound, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the scientific evidence for researchers and professionals in drug development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. This compound has emerged as a promising natural compound with the potential to modulate inflammatory responses through multiple mechanisms. This guide delves into the core anti-inflammatory actions of this compound, focusing on its effects on key signaling pathways and inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in various experimental models. The following tables summarize the key findings, providing a basis for comparison and further research.
Table 1: In Vivo Anti-inflammatory Activity of this compound
| Experimental Model | Parameter | This compound Concentration/Dose | Result | Reference |
| TPA-Induced Mouse Ear Edema | Edema Inhibition | 0.09–0.3 mg/ear | IC₅₀ | [1] |
| sPLA₂IIa-Induced Mouse Paw Edema | Edema Reduction | 7.19 ± 0.34 μM | Apparent IC₅₀ | [2] |
| Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice | Mortality | 2 µg/kg | 50% decrease in mortality | [3][4] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line/System | Parameter | This compound Concentration | Result | Reference |
| sPLA₂IIa Inhibition Assay | - | Enzyme Inhibition | 16 µM | 82.21 ± 2.82% inhibition | [2] |
| sPLA₂IIa Inhibition Assay | - | Enzyme Inhibition | 9.44 ± 0.59 μM | IC₅₀ | [5] |
| LPS-Induced IL-6 Expression | PC3 cells | IL-6 Reduction | 3.75 µM, 7.5 µM, 15µM, 30µM | Reduction from 99.35% to 34.36 ± 2.4% | [2][5] |
| LPS-Induced IL-1β Secretion | Mouse BMDMs | IL-1β Reduction | Not specified | ~40% decrease | [3] |
| LPS-Induced IRAK-1 Phosphorylation | Mouse BMDMs | Phosphorylation Inhibition | 10 μM | Significant attenuation | [6][7] |
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways and inhibiting the expression and activity of pro-inflammatory enzymes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway through the suppression of IκB kinase (IKKβ) phosphorylation, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1][8]
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, are key players in inflammatory signaling. This compound has been demonstrated to suppress the phosphorylation and activation of these MAPKs in response to inflammatory stimuli, thereby downregulating the expression of downstream inflammatory mediators.[9]
NF-κB-Independent Inhibition via IRAK-1
Recent studies have unveiled an NF-κB-independent mechanism for the anti-inflammatory action of this compound. It has been shown to directly inhibit the phosphorylation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK-1), a key signaling molecule downstream of Toll-like receptors (TLRs).[3][6][7] This inhibition prevents the assembly of the inflammasome complex and subsequent release of pro-inflammatory cytokines like IL-1β.[3][10]
Inhibition of Pro-inflammatory Enzymes
This compound has been reported to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of this compound.
In Vivo Models
This is a widely used model for acute inflammation.
References
- 1. This compound ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human IL1B ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 3. This compound Inhibits Secretory Phospholipase A2IIa as an Anti-Inflammatory Function and Exhibits Anti-Tumor Activity in Ehrlich Ascites Carcinoma Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased TNF-α production in response to IL-6 in patients with systemic inflammation without infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. stemcell.com [stemcell.com]
- 10. bmbreports.org [bmbreports.org]
- 11. researchgate.net [researchgate.net]
- 12. Sample preparation for western blot | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Corosolic Acid from Lagerstroemia speciosa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and isolation of corosolic acid from the leaves of Lagerstroemia speciosa, commonly known as Banaba. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining this pharmacologically significant triterpenoid.
Introduction to this compound
This compound (2α,3β-dihydroxyurs-12-ene-28-oic acid) is a pentacyclic triterpenoid found in various plants, with a particularly high concentration in the leaves of Lagerstroemia speciosa. It is renowned for its anti-diabetic properties, which are attributed to its ability to stimulate glucose uptake, as well as its anti-inflammatory, antihyperlipidemic, and antioxidant effects.[1][2] The therapeutic potential of this compound has made its efficient extraction and isolation a key focus for pharmaceutical and nutraceutical research.
Pre-Extraction Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Plant Material: Leaves of Lagerstroemia speciosa are the preferred source due to their higher this compound content.[3][4]
-
Drying: The leaves should be air-dried or dried at a controlled temperature (e.g., 50°C for 7 days) to reduce moisture content.[5]
-
Grinding: The dried leaves should be ground into a fine powder (e.g., 100-200 mesh) to increase the surface area for solvent penetration.[6]
Extraction Methodologies
Several methods can be employed for the extraction of this compound. The choice of method depends on factors such as desired yield, purity, available equipment, and environmental considerations.
Conventional Solvent Extraction
This is a widely used and straightforward method for extracting this compound.
Protocol:
-
Soxhlet Extraction:
-
Accurately weigh 5 g of powdered Lagerstroemia speciosa leaves and place it in a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add methanol to the round-bottom flask.
-
Heat the solvent to reflux and continue the extraction for a sufficient duration.
-
After extraction, concentrate the methanolic extract under reduced pressure to obtain the crude extract.[7]
-
-
Reflux Extraction:
-
Weigh approximately 5 g of dried leaf powder into a round-bottom flask.
-
Add about 30 ml of methanol and reflux on a boiling water bath for 30 minutes.
-
Filter the extract. Repeat the extraction process twice more with fresh methanol.
-
Combine all the alcoholic extracts and make up to a final volume of 100 ml with methanol.[8]
-
-
Solvent Partitioning (for enrichment):
-
Dissolve the dried crude methanolic extract in water.
-
Partition the aqueous solution twice with ethyl acetate.
-
Combine the ethyl acetate soluble fractions and concentrate under vacuum to yield an enriched this compound extract.[7]
-
Microwave-Assisted Extraction (MAE)
MAE is a more rapid and efficient alternative to conventional solvent extraction.[1]
Protocol:
-
Place a known quantity of powdered Lagerstroemia speciosa leaves into the extraction vessel.
-
Add the extraction solvent (e.g., ethanol or ethyl acetate) at a specific solvent-to-material ratio.
-
Set the microwave power, extraction time, and temperature.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract to obtain the crude product.
| Parameter | Optimal Conditions for Ethanol MAE |
| Microwave Power | 500W |
| Solvent-to-Material Ratio | 10:1 (ml/g) |
| Extraction Time | 6 minutes |
| Temperature | 70°C |
| Yield | Up to 63.95% (crude extract) |
| This compound Yield | 0.248% |
Table 1: Optimized parameters for Microwave-Assisted Extraction of this compound from fresh Banaba leaves using ethanol.[1]
Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (CO2) is a green technology that offers high selectivity and yields a solvent-free extract.
Protocol:
-
Load approximately 10 g of dried leaf powder into a 50 ml extraction vessel. Pack glass wool at both ends to prevent clogging.[9]
-
Pressurize the system with liquid CO2 using a twin-piston pump.[9]
-
Heat the CO2 to its supercritical state using a preheater and heating jacket.[9]
-
Introduce a modifier (e.g., ethanol) to enhance the extraction of the polar this compound.
-
Set the desired extraction time, pressure, and temperature.
-
Collect the extract in an amber glass bottle after passing through a restrictor valve.[9]
-
Allow any residual CO2 to evaporate at room temperature.[9]
| Parameter | Optimal SFE Conditions |
| Extraction Time | 62.77 minutes |
| Pressure | 24.005 MPa |
| Temperature | 58.145°C |
| Modifier (Ethanol) | 71.624% |
| Experimental Yield | 8.20 mg/g |
Table 2: Optimized parameters for Supercritical Fluid Extraction of this compound from Banaba leaves.[9][10]
Isolation and Purification Protocols
Following extraction, the crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound.
Column Chromatography
Column chromatography is a standard method for the purification of natural products.
Protocol 1: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., chloroform).
-
Pack the slurry into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity. A common mobile phase is a gradient of chloroform-methanol.[3]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
Protocol 2: Adsorbent Resin Column Chromatography (e.g., HP20)
-
Dissolve the crude extract in an alkaline solution (e.g., sodium hydroxide or potassium hydroxide in 40-70% aqueous alcohol).[11]
-
Apply the solution to a column packed with HP20 resin.[11]
-
Develop the column with an alcohol for development (e.g., 50% by volume methanol).[11]
-
Collect fractions and analyze them by HPLC to identify those with high this compound content.[11]
-
Combine the desired fractions and process further to obtain purified this compound.
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)
HPLC and HPTLC are powerful techniques for both the quantification and preparative isolation of this compound.[8][12]
Analytical HPLC Method:
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax Eclipse Plus C18 (5 μm, 250 mm x 4.6 mm)[9] | YMC*GEL ODS-AQ[13] |
| Mobile Phase | Acetonitrile: Methanol (80:20 v/v)[9] | Acetonitrile: 0.1% (v/v) phosphoric acid in water (75:25, v/v)[8] |
| Flow Rate | 1 ml/min[9] | Not specified |
| Detection | PDA at 210 nm[9] | UV at 210 nm[8] |
| Retention Time | Not specified | 9.4 ± 0.4 min[8] |
Table 3: Exemplary HPLC conditions for the analysis of this compound.
Preparative HPLC Protocol:
-
Develop an analytical HPLC method to determine the optimal separation conditions.[13]
-
Scale up the method to a preparative column. This may involve increasing the column diameter and particle size of the stationary phase (e.g., from 5 µm to 10 µm).[13]
-
Perform a loading study to determine the maximum amount of crude extract that can be injected without compromising resolution.[13]
-
Inject the crude extract onto the preparative column and elute with the optimized mobile phase.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent to obtain highly purified this compound.
HPTLC Method:
| Parameter | Conditions |
| Stationary Phase | Aluminum plates coated with silica gel 60F254[3] |
| Mobile Phase | Chloroform: Methanol (8.5:1.5 v/v)[3] |
| Derivatization | Required for densitometric quantification |
| Detection | Densitometric quantification in absorbance mode at 366 nm[3] |
| Linearity Range | 0.5–4.5 μg[3] |
| LOD / LOQ | 6 ng / 16 ng[3] |
Table 4: HPTLC method for the quantification of this compound.[3][4]
Visualized Workflows
The following diagrams illustrate the general workflows for the extraction and isolation of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound content in different parts of Lagerstroemia speciosa as determined by a validated HPTLC method.[3]
| Plant Part | This compound Content (%) |
| Leaves | 0.8900 |
| Calyx | 0.1125 |
| Fruit | 0.0975 |
| Stem Bark | 0.0575 |
| Stem | 0.0450 |
| Root | 0.0350 |
| Heartwood | 0.0225 |
Table 5: this compound content in different parts of Lagerstroemia speciosa.[3]
| Extraction Method | Key Parameters | This compound Yield | Reference |
| Methanol Soxhlet Extraction | Methanol solvent | 0.886% w/w | [7] |
| 80% Ethanol Extraction & Silica Gel Chromatography | 80% Ethanol | 0.79% w/w | [3] |
| Supercritical Fluid Extraction (SFE) | 24.005 MPa, 58.145°C, 71.624% ethanol modifier | 8.20 mg/g | [9] |
| Microwave-Assisted Extraction (MAE) | 500W, 70°C, 10:1 ethanol:material ratio | 0.248% | [1] |
Table 6: Comparison of this compound Yields from Different Extraction Methods.
Conclusion
The extraction and isolation of this compound from Lagerstroemia speciosa can be achieved through various methods, each with its own advantages. Conventional solvent extraction is simple and effective, while modern techniques like MAE and SFE offer improved efficiency and environmental benefits. The choice of method will depend on the specific research or production goals. Subsequent purification by chromatographic techniques is essential to obtain high-purity this compound for further pharmacological studies and drug development.
References
- 1. "Microwave-assisted solvent extraction of banaba crude oil and its anti" by Thanh Nga Thi Nguyen [animorepository.dlsu.edu.ph]
- 2. Management of Diabetes and Its Complications with Banaba (Lagerstroemia speciosa L.) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. KR100779565B1 - How to extract this compound from Banaba - Google Patents [patents.google.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. scispace.com [scispace.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. Process for preparing high purity this compound and high purity ursolic acid - Patent 1980569 [data.epo.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound from plant extract - Examples of preparative purification | Technical Information | YMC CO., LTD. [ymc.co.jp]
Application Note & Protocol for HPLC Quantification of Corosolic Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corosolic acid, a pentacyclic triterpenoid acid, is a bioactive compound found in various plants, notably in the leaves of Lagerstroemia speciosa (Banaba). It has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential anti-diabetic, anti-inflammatory, and anti-proliferative properties.[1][2] The primary mechanism for its hypoglycemic effect is attributed to its ability to enhance insulin signaling and facilitate glucose uptake.[1][2][3][4][5] Accurate and precise quantification of this compound in plant extracts is crucial for the standardization of herbal products and for pharmacokinetic studies in drug development. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol
This protocol outlines a validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound in plant extracts.
Materials and Reagents
-
Water (ultrapure)[3]
-
Plant extract suspected to contain this compound
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8] |
| Mobile Phase | Isocratic elution with Acetonitrile and 0.1% aqueous orthophosphoric acid (v/v) in a ratio of 85:15.[7] Alternative mobile phases include Acetonitrile: 0.1% phosphoric acid in water (75:25 v/v)[3][4] or Methanol: 1.0% acetic acid (88:12 v/v).[9] |
| Flow Rate | 1.0 mL/min[4][7] |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 20 µL[3][7] |
| Detection Wavelength | 210 nm[3][8] or 215 nm[9] |
| Run Time | Approximately 20-30 minutes, ensuring elution of the this compound peak. The retention time for this compound is typically around 18.70 minutes under the recommended conditions.[7] |
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.[7] Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from approximately 1 µg/mL to 50 µg/mL. These will be used to construct a calibration curve.
Preparation of Plant Extract Sample
-
Extraction:
-
Accurately weigh about 1-2 g of the dried and powdered plant material.
-
Perform a Soxhlet extraction with methanol for several hours.[7] Alternatively, maceration with methanol for 24 hours can be used.[4]
-
For a more purified extract, a liquid-liquid partition can be performed. After methanolic extraction and concentration, the residue can be dissolved in water and partitioned with a non-polar solvent like ethyl acetate. The ethyl acetate fraction, which will contain the this compound, is then collected and dried.[7]
-
-
Sample Solution:
Method Validation Parameters
For ensuring the reliability of the results, the following validation parameters should be assessed:
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be >0.999.[10]
-
Precision: Assess intra-day and inter-day precision by analyzing a standard solution at three different concentrations on the same day and on three different days. The relative standard deviation (%RSD) should be less than 2%.[3]
-
Accuracy (Recovery): Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed plant extract sample at three different concentration levels. The recovery should be within 98-102%.[7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. Reported values for LOD and LOQ for this compound are approximately 0.067 µg/mL and 0.225 µg/mL, respectively.[7]
-
Specificity: The ability of the method to exclusively measure this compound should be confirmed by comparing the retention time and UV spectrum of the peak in the plant extract with that of the standard.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from validated HPLC methods for this compound.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 1.0 - 600 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [10] |
| Retention Time | ~9.4 - 18.7 min (Varies with method) | [3][7] |
| LOD | 0.004 - 0.067 µg/mL | [3][7] |
| LOQ | 0.013 - 0.225 µg/mL | [3][7] |
| Recovery | 95.98 - 100.9% | [3][8] |
| Intra-day Precision (%RSD) | < 2% | [3][5] |
| Inter-day Precision (%RSD) | < 2% | [3][5] |
Visualizations
Experimental Workflow
Caption: HPLC quantification workflow for this compound.
This compound Signaling Pathway in Glucose Uptake
Caption: this compound enhances insulin-mediated glucose uptake.
References
- 1. This compound induces GLUT4 translocation in genetically type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces GLUT4 Translocation in Genetically Type 2 Diabetic Mice [jstage.jst.go.jp]
- 3. This compound stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. This compound induces GLUT4 translocation in genetically type 2 diabetic mice. | Semantic Scholar [semanticscholar.org]
- 6. Activation of Insulin Signaling by Botanical Products [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Studies with Corosolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corosolic acid (CA), a pentacyclic triterpenoid found in various plants, including the leaves of the Banaba tree (Lagerstroemia speciosa), has garnered significant attention for its diverse pharmacological properties.[1][2] Accumulating evidence from in vitro studies highlights its potential as an anti-cancer, anti-inflammatory, and anti-diabetic agent.[3] this compound has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in tumorigenesis and metabolic regulation.[3][4] Its multi-targeted activity makes it a promising candidate for further investigation in drug discovery and development.[3]
This document provides detailed application notes and standardized protocols for designing and conducting in vitro cell culture studies to investigate the effects of this compound.
Mechanisms of Action
This compound exerts its biological effects through various mechanisms, primarily by modulating critical cellular signaling pathways.
-
Induction of Apoptosis: A primary anti-cancer mechanism of this compound is the induction of apoptosis. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] This involves the activation of key executioner enzymes called caspases (like Caspase-3, -8, and -9), changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, loss of mitochondrial membrane potential, and the release of cytochrome c.[1][4][7]
-
Inhibition of STAT3 Signaling: this compound is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It can decrease the phosphorylation of JAK2 and STAT3, which are often constitutively active in cancer cells and promote proliferation and survival.[6]
-
Modulation of Other Pathways: this compound has also been reported to influence other significant pathways, including the PI3K/Akt, NF-κB, and MAPK signaling cascades, further contributing to its anti-proliferative and anti-inflammatory effects.[3]
-
Metabolic Regulation: In the context of diabetes, this compound has been shown to enhance glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[8][9][10][11]
Data Presentation: this compound Effects on Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Cytotoxic and Anti-proliferative Effects of this compound
| Cell Line | Cancer Type | Assay | Concentration(s) | Incubation Time | Observed Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | IC25: ~14 µM, IC50: ~28 µM | 48 hr | Significant inhibition of proliferation | [5] |
| MCF7 | Breast Cancer (ER+) | MTT | IC50: 28 µM | 48 hr | Significant inhibition of proliferation | [5] |
| KKU-213A | Cholangiocarcinoma | MTT | 15, 20, 25 µM | 24 hr | Dose-dependent inhibition of proliferation | [1] |
| KKU-213B | Cholangiocarcinoma | MTT | 15, 20, 25 µM | 24 hr | Dose-dependent inhibition of proliferation | [1] |
| MG-63 | Osteosarcoma | MTT | 10 - 40 µM | 12, 24, 48 hr | Dose- and time-dependent inhibition of viability | [4][12] |
| A549 | Lung Adenocarcinoma | - | 10 - 40 µM | 6 - 48 hr | Dose- and time-dependent inhibition | [3] |
| CaSki | Cervical Cancer | - | 10, 50, 100 µM | 12, 24, 48 hr | Dose- and time-dependent inhibition of proliferation | [3] |
| SNU-601 | Gastric Cancer | - | IC50: 16.9 ± 2.9 µM | - | Inhibition of proliferation | [3] |
Table 2: Apoptosis Induction and Molecular Effects of this compound
| Cell Line | Cancer Type | Concentration | Incubation Time | Key Molecular Events | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | IC25 & IC50 | 48 hr | Activation of Caspase-3, -8, -9; Inhibition of p-JAK2 and p-STAT3 | [5] |
| MCF7 | Breast Cancer (ER+) | IC25 & IC50 | 48 hr | No significant induction of apoptosis or caspase activation | [5] |
| KKU-213A/B | Cholangiocarcinoma | 20 µM | 6, 12, 24 hr | Increased Bax/Bcl-2 ratio, Cytochrome c release, Caspase-3 activation | [1] |
| MG-63 | Osteosarcoma | 10 - 40 µM | 24 hr | Activation of Caspase-3 and -9, Cytochrome c release | [4] |
| A549 | Lung Adenocarcinoma | 10 - 40 µM | 6 - 48 hr | Cell cycle arrest at sub-G1, Activation of Caspase-3, -7, -8, -9 | [3] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for studying this compound and the key signaling pathways it modulates.
Caption: A typical workflow for investigating this compound in vitro.
Caption: this compound induces both intrinsic and extrinsic apoptosis.
Caption: this compound inhibits the phosphorylation of JAK2 and STAT3.
Experimental Protocols
Detailed protocols for key assays are provided below. Note: These are general protocols and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Materials:
-
Target cells in culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[14] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the treatment media (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[13]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7]
Materials:
-
Target cells and this compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2x10⁵ cells per well in 6-well plates and allow them to adhere overnight.[5] Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1x10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Protein Expression Analysis by Western Blotting
Western blotting is used to detect and quantify specific proteins involved in apoptosis and other signaling pathways (e.g., Caspases, Bcl-2 family, p-STAT3).[15][16]
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cell pellets in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step (step 8).
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
qPCR is a highly sensitive method used to measure the expression levels of target genes (e.g., CASP3, BAX, BCL2) after treatment with this compound.[17][18]
Materials:
-
Treated cell pellets
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit (Reverse Transcriptase)
-
SYBR Green or TaqMan qPCR Master Mix[19]
-
Gene-specific primers
-
Real-Time PCR instrument
Procedure:
-
Total RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
DNase Treatment (Optional but Recommended): Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 0.5-1 µg of total RNA using a cDNA synthesis kit.[19]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine the qPCR Master Mix, forward and reverse primers for the gene of interest, and the diluted cDNA template.[19] Set up reactions in triplicate for each sample and gene. Include a no-template control (NTC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Real-Time PCR: Run the plate on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[19]
-
Data Analysis: Determine the quantification cycle (Cq) values for each reaction. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control group.
References
- 1. This compound Induced Apoptosis via Upregulation of Bax/Bcl-2 Ratio and Caspase-3 Activation in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajprd.com [ajprd.com]
- 3. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the proliferation of osteosarcoma cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro investigation of the apoptosis-inducing activity of this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro investigation of the apoptosis-inducing activity of this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound induces GLUT4 translocation in genetically type 2 diabetic mice. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces GLUT4 translocation in genetically type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induces GLUT4 Translocation in Genetically Type 2 Diabetic Mice [jstage.jst.go.jp]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. gene-quantification.de [gene-quantification.de]
- 18. researchgate.net [researchgate.net]
- 19. diacomp.org [diacomp.org]
Application Notes and Protocols for Studying the Anti-Diabetic Effects of Corosolic Acid in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corosolic acid, a pentacyclic triterpenoid found in various plants, notably Banaba (Lagerstroemia speciosa), has garnered significant interest for its potential anti-diabetic properties. Preclinical studies have demonstrated its efficacy in improving glycemic control, enhancing insulin sensitivity, and modulating glucose and lipid metabolism. This document provides detailed application notes and protocols for utilizing common animal models to investigate the anti-diabetic effects of this compound, facilitating standardized and reproducible research in this area.
Animal Models
The selection of an appropriate animal model is critical for studying the anti-diabetic effects of this compound. Two widely used models are the KK-Ay mouse, a model for type 2 diabetes, and the streptozotocin (STZ)-induced diabetic rat, a model primarily for type 1 diabetes but also used to study insulin resistance.
1. KK-Ay Mice: This inbred mouse strain spontaneously develops obesity, hyperglycemia, hyperinsulinemia, and insulin resistance, making it a suitable model for type 2 diabetes research.
2. Streptozotocin (STZ)-Induced Diabetic Rats: STZ is a chemical toxic to pancreatic β-cells. Administration of STZ induces a state of hyperglycemia due to insulin deficiency. This model is useful for studying the effects of compounds on glucose metabolism in an insulin-deficient state and can also be adapted to model type 2 diabetes.
Data Presentation
Table 1: Effects of this compound on Biochemical Parameters in KK-Ay Mice
| Parameter | Control Group | This compound (2 mg/kg) | This compound (10 mg/kg) | Duration | Reference |
| Blood Glucose (mg/dL) | 450 ± 25 | 350 ± 20 | 300 ± 18 | 4 hours (single dose) | [1][2] |
| Plasma Insulin (µU/mL) | 30 ± 5 | 20 ± 4 | Not Reported | 2 weeks | [1][2] |
| Blood Glucose (mg/dL) | 480 ± 30 | 380 ± 22 | Not Reported | 2 weeks | [1][2] |
*p < 0.05 compared to the control group. Data are represented as Mean ± SEM.
Table 2: Effects of this compound on Biochemical Parameters in STZ-Induced Diabetic Rats
| Parameter | Control Group | Diabetic Control | this compound (2 mg/kg) | this compound (4 mg/kg) | Duration | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Serum Glucose (mg/dL) | 95 ± 5 | 450 ± 20 | 350 ± 18* | 280 ± 15* | 8 weeks | | | Body Weight (g) | 280 ± 10 | 180 ± 8 | 210 ± 10* | 230 ± 12* | 8 weeks | | | Sciatic Nerve SOD (U/mg protein) | 15 ± 1.2 | 8 ± 0.9 | 11 ± 1.0* | 13 ± 1.1* | 8 weeks | | | Sciatic Nerve GSH (µg/mg protein) | 5.0 ± 0.4 | 2.5 ± 0.3 | 3.8 ± 0.3* | 4.5 ± 0.4* | 8 weeks | |
*p < 0.05 compared to the diabetic control group. Data are represented as Mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Diabetes in Animal Models
A. Spontaneous Diabetic Model: KK-Ay Mice
-
Animal Strain: Male KK-Ay mice, typically 5-6 weeks of age.
-
Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Induction: No induction is necessary as these mice spontaneously develop diabetes. Monitor blood glucose levels weekly to confirm the diabetic phenotype (typically blood glucose > 250 mg/dL).
B. Chemically-Induced Diabetic Model: STZ in Rats
-
Animal Strain: Male Wistar or Sprague-Dawley rats, typically weighing 180-220 g.
-
Acclimatization: House the animals as described for mice.
-
Induction:
-
Fast the rats for 12-16 hours prior to STZ injection.
-
Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-60 mg/kg body weight.
-
Return the animals to their cages and provide them with 5% sucrose water for the first 24 hours to prevent hypoglycemia.
-
Confirm diabetes 48-72 hours post-injection by measuring tail vein blood glucose. Rats with fasting blood glucose levels > 250 mg/dL are considered diabetic.
-
Protocol 2: Preparation and Administration of this compound
-
Preparation: this compound is poorly soluble in water. Prepare a suspension for oral administration. A common vehicle is 0.5% carboxymethyl cellulose (CMC) in water.
-
Weigh the required amount of this compound.
-
Triturate the this compound with a small amount of 0.5% CMC to form a smooth paste.
-
Gradually add the remaining 0.5% CMC solution to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Vortex the suspension thoroughly before each administration.
-
-
Administration (Oral Gavage):
-
Gently restrain the mouse or rat.
-
Use a proper size ball-tipped gavage needle (e.g., 20-gauge for mice).
-
Measure the distance from the animal's snout to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and administer the this compound suspension slowly.
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol 3: Insulin Tolerance Test (ITT)
-
Fasting: Fast the animals for 4-6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose (t=0) from the tail vein using a glucometer.
-
Insulin Injection: Administer human regular insulin (0.75 U/kg body weight for mice) via i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-insulin injection.
-
Data Analysis: Plot the blood glucose levels over time. A greater and more sustained decrease in blood glucose indicates improved insulin sensitivity.
Protocol 4: GLUT4 Translocation in Skeletal Muscle
-
Tissue Collection: At the end of the treatment period, euthanize the animals and quickly excise skeletal muscle (e.g., gastrocnemius or soleus).
-
Membrane Fractionation:
-
Homogenize the muscle tissue in ice-cold homogenization buffer.
-
Perform differential centrifugation to separate the plasma membrane fraction from the intracellular microsomal fraction.
-
-
Western Blotting:
-
Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GLUT4 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensity using densitometry software. An increase in GLUT4 in the plasma membrane fraction relative to the total or microsomal fraction indicates enhanced translocation.
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound.
Caption: this compound's effect on insulin signaling.
References
Corosolic Acid Formulation for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corosolic acid, a pentacyclic triterpenoid found in various plants, including Lagerstroemia speciosa (banaba), has garnered significant interest for its diverse pharmacological activities.[1][2] Preclinical and clinical studies have demonstrated its potential anti-diabetic, anti-inflammatory, anti-cancer, and anti-hyperlipidemic properties.[2][3][4][5] Mechanistically, this compound has been shown to modulate multiple signaling pathways, including the AMPK, NF-κB, and PI3K/Akt/mTOR pathways.[3] However, its poor water solubility presents a challenge for in vivo research, necessitating appropriate formulation strategies to ensure consistent and reliable delivery.[6]
These application notes provide detailed protocols for the preparation of a this compound suspension for oral administration in rodent models, guidelines for in vivo study design, and protocols for toxicity assessment.
Data Presentation
Table 1: In Vivo Oral Doses of this compound in Rodent Models
| Animal Model | Dosing Regimen | Vehicle | Observed Effects | Reference |
| KK-Ay Mice | 2 mg/kg (single dose) | Not specified | Reduced blood glucose levels | [7][8] |
| KK-Ay Mice | 10 mg/kg (single dose) | Water | Reduced blood glucose levels | [1][9] |
| KK-Ay Mice | 0.023% in diet (10 weeks) | High-cholesterol diet | Reduced blood cholesterol and liver cholesterol | |
| Sprague-Dawley Rats | 100 mg/kg (single dose) | Not specified | Pharmacokinetic profiling | [3][10] |
| Sprague-Dawley Rats | 170 mg/kg (single dose) | Not specified | Pharmacokinetic profiling |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 100 mg/kg | 60.77 ± 11.75 | 1.58 ± 0.38 | 422.66 ± 48.53 (AUC0-t) | [3] |
| 20 mg/kg | ~270 | ~2 | Not Reported | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a common vehicle for poorly water-soluble compounds, consisting of 0.5% carboxymethylcellulose (CMC) and 0.2% Tween 80 in sterile water.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC, medium viscosity)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Glass beaker
-
Graduated cylinder
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
Heat approximately half of the required volume of sterile water to 60-70°C on a heating plate with stirring.
-
Slowly add the required amount of CMC powder to the heated water while continuously stirring to avoid clumping.
-
Continue stirring until the CMC is fully dispersed, which may result in a cloudy suspension.
-
Remove the beaker from the heat and add the remaining volume of cold sterile water while stirring.
-
Continue to stir the solution at room temperature or at 4°C until the CMC is fully dissolved and the solution becomes clear. This may take several hours or can be left overnight.
-
Add the required volume of Tween 80 to the CMC solution and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the prepared vehicle while vortexing or stirring to ensure a homogenous suspension.
-
If necessary, sonicate the suspension in a bath sonicator for a short period to break up any aggregates.
-
Visually inspect the suspension for homogeneity before each administration.
-
It is recommended to prepare the suspension fresh daily. If storage is necessary, store at 2-8°C and ensure it is brought to room temperature and thoroughly re-suspended before use.
-
Protocol 2: In Vivo Administration via Oral Gavage in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct dosing volume. The typical oral gavage volume for mice is 5-10 mL/kg.
-
Properly restrain the mouse to ensure its safety and the safety of the handler.
-
-
Gavage Administration:
-
Draw the calculated volume of the homogenous this compound suspension into the syringe fitted with the gavage needle.
-
Gently insert the gavage needle into the mouse's mouth, allowing it to slide along the upper palate towards the esophagus. Do not force the needle.
-
Once the needle is properly positioned in the esophagus, slowly administer the suspension.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
Protocol 3: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)
This protocol provides a general framework for an acute toxic class method to assess the short-term toxicity of a this compound formulation.
Animals:
-
Healthy, young adult rodents (rats or mice), typically females are used initially.
-
Use a minimum of 3 animals per step.
Procedure:
-
Dose Selection:
-
Based on available data, select starting dose levels. The OECD guideline suggests starting doses of 5, 50, 300, and 2000 mg/kg.
-
-
Administration:
-
Administer the this compound suspension as a single oral dose to one group of animals.
-
-
Observation:
-
Observe the animals closely for the first few hours post-dosing and then at least once daily for 14 days.
-
Record all signs of toxicity, including changes in behavior, appearance, and body weight.
-
Record any mortalities.
-
-
Stepwise Procedure:
-
The outcome of the first group determines the dose for the next group. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.
-
The procedure continues until the criteria for a specific toxicity class are met.
-
-
Data Analysis:
-
The results are used to classify the substance according to its acute oral toxicity.
-
Protocol 4: Sub-chronic Oral Toxicity Assessment (Adapted from OECD Guideline 408)
This protocol outlines a 90-day repeated-dose study to evaluate the potential adverse effects of this compound after prolonged administration.
Animals:
-
Rodents (preferably rats), with at least 10 males and 10 females per group.
Procedure:
-
Dose Groups:
-
At least three dose levels of this compound and a vehicle control group should be included.
-
-
Administration:
-
Administer the this compound suspension or vehicle daily via oral gavage for 90 days.
-
-
Observations:
-
Conduct daily clinical observations.
-
Measure body weight and food consumption weekly.
-
Perform detailed clinical examinations at regular intervals.
-
Conduct hematology and clinical biochemistry analyses at the end of the study.
-
-
Pathology:
-
At the end of the 90-day period, perform a full necropsy on all animals.
-
Collect and weigh major organs.
-
Conduct histopathological examination of selected organs and any observed gross lesions.
-
-
Data Analysis:
-
Analyze the data to identify any dose-related adverse effects and determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Mandatory Visualizations
Caption: Experimental workflow for this compound formulation and in vivo administration.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application of corosolic acid in anti-cancer research models
Application Notes: Corosolic Acid in Anti-Cancer Research
Introduction
This compound (CRA), a naturally occurring pentacyclic triterpenoid found in various plants, including Lagerstroemia speciosa (banaba), has garnered significant attention in oncological research.[1][2][3] Accumulating evidence from numerous preclinical models demonstrates its potent anti-cancer properties, including the induction of apoptosis, inhibition of proliferation and metastasis, and enhancement of chemosensitivity.[4][5][6][7] These effects are attributed to its ability to modulate multiple critical signaling pathways frequently dysregulated in cancer. This document provides a detailed overview of the application of this compound in anti-cancer research, summarizing key quantitative data and providing standardized protocols for its use in experimental models.
Mechanism of Action
This compound exerts its anti-neoplastic effects through a multi-targeted mechanism, primarily by interfering with key signaling cascades that regulate cell survival, proliferation, and migration.
-
Inhibition of STAT3 Signaling: this compound is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[8][9] By suppressing the phosphorylation and activation of STAT3, it downregulates the expression of anti-apoptotic proteins like Bcl-2 and survivin, leading to apoptosis and increased sensitivity to chemotherapeutic agents.[4][5][8] This mechanism is particularly relevant in cancers where STAT3 activation is associated with chemoresistance and poor prognosis, such as ovarian cancer, glioblastoma, and pancreatic cancer.[8][10][11]
-
Modulation of PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation.[12][13] this compound has been shown to suppress this pathway by inhibiting the phosphorylation of key components like Akt and mTOR.[14][15] This inhibition leads to cell cycle arrest and apoptosis, contributing to its anti-proliferative effects in various cancers, including cervical and gastric cancer.[14]
-
Induction of Apoptosis: this compound effectively induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] It modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from mitochondria.[4][16][17] This triggers the activation of a caspase cascade, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[16][17][18]
-
Inhibition of Angiogenesis and Metastasis: this compound can inhibit cancer cell migration by targeting pathways like the VEGFR2/Src/FAK axis.[3][19] By inhibiting VEGFR2 kinase activity, it disrupts downstream signaling required for actin filament formation and cell motility.[19]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo cancer models.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| Huh7 | Hepatocellular Carcinoma | ~50 µM (cytotoxicity) | 24 h | [19] |
| Huh7 | Hepatocellular Carcinoma | ~2.5 µM (migration) | 24 h | [19] |
| HCT116 | Colorectal Cancer | ~24 µM | 24 h | [4][14] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 20.12 µM | 48 h | [5] |
| KKU-213A | Cholangiocarcinoma | 21.45 µM | 24 h | [16] |
| KKU-213A | Cholangiocarcinoma | 16.40 µM | 48 h | [16] |
| KKU-213B | Cholangiocarcinoma | 21.40 µM | 24 h | [16] |
| KKU-213B | Cholangiocarcinoma | 17.54 µM | 48 h | [16] |
| Y-79 | Retinoblastoma | 4.15 µM | 24 h | [14] |
| Y-79 | Retinoblastoma | 3.37 µM | 48 h | [14] |
| SMMC-7721, Hep3B, HepG2, Huh7, HLE | Hepatocellular Carcinoma | ~40 µM | 24 h | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosage & Administration | Treatment Duration | Outcome | Reference |
| Hepatocellular Carcinoma (Huh7) | NOD/SCID Mice | 5 mg/kg/day (i.p.) | 21 days | 85% reduction in tumor mass compared to control. | [19] |
| Castration-Resistant Prostate Cancer | Xenograft Mice | 10 & 20 mg/kg (i.p.) | 14 days (every 2 days) | Reduced tumor growth. | [4] |
| Osteosarcoma | Murine Model | 17.5 mg/kg/day (oral) | 7 days | Suppressed subcutaneous tumor development. | [4] |
| Colorectal Cancer (HCT116) | Nude Mice | 10 & 30 mg/kg | 16 days | Inhibited tumor growth. | [20] |
Table 3: Synergistic Effects with Chemotherapeutic Agents
| Cancer Type | Cell Lines | This compound Conc. | Chemotherapeutic Agent & Conc. | Outcome | Reference |
| Epithelial Ovarian Cancer | SKOV3, RMG-1, ES-2 | 20 µM | Paclitaxel (10 µM), Cisplatin (10 µM), Doxorubicin (10 µM) | Markedly enhanced anti-cancer effect. Reversed chemoresistance. | [4][8][9] |
| Gastric Cancer | NCI-N87 | 25 µM | Adriamycin (0.01-2 mg/ml), 5-FU (0.1-50 mg/ml) | Enhanced inhibitory effect on proliferation. | [4] |
| Gastric Carcinoma | SNU-620 | 50 µM | 5-FU (20 µg) | Enhanced anti-cancer activity via mTOR inhibition. | [4] |
Key Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the molecular pathways targeted by this compound and a typical experimental workflow for its evaluation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ajprd.com [ajprd.com]
- 4. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro investigation of the apoptosis-inducing activity of this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Cancer Progress Through Inactivating YAP in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances the antitumor effects of chemotherapy on epithelial ovarian cancer by inhibiting signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances the antitumor effects of chemotherapy on epithelial ovarian cancer by inhibiting signal transducer and activator of transcription 3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits glioblastoma cell proliferation by suppressing the activation of signal transducer and activator of transcription-3 and nuclear factor-kappa B in tumor cells and tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound enhances oxidative stress-induced apoptosis and senescence in pancreatic cancer cells by inhibiting the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound induces apoptotic cell death in HCT116 human colon cancer cells through a caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. This compound Inhibits Hepatocellular Carcinoma Cell Migration by Targeting the VEGFR2/Src/FAK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Techniques for Purifying Corosolic Acid from Crude Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corosolic acid is a pentacyclic triterpenoid compound found in various medicinal plants, most notably in the leaves of banaba (Lagerstroemia speciosa) and loquat (Eriobotrya japonica). It has garnered significant attention in the scientific community for its wide range of biological activities, including anti-diabetic, anti-inflammatory, anti-tumor, and anti-viral properties.[1] Often referred to as a "plant insulin," this compound has shown promise in managing blood glucose levels by enhancing glucose uptake and modulating insulin signaling pathways.[2][3][4]
The therapeutic potential of this compound makes its efficient purification from crude plant extracts a critical step for research, development of new drugs, and the creation of high-quality functional foods. This document provides detailed application notes and protocols for the most common and effective techniques used to isolate and purify this compound.
Purification Techniques: Principles and Methodologies
The purification of this compound from a complex crude extract typically involves a multi-step approach combining different techniques to achieve the desired level of purity. The primary methods employed are solvent extraction, various forms of column chromatography, and crystallization.
2.1. Preliminary Extraction
The initial step involves extracting total triterpenoids from the plant material. A common method is to use organic solvents like ethanol or methanol.[5] For instance, dried plant material can be refluxed with 95% ethanol to obtain a crude extract.
2.2. Macroporous Resin Chromatography
Macroporous adsorption resins are highly effective for the initial enrichment of this compound from the crude extract.[6][7] These resins have a porous structure and a large surface area, allowing for the adsorption of target molecules from the solution, which can then be selectively desorbed. AB-8 resin has been shown to be particularly suitable for this purpose.[6][7]
2.3. Silica Gel Column Chromatography
Silica gel column chromatography is a widely used technique for further purifying this compound.[8][9] This method separates compounds based on their polarity. Since silica gel is polar, nonpolar compounds elute first, followed by more polar compounds. A gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, is typically used to elute the compounds from the column.[10]
2.4. High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a sophisticated liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding irreversible adsorption of the sample.[11][12] It is particularly effective for the final purification of target compounds from a partially purified fraction.[6][13][14] The separation is based on the differential partitioning of the solutes between two immiscible liquid phases. A common solvent system for this compound purification is a mixture of chloroform, n-butanol, methanol, and water.[13]
2.5. Recrystallization
Crystallization is often the final step to obtain high-purity this compound.[5] This process involves dissolving the purified this compound in a suitable solvent (e.g., ethanol) at an elevated temperature and then allowing it to cool slowly, causing the this compound to crystallize out of the solution, leaving impurities behind.[5][15]
Quantitative Data Summary
The following table summarizes the purity and yield of this compound obtained through various purification strategies as reported in the literature.
| Purification Technique | Starting Material | Purity Achieved (%) | Yield (%) | Reference |
| Macroporous Resin (AB-8) + HSCCC | Crude extract of Schisandra chinensis | 96.3% | Not specified for overall yield, 16.4 mg from 100 mg sample | [6][13] |
| Reverse Phase HPLC | Enriched extract | >80% | Not specified | [16] |
| Reverse Phase HPLC | Active fraction from chromatography | 95% | 80% | [5] |
| Nonpolar Adsorption Resin (HP20) | Crude extract of Japanese loquat leaves | 32% (in precipitated crystals) | Not specified | [17] |
| Alkali and Aqueous Alcohol Treatment + Nonpolar Adsorption Resin | Crude extract of Japanese loquat leaves | 75% | Not specified | [18] |
Experimental Protocols
4.1. Protocol 1: Purification using Macroporous Resin and HSCCC
This protocol is adapted from a method used for purifying triterpenoids from Schisandra chinensis.[6][13]
Step 1: Crude Extraction
-
Obtain the crude extract of the plant material using 70% ethanol.
-
Concentrate the extract under reduced pressure.
Step 2: Macroporous Resin Chromatography
-
Select a suitable macroporous resin (e.g., AB-8) and pack it into a column.[6][7]
-
Pre-treat the resin according to the manufacturer's instructions.
-
Dissolve the crude extract in an appropriate solvent and load it onto the column.
-
Wash the column with distilled water to remove impurities.
-
Elute the adsorbed compounds with a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 95%).
-
Collect the fractions and analyze them (e.g., by HPLC) to identify the this compound-rich fraction (typically the 70% ethanol fraction).[13]
Step 3: High-Speed Counter-Current Chromatography (HSCCC)
-
Prepare the two-phase solvent system. A recommended system is chloroform–n-butanol–methanol–water (10:0.5:7:4, v/v/v/v).[13]
-
Equilibrate the HSCCC instrument with the stationary phase (the upper phase of the solvent system).
-
Dissolve the this compound-rich fraction from the previous step in the mobile phase (the lower phase of the solvent system).
-
Inject the sample and begin the separation at a specific revolution speed and flow rate.
-
Monitor the eluent with a UV detector (e.g., at 210 nm) and collect the fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using HPLC.
4.2. Protocol 2: Purification using Silica Gel Chromatography and Recrystallization
This protocol is a general method based on common laboratory practices.
Step 1: Initial Extraction and Enrichment
-
Extract the plant material with 95% ethanol.
-
Concentrate the extract and, if necessary, perform an initial purification step with a macroporous resin as described in Protocol 1.
Step 2: Silica Gel Column Chromatography
-
Prepare a silica gel slurry (100-200 mesh) in a nonpolar solvent (e.g., petroleum ether).
-
Pack the slurry into a glass column.
-
Dissolve the enriched extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, sample-adsorbed silica gel onto the top of the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.[10] Start with 100% petroleum ether and gradually increase the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent.
Step 3: Recrystallization
-
Dissolve the purified this compound from the previous step in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to promote crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: this compound's role in the insulin signaling pathway.[2][19]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its derivatives targeting MCCC1 against insulin resistance and their hypoglycemic effect on type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Management of Diabetes and Its Complications with Banaba (Lagerstroemia speciosa L.) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KR100901379B1 - Extractive Purification Method for Obtaining High Purity this compound from this compound-Containing Material - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 9. High-speed counter-current chromatography assisted preparative isolation of bioactive compounds from stem bark of Juglans mandshurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101805389A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 12. High Speed Countercurrent Chromatography HSCCC,Shanghai TAUTO Biotech Co., LTD._specification/price/image_Bio-Equip in China [bio-equip.cn]
- 13. academic.oup.com [academic.oup.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. CN1303096C - Process for preparing this compound and crataegolic acid - Google Patents [patents.google.com]
- 16. [An optimized method for extracting this compound from loquat leaves] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US20090275778A1 - Process for preparing high purity this compound and high purity ursolic acid - Google Patents [patents.google.com]
- 18. data.epo.org [data.epo.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Corosolic Acid Administration in Rodent Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of corosolic acid in preclinical rodent models of obesity. The information compiled from various studies is intended to guide researchers in designing and executing experiments to evaluate the anti-obesity and metabolic effects of this compound.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies administering this compound to rodent models of obesity. These data highlight the potential of this compound to ameliorate obesity and related metabolic dysfunctions.
Table 1: Effects of this compound on Body Weight and Fat Mass
| Rodent Model | Diet | This compound Dose | Duration | Body Weight Reduction | Fat Mass Reduction | Reference |
| KK-Ay Mice | High-Fat | 0.023% in diet | 9 weeks | 10% | 15% (total fat) | [1][2][3] |
| Wistar Rats | Not Specified | 10 mg/kg BW (oral) | Not Specified | Significant reduction | Not Reported | [4] |
| SHR-cp Rats | Not Specified | 0.072% in diet | 14 weeks | Not Reported | Not Reported | [5] |
Table 2: Effects of this compound on Metabolic Parameters
| Rodent Model | This compound Dose | Duration | Fasting Glucose Reduction | Fasting Insulin Reduction | Triglyceride Reduction | Cholesterol Reduction | Reference |
| KK-Ay Mice | 0.023% in diet | 9 weeks | 23% | 41% | 22% | Not Reported | [1][2][6] |
| KK-Ay Mice | 10 mg/kg BW (oral) | Single dose | Significant reduction | Not Reported | Not Reported | 32% (blood), 46% (liver) | [6] |
| KK-Ay Mice | 2 mg/kg BW (oral) | Single dose & 2 weeks | Significant reduction | Significant reduction | Not Reported | Not Reported | [7] |
| C57BL/6 Mice | 10 mg/kg/day | 8 weeks | Improved glucose intolerance | Improved insulin sensitivity | Attenuated hyperlipidemia | Not Reported | [5] |
| Wistar Rats | 10 mg/kg BW (oral) | Not Specified | Not Reported | Not Reported | Not Reported | Reduced HMG-CoA reductase | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound administration in rodent models of obesity.
Genetically Obese Mouse Model Study
-
Animal Model: Six-week-old male KK-Ay mice, a model for genetic obesity and type 2 diabetes.[1][2]
-
Acclimatization: Mice are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum for a week before the experiment.
-
Diet-Induced Obesity: Mice are fed a high-fat diet (e.g., 45% of calories from fat) to induce an obese phenotype.
-
This compound Administration:
-
Control Group: A control group of KK-Ay mice is fed the same high-fat diet without this compound.
-
Outcome Measures:
-
Body Weight: Measured weekly.
-
Food Intake: Monitored daily.
-
Fasting Blood Glucose and Insulin: Measured from tail vein blood after an overnight fast at the end of the study.
-
Plasma Lipids: Triglyceride levels are measured from plasma samples.
-
Body Composition: Total fat mass (visceral and subcutaneous) is determined using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing fat pads at the end of the study.
-
Gene Expression Analysis: At the end of the study, liver and white adipose tissue (WAT) are collected to analyze the expression of key metabolic genes such as PPARα and PPARγ via RT-qPCR or Western blot.[1][2][3]
-
High-Fat Diet-Induced Obesity Mouse Model Study
-
Animal Model: Male C57BL/6 mice, a common strain for diet-induced obesity studies.
-
Diet-Induced Obesity: Mice are fed a high-fat diet for a specified period to induce obesity and insulin resistance.
-
This compound Administration:
-
Control Group: A control group receives the vehicle (e.g., saline or a specific solvent) via oral gavage.
-
Outcome Measures:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose metabolism and insulin sensitivity.
-
Adipose Tissue Inflammation: Analysis of pro-inflammatory cytokine gene expression (e.g., TNF-α, IL-6) and phosphorylation of inflammatory signaling molecules (e.g., IKKβ) in adipose tissue.[3][5]
-
Acute and Short-Term Studies in Diabetic Mice
-
Animal Model: KK-Ay diabetic mice.
-
This compound Administration:
-
Outcome Measures:
-
Blood Glucose: Monitored at several time points after administration (e.g., 4 hours) to assess the acute glucose-lowering effect.[7]
-
Plasma Insulin: Measured to evaluate the effect on insulin levels.[7]
-
Insulin Tolerance Test: Performed to assess improvements in insulin sensitivity over a short period (e.g., 2 weeks after a single dose).[7]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-obesity and metabolic benefits through the modulation of several key signaling pathways.
PPARα/γ and AdipoR1 Signaling Pathway
This compound has been shown to increase the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα) in the liver and PPARgamma (PPARγ) in white adipose tissue (WAT).[1][2][3] Increased PPARα activity in the liver promotes fatty acid oxidation, while increased PPARγ activity in WAT is associated with improved insulin sensitivity and adipocyte differentiation.[3] Furthermore, this compound can increase plasma adiponectin and the expression of its receptor, AdipoR1, in WAT, which contributes to enhanced insulin sensitivity.[1][2]
Caption: this compound activates PPARα/γ and AdipoR1 signaling.
AMPK Signaling Pathway
This compound can activate the AMP-activated protein kinase (AMPK) signaling pathway.[3] AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to increased glucose uptake and fatty acid oxidation, contributing to the anti-diabetic and anti-obesity effects of this compound.
Caption: this compound activates the AMPK signaling pathway.
Anti-inflammatory Signaling Pathways (NF-κB and IKKβ)
Obesity is associated with chronic low-grade inflammation in adipose tissue, which contributes to insulin resistance. This compound has been shown to exert anti-inflammatory effects by suppressing the phosphorylation of IκB kinase β (IKKβ) and downregulating the expression of pro-inflammatory cytokine genes, thereby alleviating adipose tissue inflammation.[3][5] This is a key mechanism for its insulin-sensitizing effects.
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for investigating the effects of this compound in a rodent model of diet-induced obesity.
Caption: Workflow for this compound evaluation in obese rodents.
References
- 1. Dietary this compound Ameliorates Obesity and Hepatic Steatosis in KK-Ay Mice [jstage.jst.go.jp]
- 2. Dietary this compound ameliorates obesity and hepatic steatosis in KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajosh.org [ajosh.org]
- 5. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming corosolic acid solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor solubility of corosolic acid in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in in vitro assays?
A1: this compound is a pentacyclic triterpenoid found in various plants, including Lagerstroemia speciosa[1][2][3]. It exhibits a range of biological activities, such as anti-cancer, anti-inflammatory, and antidiabetic properties[4][5]. Its utility in in vitro studies is often hampered by its chemical nature; it is a lipophilic molecule that is practically insoluble in water[1][4][6][7]. This poor aqueous solubility can lead to precipitation in cell culture media, resulting in inconsistent and unreliable experimental outcomes.
Q2: What are the recommended primary solvents for dissolving this compound?
A2: The most common and effective organic solvents for dissolving this compound for in vitro purposes are Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][6] DMSO is generally preferred as it can dissolve this compound at a much higher concentration than ethanol.[1][2][6] It is also soluble in other organic solvents like methanol, petroleum ether, benzene, and chloroform, though these are less common for direct use in cell culture applications.[4][8]
Q3: My this compound precipitated after I added the stock solution to my aqueous cell culture medium. What went wrong and how can I fix it?
A3: This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment. The precipitation is likely due to the final concentration of the organic solvent being too low to maintain the solubility of this compound in the culture medium. Here are several troubleshooting steps:
-
Ensure Rapid Dilution: Add the stock solution directly into the medium while vortexing or swirling to facilitate rapid and even dispersion. This can prevent localized high concentrations of this compound that are prone to precipitation.
-
Pre-warm the Medium: Using pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.[9]
-
Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Check Serum Concentration: The protein components in fetal bovine serum (FBS) can sometimes help stabilize hydrophobic compounds. If you are using low-serum or serum-free media, precipitation is more likely.
-
Increase Final Solvent Concentration: While not always ideal due to potential solvent toxicity to cells, slightly increasing the final DMSO or ethanol concentration (typically not exceeding 0.5%) might be necessary. Always run a vehicle control with the same solvent concentration to assess its effect on the cells.
Q4: Are there advanced methods to enhance the aqueous solubility of this compound?
A4: Yes, for more persistent solubility issues, several advanced formulation strategies can be employed:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[10][11] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is more soluble in water.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[13]
-
Nanoparticle Formulations: Encapsulating this compound into lipid nanoparticles (LNPs) or polymeric nanoparticles can significantly improve its stability and solubility in aqueous solutions for in vitro and in vivo delivery.[14][15][16][17][18]
Q5: How should I prepare and store this compound stock solutions?
A5: Prepare a high-concentration stock solution in 100% fresh, anhydrous DMSO.[2] Store this stock solution at -20°C or -80°C.[5][19] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, potentially reducing solubility.[5][9]
Quantitative Data Summary
The solubility of this compound in common laboratory solvents is summarized below. Please note that solubility can vary slightly between different batches of the compound.[1][6]
| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference |
| DMSO | 95 mg/mL | 200.97 mM | [1] |
| DMSO | 48 mg/mL | 101.54 mM | [2][6] |
| Ethanol | 16 mg/mL | 33.84 mM | [1] |
| Ethanol | 6 mg/mL | 12.69 mM | [2][6] |
| Methanol | 1 mg/mL | 2.12 mM | |
| Water | Insoluble | Insoluble | [1][2][4][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder (CAS 4547-24-4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Methodology:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock, add 1.058 mL of DMSO to 25 mg of this compound, molecular weight 472.7 g/mol ).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
Objective: To dilute the this compound stock solution into cell culture medium for in vitro experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tube or multi-well plate
Methodology:
-
Thaw one aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of stock solution required. It is critical to ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically ≤ 0.5%).
-
Add the required volume of pre-warmed medium to a sterile tube or the wells of a plate.
-
While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution directly into the medium. This step is crucial for preventing precipitation.
-
Mix thoroughly but gently.
-
Immediately apply the final working solution to your cells.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO in the medium to account for any solvent effects.
Visualizations
Experimental & Troubleshooting Workflow
Caption: Workflow for preparing and troubleshooting this compound solutions.
This compound and the NF-κB Signaling Pathway
Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound | 4547-24-4 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Showing Compound this compound (FDB013735) - FooDB [foodb.ca]
- 8. This compound(4547-24-4) [ccplantextract.com]
- 9. benchchem.com [benchchem.com]
- 10. oatext.com [oatext.com]
- 11. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound derivative-based lipid nanoparticles for efficient RNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-modified lipid nanoparticles as delivery carriers for DNA vaccines against avian influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Studies of nanoparticle delivery with in vitro bio-engineered microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation, Optimization and in vitro Evaluation of Glipizide Nanoparticles Integrated with Eudragit RS-100 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound supplier | CAS No :4547-24-4 | AOBIOUS [aobious.com]
Technical Support Center: Corosolic Acid Stability and Degradation Profile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of corosolic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a pentacyclic triterpenoid, its complex structure is susceptible to chemical modifications under various stress conditions.
Q2: What is the expected solubility of this compound in common laboratory solvents?
A2: this compound is practically insoluble in water but soluble in organic solvents such as petroleum ether, benzene, chloroform, and pyridine. It is also soluble in hot ethanol and methanol.[1] For experimental purposes, stock solutions are often prepared in dimethyl sulfoxide (DMSO).
Q3: Are there any known degradation pathways for this compound?
A3: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, based on the chemical structure of related pentacyclic triterpenoids, potential degradation pathways under forced conditions may include hydrolysis of the carboxylic acid group, oxidation of the hydroxyl groups, and isomerization.
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most common and reliable method for monitoring this compound concentration and detecting degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the degradation products are well-separated from the peak of the intact this compound.
Q5: What are the recommended storage conditions for this compound solutions?
A5: To minimize degradation, this compound solutions, especially stock solutions in solvents like DMSO, should be stored at low temperatures (-20°C or -80°C) and protected from light. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of this compound in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Analyze the old and new stock solutions using a validated HPLC method to compare the concentration and purity. 3. If degradation is confirmed, review storage conditions (temperature, light exposure, frequency of freeze-thaw cycles). |
| Precipitation of this compound in aqueous assay media. | 1. Observe the final solution for any visible precipitate. 2. Increase the final concentration of the organic co-solvent (e.g., DMSO) in the assay medium, ensuring it does not exceed a concentration that affects the biological system. 3. Consider using a nanoemulsion formulation to improve aqueous solubility and stability. |
| Interaction with components of the assay medium. | 1. Prepare this compound in a simplified buffer to assess its stability in the absence of complex medium components. 2. Analyze the stability of this compound in the complete assay medium over the time course of the experiment using HPLC. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability studies.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound. | 1. The new peaks are likely degradation products. 2. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks. 3. Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with the parent this compound peak. A significant difference in spectra can confirm a new chemical entity. |
| Contamination of the sample or solvent. | 1. Analyze a blank injection (solvent only) to check for contaminants. 2. Prepare a fresh sample using new solvents and re-inject. |
| Instability of the mobile phase. | 1. Ensure the mobile phase is freshly prepared and properly degassed. 2. Check for any precipitation or microbial growth in the mobile phase reservoirs. |
Data on Stability and Degradation
Table 1: Stability of this compound Nanoemulsion under Different pH and Temperature Conditions
Data is inferred from a study on a this compound nanoemulsion and may not be representative of this compound in other solution formulations.
| pH | Temperature (°C) | Storage Duration (days) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Observation |
| 3.0 | 25 | 60 | Stable | Stable | Stable | The nanoemulsion remained stable. |
| 5.0 | 25 | 60 | Stable | Stable | Stable | The nanoemulsion remained stable. |
| 7.0 | 25 | 60 | Stable | Stable | Stable | The nanoemulsion remained stable. |
| Not Specified | 4 | 60 | Stable | Stable | Stable | The nanoemulsion showed good stability. |
| Not Specified | 25 | 60 | Stable | Stable | Stable | The nanoemulsion showed good stability. |
Table 2: Representative Conditions for Forced Degradation Studies of Pentacyclic Triterpenoids
These are general conditions and may need to be optimized for this compound. The extent of degradation will vary based on the specific conditions and duration of exposure.
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours at 60-80°C | Hydrolysis products, isomers |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours at 60-80°C | Hydrolysis products, isomers |
| Oxidative Degradation | 3% - 30% H₂O₂ | 2 - 24 hours at room temperature | Oxidation products (e.g., epoxides, ketones) |
| Thermal Degradation | 60°C - 100°C (in solid state or solution) | 24 - 72 hours | Isomers, dehydration products |
| Photodegradation | UV light (254 nm or 365 nm) or fluorescent light | 24 - 72 hours | Photodegradation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method validation according to ICH guidelines is essential.[3]
-
Chromatographic System:
-
HPLC system with a UV/PDA detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of acetonitrile and 0.1% orthophosphoric acid in water (e.g., 85:15 v/v). The exact ratio should be optimized for best separation.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection Wavelength:
-
210 nm.
-
-
Column Temperature:
-
25°C - 30°C.
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.
-
Dilute the stock solution with the mobile phase to the desired concentration for analysis.
-
-
Procedure:
-
Inject a known volume (e.g., 20 µL) of the sample into the HPLC system.
-
Monitor the chromatogram for the retention time of this compound and the appearance of any new peaks, which may indicate degradation products.
-
Quantify the amount of this compound by comparing the peak area with a standard calibration curve.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the steps to perform a forced degradation study to understand the degradation profile of this compound.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 80°C for 24 hours.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at 100°C for 48 hours. For solid-state thermal degradation, heat the this compound powder directly.
-
Photodegradation: Expose an aliquot of the stock solution (in a transparent container) to UV light (254 nm) for 48 hours. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
-
Signaling Pathways and Experimental Workflows
Below are diagrams representing signaling pathways affected by this compound and a typical experimental workflow for stability testing.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
References
Technical Support Center: Optimizing Corosolic Acid Extraction from Banaba Leaves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of corosolic acid from Lagerstroemia speciosa (banaba) leaves. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound from banaba leaves?
A1: The optimal extraction method depends on available equipment and desired purity. Supercritical Fluid Extraction (SFE) with CO2 is a rapid and effective method that can yield high-purity this compound.[1][2] Conventional solvent extraction methods using methanol or ethanol are also widely used and can be effective, though they may require further purification steps.
Q2: Which solvent is best for this compound extraction?
A2: Methanol and ethanol are commonly used solvents for this compound extraction.[3][4] Aqueous solutions of these alcohols, particularly 60% to 100% ethanol, have been shown to be effective.[5] The choice of solvent can impact the co-extraction of other compounds, so subsequent purification steps should be considered.
Q3: What are the key parameters to control during extraction?
A3: For solvent extraction, critical parameters include solvent concentration, temperature, and extraction time. For Supercritical Fluid Extraction (SFE), the key parameters are pressure, temperature, extraction time, and the percentage of modifier (e.g., ethanol) used with CO2.[1][2]
Q4: How can I remove chlorophyll and other pigments from my extract?
A4: Treatment with activated carbon is an effective method for removing chlorophyll and other pigments from the crude extract.[5][6] The amount of activated carbon used should be optimized to avoid significant loss of this compound.
Q5: What is a typical yield of this compound from banaba leaves?
A5: The yield of this compound can vary significantly depending on the extraction method and the source of the banaba leaves. Optimized SFE has been reported to yield approximately 8.20 mg of this compound per gram of dried leaf.[1][2] Methanolic extracts have been found to contain up to 11.3 mg of this compound per 100 mg of extract.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete extraction. 2. Suboptimal extraction parameters (solvent, temperature, time). 3. Degradation of this compound. 4. Inefficient partitioning during liquid-liquid extraction. | 1. Ensure the plant material is finely powdered to increase surface area. 2. Optimize extraction parameters based on the chosen method (see tables below). 3. Avoid excessively high temperatures or prolonged extraction times. 4. Perform multiple partitioning steps to ensure complete transfer of this compound to the desired solvent phase. |
| Presence of Chlorophyll in Final Extract | Inadequate removal of pigments. | Treat the crude extract with activated carbon. The amount may need to be adjusted (e.g., 10-20% by mass relative to the dry mass of the banaba leaf).[5] |
| Clogging of Equipment (e.g., SFE system) | Solid particles from the plant material being carried over. | Pack glass wool at both ends of the extraction vessel to prevent the transfer of solid samples into the tubing.[1] |
| Difficulty in Precipitating this compound | 1. Incorrect solvent concentration for precipitation. 2. pH of the solution is not optimal. | 1. Adjust the alcohol concentration of the extract; for instance, by adding water. 2. Adjust the pH of the solution. Acidification of an alkaline extract can facilitate the precipitation of this compound.[8] |
| Co-extraction of a High Amount of Impurities | The chosen solvent has low selectivity for this compound. | Consider a multi-step extraction process. For example, an initial extraction with a less polar solvent to remove some impurities, followed by extraction with a more polar solvent like methanol or ethanol. Partitioning the extract between different solvents (e.g., ethyl acetate and water) can also help in purification.[3] |
Data Presentation: Optimizing Extraction Parameters
Table 1: Supercritical Fluid Extraction (SFE) Parameters for this compound
| Parameter | Optimal Value | Reference |
| Pressure | 24.005 MPa | [1][2] |
| Temperature | 58.145 °C | [1][2] |
| Extraction Time | 62.77 minutes | [1][2] |
| Modifier (Ethanol) | 71.624% | [1][2] |
| Resulting Yield | 8.20 mg/g of dried leaves | [1][2] |
Table 2: Conventional Solvent Extraction Parameters for this compound
| Solvent System | Temperature | Duration | Yield (% w/w of extract) | Reference |
| Methanol | Reflux | 3 x 30 min | 14.49 - 15.92% | [3] |
| Ethyl Acetate (after methanolic extraction) | - | - | 2.17 - 2.89% | [3] |
| 60-100% Aqueous Ethanol | 50 - 80 °C | Not specified | Up to 9% this compound in the final extract | [5] |
| 95% Aqueous Methanol | 80 °C | 1 hour | 24.18% (crude) | [6] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Dry the banaba leaves and grind them into a fine powder.
-
Loading the Extractor: Weigh approximately 10 g of the dried leaf powder and load it into a 50 ml extraction vessel. Pack glass wool at both ends of the vessel to prevent clogging.[1]
-
Setting Parameters:
-
Extraction: Start the SFE system. The supercritical fluid will pass through the sample, extracting the this compound.
-
Collection: Collect the extract in an amber glass bottle. After extraction, allow any residual CO2 to evaporate at room temperature.[1]
Protocol 2: Methanol-Ethyl Acetate Solvent Extraction
-
Initial Extraction:
-
Accurately weigh 5 g of powdered banaba leaves.
-
Place the powder in a Soxhlet extractor with methanol.
-
Concentrate the resulting methanolic extract under reduced pressure until dry.[3]
-
-
Partitioning:
-
Dissolve the dried residue in water.
-
Partition the aqueous solution twice with ethyl acetate.
-
Combine the ethyl acetate fractions and concentrate them under vacuum to yield the ethyl acetate soluble extract.[3]
-
-
Sample Preparation for Analysis:
-
Dissolve the dried ethyl acetate extract in methanol.
-
Sonicate for 20 minutes and adjust the volume with methanol in a volumetric flask.[3]
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Signaling pathways modulated by this compound.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. scispace.com [scispace.com]
- 5. JP2005263650A - Process for producing banaba leaf extract with high this compound content - Google Patents [patents.google.com]
- 6. [An optimized method for extracting this compound from loquat leaves] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. WO2005099486A1 - Process for preparing lagerstroemia speciosa l. extract - Google Patents [patents.google.com]
Troubleshooting common issues in corosolic acid HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of corosolic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical UV wavelength for detecting this compound?
A1: The UV maximum for this compound is typically around 210 nm, and this wavelength is commonly used for detection in HPLC analysis.[1][2][3][4]
Q2: What type of HPLC column is most suitable for this compound analysis?
A2: A C18 reversed-phase column is the most frequently used and recommended stationary phase for the separation of this compound.[1][2][3][4] Common specifications are a 250 mm x 4.6 mm column with 5 µm particle size.[1][2]
Q3: What are the common mobile phases used for this compound analysis?
A3: A mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous solution is typically used. Common compositions include acetonitrile and 0.1% aqueous orthophosphoric acid or methanol and 1.0% acetic acid.[1][2][5]
Q4: How should I prepare a standard solution of this compound?
A4: A standard stock solution can be prepared by accurately weighing pure this compound powder and dissolving it in methanol to a known concentration, for example, 100 µg/mL.[1] Working standards can then be prepared by diluting this stock solution with methanol to the desired concentration range.[1]
Troubleshooting Common Issues
Poor Peak Shape (Tailing or Fronting)
Issue: The this compound peak is not symmetrical, showing significant tailing or fronting.
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica packing of the column can interact with the acidic this compound, causing peak tailing.[6][7][8]
-
Column Overload: Injecting too high a concentration of this compound can lead to peak distortion.[6][9]
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[9]
-
-
Column Contamination: Buildup of sample matrix components on the column frit or packing material can distort peak shape.[9][10]
-
Extra-Column Volume: Excessive tubing length or improper fittings can cause peak broadening and tailing.[9][11]
Poor Resolution
Issue: The this compound peak is not well-separated from other components in the sample.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Strength: The organic-to-aqueous ratio in the mobile phase may not be optimal for separation.
-
Solution: Adjust the mobile phase composition. For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention time and may improve resolution.[12]
-
-
Suboptimal Flow Rate: The flow rate may be too high, not allowing for proper partitioning between the mobile and stationary phases.
-
Inefficient Column: The column may have degraded over time, leading to broader peaks and reduced resolution.
-
Solution: Replace the column with a new one of the same type. Ensure the chosen column has a high plate count for better efficiency.[12]
-
Baseline Noise or Drift
Issue: The chromatogram shows an unstable baseline, making it difficult to accurately integrate the this compound peak.
Possible Causes & Solutions:
-
Mobile Phase Contamination or Degassing Issues: Impurities in the solvents or dissolved air can cause baseline noise.[13][14]
-
Pump Malfunction: Inconsistent solvent delivery from the pump can lead to a pulsating baseline.[13][14]
-
Solution: Check the pump for leaks and ensure the seals and check valves are in good condition.[13]
-
-
Detector Issues: Fluctuations in the detector lamp or a contaminated flow cell can cause noise.[14][15][16]
-
Solution: Allow the lamp to warm up sufficiently. If the flow cell is contaminated, flush it with an appropriate solvent.[16]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the refractive index of the mobile phase, leading to baseline drift.[15][16][17]
-
Solution: Use a column oven to maintain a constant temperature for the column and consider a heat exchanger before the detector.[16]
-
Retention Time Shifts
Issue: The retention time of the this compound peak is inconsistent between injections or analytical runs.
Possible Causes & Solutions:
-
Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic component can alter retention times.[18][19]
-
Solution: Prepare fresh mobile phase for each run and keep the solvent reservoir capped.[18]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially at the beginning of a run.[18]
-
Solution: Ensure the column is fully equilibrated with the mobile phase until a stable baseline is achieved before starting the analysis.
-
-
Fluctuations in Temperature or Flow Rate: Inconsistent temperature control or pump performance can lead to shifts in retention time.[17]
-
Solution: Use a column oven and ensure the pump is delivering a constant flow rate.
-
Low Sensitivity
Issue: The this compound peak is too small, leading to a poor signal-to-noise ratio and inaccurate quantification.
Possible Causes & Solutions:
-
Low Injection Volume or Concentration: The amount of this compound being injected is insufficient for detection.
-
Solution: Increase the injection volume or concentrate the sample, being mindful of potential column overload.[20]
-
-
High Background Noise: A noisy baseline can obscure small peaks.[20]
-
Suboptimal Detector Wavelength: The detection wavelength may not be set at the UV maximum of this compound.
-
Sample Adsorption: this compound may adsorb to sample vials or other parts of the system.
-
Solution: Use appropriate sample vials (e.g., silanized glass for acidic compounds) to minimize adsorption.[20]
-
Experimental Protocols
Example HPLC Method for this compound Quantification
This protocol is a representative method based on published literature.[1][2]
| Parameter | Specification |
| HPLC System | Quaternary HPLC with UV/VIS Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Aqueous Orthophosphoric Acid (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
| Detection Wavelength | 210 nm |
Sample Preparation from Plant Material
-
Extraction: Plant material (e.g., leaves) is dried and powdered. The powder is then extracted with methanol, followed by a solvent partition with a less polar solvent like ethyl acetate to enrich the triterpenoid fraction.[1]
-
Filtration: The final extract is dissolved in methanol and filtered through a 0.45 µm membrane filter before injection into the HPLC system.[2]
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Linearity Range | 2.0 - 20.0 µg/mL | [1] |
| Limit of Detection (LOD) | 0.016 - 0.067 µg/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.048 - 0.225 µg/mL | [1][2] |
| Recovery | 98.14% - 100.97% | [1] |
| Intra-day Precision (%RSD) | < 1.0% | [1] |
| Inter-day Precision (%RSD) | < 2.0% | [1] |
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Common causes and solutions for peak tailing in HPLC.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. scispace.com [scispace.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of this compound in Eriobotrya japonica leaves by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Enhancing Corosolic Acid Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the low bioavailability of corosolic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving adequate oral bioavailability of this compound?
This compound, a pentacyclic triterpenoid with promising therapeutic potential, exhibits poor water solubility, which significantly limits its dissolution in the gastrointestinal tract and subsequent absorption. This low aqueous solubility is the primary barrier to achieving sufficient oral bioavailability.
Q2: What are the most common strategies to enhance the bioavailability of this compound?
The most investigated and effective strategies focus on improving the solubility and dissolution rate of this compound. These include:
-
Nanoformulations: Encapsulating this compound in nano-sized carriers, such as lipid nanoparticles or nanoemulsions, increases the surface area for dissolution and can improve absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate. Common polymers used include polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).
-
Chemical Modification: Creating derivatives of this compound can alter its physicochemical properties to improve solubility and absorption.
Q3: How do nanoformulations improve the bioavailability of this compound?
Nanoformulations enhance the bioavailability of this compound through several mechanisms:
-
Increased Surface Area: The small particle size of nanoformulations provides a larger surface area for dissolution in gastrointestinal fluids.
-
Improved Solubility: The encapsulation of the hydrophobic this compound within a carrier system can increase its apparent solubility.
-
Enhanced Permeability: Some nanoformulations can interact with the intestinal mucosa to facilitate the transport of the encapsulated drug across the intestinal barrier.
Q4: What is a solid dispersion and how does it work for this compound?
A solid dispersion is a system where a poorly water-soluble drug, like this compound, is dispersed in a solid, hydrophilic carrier. By dispersing the drug at a molecular level, the crystalline structure of the drug is disrupted, converting it to a more soluble amorphous form. This, combined with the wetting effect of the hydrophilic carrier, leads to a faster dissolution rate in the gastrointestinal tract.
Troubleshooting Guides
Nanoformulation of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency | - Poor solubility of this compound in the lipid/oil phase.- Inappropriate ratio of drug to carrier.- Suboptimal processing parameters (e.g., homogenization speed, sonication time). | - Screen different lipid/oil phases to find one with higher solubilizing capacity for this compound.- Optimize the drug-to-carrier ratio; start with a lower drug loading.- Increase homogenization speed or sonication time to improve drug entrapment. |
| Particle aggregation and instability | - Insufficient amount of stabilizer/surfactant.- Inappropriate pH or ionic strength of the aqueous phase.- High drug loading leading to surface crystallization. | - Increase the concentration of the stabilizer or use a combination of stabilizers.- Adjust the pH and ionic strength of the aqueous phase to optimize zeta potential.- Reduce the drug loading to prevent surface precipitation. |
| Inconsistent particle size | - Non-uniform energy input during homogenization/sonication.- Phase separation during preparation. | - Ensure consistent and adequate mixing throughout the process.- Use a high-pressure homogenizer for more uniform particle size reduction. |
Solid Dispersion of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete conversion to amorphous state | - High drug-to-polymer ratio.- Inefficient solvent removal or melting process.- Incompatibility between this compound and the polymer. | - Decrease the drug-to-polymer ratio.- Ensure complete solvent evaporation under vacuum or optimize the cooling rate in the melting method.- Screen different polymers (e.g., PVP K30, PEG 6000) for better miscibility with this compound. |
| Phase separation during storage | - Recrystallization of the drug over time.- Moisture absorption by the polymer. | - Store the solid dispersion in a desiccator at low humidity.- Include a secondary polymer to inhibit recrystallization.- Package in moisture-proof containers. |
| Slow dissolution rate | - Incomplete amorphization.- High viscosity of the polymer layer around the drug particles upon hydration. | - Confirm amorphization using techniques like XRD or DSC.- Use a polymer with a lower viscosity grade or a combination of polymers to modulate the dissolution rate. |
Quantitative Data Summary
The following tables summarize hypothetical but representative pharmacokinetic data to illustrate the potential improvements in bioavailability with different formulation strategies for this compound.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Free this compound (Suspension) | 20 | 300 | 2.0 | 1420 | 100 |
| This compound Nanoemulsion | 20 | 950 | 1.5 | 3124 | 220 |
| This compound Solid Dispersion (PVP K30) | 20 | 1200 | 1.0 | 4544 | 320 |
Note: Data for nanoemulsion and solid dispersion are representative examples based on typical enhancements observed for poorly soluble compounds and are not from a direct comparative study of this compound.
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug:polymer).
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Stir the solution at room temperature until a clear solution is obtained.
-
Evaporate the methanol using a rotary evaporator at 40°C under reduced pressure until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the resulting powder in a desiccator.
-
Protocol 2: In Vivo Bioavailability Assessment in a Rat Model
-
Animals: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Formulations:
-
Group 1: Free this compound suspended in 0.5% carboxymethyl cellulose (CMC) solution.
-
Group 2: this compound nanoemulsion.
-
Group 3: this compound solid dispersion reconstituted in water.
-
-
Procedure:
-
Administer the respective formulations orally to each group of rats at a dose of 20 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma using a validated LC-MS/MS method.[1][2][3]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
PI3K/Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt pathway, which is often hyperactivated in cancer cells, leading to reduced cell proliferation and survival.
AMPK Signaling Pathway
This compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation contributes to its anti-diabetic effects.
NF-κB Signaling Pathway
This compound can inhibit the activation of NF-κB, a key transcription factor involved in inflammation. This contributes to its anti-inflammatory properties.
References
- 1. [PDF] Quantitative determination of this compound in rat plasma by LC-MS/MS-ESI: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 2. Determination of this compound, a natural potential anti-diabetes compound, in rat plasma by high-performance liquid chromatography-mass spectrometry and its application to pharmacokinetic and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of this compound in rat plasma by LC-MS/MS-ESI: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Corosolic Acid Solubility for Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving and using corosolic acid in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound to prepare stock solutions for in vitro studies.[1] Ethanol can also be used, but this compound is significantly more soluble in DMSO.[2][3] this compound is practically insoluble in water.[2][4]
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[1][5] Most cell lines can tolerate up to 1%, but it is always best to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[1] A DMSO concentration of 0.1% is considered safe for almost all cell types.[1]
Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to the full volume of your medium. Instead, perform a stepwise dilution.[5]
-
Drop-wise Addition with Agitation: Add the this compound stock solution drop-wise to your pre-warmed (37°C) cell culture medium while gently swirling or vortexing.[6] This gradual dilution helps to prevent rapid changes in solvent polarity that can cause the compound to crash out of solution.
-
Pre-warming the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution. Temperature can significantly affect solubility.[6]
-
Check for Media Component Interactions: Some components in complex cell culture media can interact with your compound and cause precipitation. You can test the solubility in a simpler buffered solution like Phosphate Buffered Saline (PBS) to see if media components are the issue.[6]
-
Influence of Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and potentially affect their solubility and bioavailability.[7][8] The presence and concentration of serum in your media can influence the solubility of this compound.
Q4: Can I use advanced methods to improve the solubility and delivery of this compound to my cells?
A4: Yes, several advanced formulation strategies can significantly enhance the aqueous solubility and cellular uptake of this compound:
-
Liposomes: this compound can be incorporated into liposomes, which are lipid-based nanoparticles. This method can create stable, cholesterol-free liposomes that enhance cellular uptake.[9]
-
Nanoemulsions and Nanoparticles: Formulating this compound into nanoemulsions or nanoparticles can improve its water solubility and allow for a more sustained release.[10][11][12]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[13][14][15][16][17]
Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 95 | 200.97 | [2][3] |
| DMSO | 48 | 101.54 | [3] |
| Ethanol | 16 | 33.84 | [2] |
| Ethanol | 6 | 12.69 | [3] |
| Water | Insoluble | Insoluble | [2][3] |
Note: Solubility can vary slightly between different batches of the compound.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution for Cell Treatment
-
Pre-warm Media: Pre-warm the required volume of your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Thaw Stock Solution: Thaw an aliquot of your this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed medium. For example, dilute the 20 mM stock 1:10 in medium to get a 2 mM solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to your pre-warmed cell culture medium to achieve the final desired treatment concentration. Add the this compound solution drop-wise while gently swirling the medium.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your cells (ideally ≤ 0.5%).
-
Immediate Use: Use the freshly prepared working solution to treat your cells immediately to minimize the risk of precipitation.
Visualized Workflows and Signaling Pathways
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: this compound enhances insulin signaling, promoting glucose uptake.
Caption: this compound can inhibit the PI3K/Akt/mTOR pathway.
References
- 1. lifetein.com [lifetein.com]
- 2. This compound stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. Activation of Insulin Signaling by Botanical Products [mdpi.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-penetrating this compound liposome as a functional carrier for delivering chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation, process optimisation, stability and bacteriostatic assessment of composite nanoemulsion containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Methods to prevent degradation of corosolic acid during storage
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the degradation of corosolic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, a pentacyclic triterpenoid, is susceptible to degradation through several mechanisms. The primary factors of concern are:
-
Oxidation: Due to its molecular structure, this compound can be prone to oxidative degradation, which can be accelerated by the presence of oxygen, light, and certain metal ions.
-
Hydrolysis: Although generally stable, ester derivatives of this compound would be susceptible to hydrolysis under acidic or basic conditions. The carboxylic acid group can also react under certain conditions.
-
Photodegradation: Exposure to ultraviolet (UV) or high-intensity visible light can induce photochemical reactions, leading to the degradation of the compound.
-
Thermal Stress: High temperatures can accelerate the rate of all chemical degradation pathways.
Q2: I am observing a loss of potency in my this compound stock solution. What could be the cause?
A2: Loss of potency in a this compound stock solution is a common issue that can stem from several sources:
-
Improper Storage Temperature: Storing solutions at room temperature or even at 4°C for extended periods can lead to gradual degradation. For long-term storage, freezing at -20°C or below is recommended.
-
Solvent Choice: The stability of this compound can be solvent-dependent. It is soluble in organic solvents like methanol and ethanol but insoluble in water. Ensure the chosen solvent is of high purity and does not promote degradation.
-
Exposure to Oxygen: Repeatedly opening and closing the storage container can introduce oxygen, leading to oxidative degradation. It is advisable to aliquot stock solutions into smaller, single-use vials.
-
Light Exposure: If the storage container is not light-resistant (e.g., clear glass), photodegradation can occur, especially if stored in a well-lit area.
Q3: Can I store my solid this compound powder at room temperature?
A3: While solid this compound is more stable than its solutions, long-term storage at room temperature is not recommended. For optimal stability, store the powder in a tightly sealed, light-resistant container at -20°C. Some suppliers may ship the product at room temperature, which is generally acceptable for short durations, but for long-term storage, colder temperatures are crucial to minimize any potential degradation.
Q4: How can I prevent the oxidative degradation of this compound in my experiments?
A4: To minimize oxidation, consider the following measures:
-
Use of Antioxidants: For in vitro experiments or formulation development, the addition of antioxidants can be beneficial. α-tocopherol (Vitamin E) and N-acetylcysteine (NAC) have been noted to prevent lipid peroxidation in the context of this compound's biological activity, suggesting they could also protect the compound itself from oxidative stress.
-
Inert Atmosphere: When preparing and storing solutions, purging the headspace of the container with an inert gas like nitrogen or argon can displace oxygen and significantly reduce the risk of oxidation.
-
Chelating Agents: If metal ion contamination is a concern (as they can catalyze oxidation), adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be effective.
Q5: What is the recommended pH for storing this compound in an aqueous-organic solution?
A5: this compound is a weak acid and its solubility is pH-dependent. While it is largely insoluble in pure water, it can be dissolved in aqueous-organic mixtures. In such solutions, maintaining a slightly acidic to neutral pH (around 4.5-7.0) is generally advisable to prevent potential base-catalyzed degradation. However, it is crucial to perform specific stability studies for your particular formulation to determine the optimal pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound | Perform a forced degradation study to identify potential degradation products. Review storage conditions and handling procedures. |
| Precipitation in stock solution upon storage | Poor solubility at storage temperature or solvent evaporation | Ensure the storage temperature is appropriate for the solvent used. Check the container seal to prevent solvent evaporation. Consider using a co-solvent to improve solubility. |
| Discoloration of powder or solution | Oxidation or photodegradation | Store in a light-resistant container under an inert atmosphere. Visually inspect the material upon receipt and monitor for changes over time. |
| Inconsistent experimental results | Degradation of this compound leading to variable concentrations | Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles and contamination. Validate the concentration of the stock solution before critical experiments. |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and separating it from any potential degradation products.
Objective: To develop and validate an HPLC method for the determination of this compound in the presence of its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% phosphoric acid in water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range suitable for calibration (e.g., 10-100 µg/mL).
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Reflux 1 mL of this compound stock solution with 1 mL of 1N HCl at 80°C for 2 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: Reflux 1 mL of this compound stock solution with 1 mL of 1N NaOH at 80°C for 2 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Treat 1 mL of this compound stock solution with 1 mL of 30% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Inject the standard solutions and the stressed samples into the HPLC system.
-
Assess the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Atmosphere | Light Condition | Typical Shelf-Life |
| Solid Powder | -20°C | Tightly sealed | Normal | Light-resistant | > 2 years |
| Stock Solution (in organic solvent) | -20°C or -80°C | Tightly sealed, single-use aliquots | Inert gas (Nitrogen/Argon) recommended | Light-resistant (amber vials) | Up to 6 months |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound degradation.
Technical Support Center: Optimization of Supercritical Fluid Extraction of Corosolic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the supercritical fluid extraction (SFE) of corosolic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the SFE of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significantly lower yield of this compound than expected. What are the potential causes and how can we improve it?
-
Answer: Low yield is a common issue in SFE and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Extraction Parameters: The efficiency of SFE is highly dependent on pressure, temperature, and the use of a co-solvent. This compound, being a polar molecule, has limited solubility in non-polar supercritical CO2 alone.[1]
-
Solution: Optimize your extraction parameters. Based on response surface methodology (RSM), optimal conditions for extracting this compound from Lagerstroemia speciosa leaves have been identified as:
-
Co-solvent (Ethanol) Concentration: 71.624%[2][3] Under these conditions, an experimental yield of 8.20 mg/g was achieved.[2][3] It is crucial to find the right balance, as increasing pressure generally increases fluid density and solubility, while rising temperatures can decrease density but increase solute vapor pressure.[2]
-
-
Inadequate Co-solvent: Supercritical CO2 is non-polar, and a co-solvent (modifier) is essential to enhance the solubility of moderately polar compounds like this compound.[1]
-
Matrix Effects: The physical and chemical properties of the plant matrix can hinder the extraction process.[4]
-
Solution: Ensure proper pre-treatment of the raw material. The particle size of the ground plant material is important; a size between 0.6 and 0.9 mm is often recommended to avoid channeling effects that can occur with particles smaller than 0.4 mm.[5] Proper drying of the plant material is also essential.
-
-
Flow Rate: The flow rate of the supercritical fluid affects the residence time and mass transfer.
-
Solution: While a higher flow rate can increase the speed of extraction, a lower flow rate increases the residence time of the solvent, which can lead to better yields.[5] This parameter should be optimized for your specific system.
-
-
Issue 2: Poor Selectivity and Impure Extract
-
Question: Our this compound extract contains a high level of impurities. How can we improve the selectivity of the extraction?
-
Answer: Improving selectivity in SFE involves fine-tuning the properties of the supercritical fluid to target this compound more specifically.
-
Solution:
-
Adjusting Temperature and Pressure: Lower pressures and temperatures can increase the selectivity of supercritical CO2, helping to avoid the extraction of unwanted compounds.[5] Experiment with conditions slightly below the optimal point for yield to see if selectivity improves.
-
Fractional Separation: Consider a multi-step extraction process. You can perform an initial extraction at lower pressures to remove highly soluble, non-polar compounds, and then increase the pressure to extract the more polar this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting parameters for the SFE of this compound?
A1: Based on published research, a good starting point for optimizing your extraction of this compound from Lagerstroemia speciosa would be in the range of the following parameters:
-
Pressure: 20-40 MPa[2]
-
Temperature: 40-90°C[2]
-
Extraction Time: 20-100 minutes[2]
-
Co-solvent (Ethanol): 50-90%[2]
It is highly recommended to use a statistical approach like Response Surface Methodology (RSM) to find the optimal conditions for your specific raw material and equipment.[2][3]
Q2: Why is a co-solvent necessary for extracting this compound?
A2: Supercritical CO2 is a non-polar solvent. This compound (C30H48O4) is a larger, more polar molecule.[6] Due to this difference in polarity, the solubility of this compound in pure supercritical CO2 is limited.[7] Adding a polar co-solvent, such as ethanol, increases the polarity of the supercritical fluid, thereby significantly enhancing the solubility and extraction efficiency of this compound.[1]
Q3: Can this compound degrade at higher extraction temperatures?
A3: Yes, thermolabile compounds can degrade at elevated temperatures. While higher temperatures can increase the vapor pressure and solubility of the solute, they can also lead to degradation.[2] For heat-sensitive compounds, temperatures below 40°C are generally advised.[2] However, studies on this compound have shown optimal extraction at around 58°C, suggesting it is relatively stable at this temperature for the duration of the extraction.[2][3] It is important to monitor for any signs of degradation in your extract.
Q4: What is the solubility of this compound in supercritical CO2?
A4: The solubility of this compound in supercritical CO2 is a function of both temperature and pressure. Experimental data shows that solubility increases with increasing pressure at a constant temperature.[7] For example, at 333.15 K (60°C), the mole fraction solubility of this compound ranged from 3.28 x 10⁻¹¹ at 8 MPa to 7.43 x 10⁻² at 30 MPa.[7] A "crossover pressure" has been observed around 20.0 MPa, indicating a change in the relationship between temperature, density, and solubility.[7]
Data Presentation
Table 1: Optimized SFE Parameters for this compound from Lagerstroemia speciosa
| Parameter | Optimized Value | Reference |
| Pressure | 24.005 MPa | [2][3] |
| Temperature | 58.145 °C | [2][3] |
| Extraction Time | 62.77 min | [2][3] |
| Co-solvent (Ethanol) | 71.624 % | [2][3] |
| Resulting Yield | 8.20 mg/g | [2][3] |
Table 2: Range of Investigated SFE Parameters for this compound
| Parameter | Range Investigated | Reference |
| Pressure | 20 - 40 MPa | [2] |
| Temperature | 40 - 90 °C | [2] |
| Extraction Time | 20 - 100 min | [2] |
| Co-solvent (Ethanol) | 50 - 90 % | [2] |
Experimental Protocols
Methodology for Optimization of Supercritical Fluid Extraction of this compound using Response Surface Methodology (RSM)
This protocol is based on the methodology described for the extraction of this compound from Lagerstroemia speciosa leaves.[2][3]
-
Sample Preparation:
-
Supercritical Fluid Extraction (SFE) System:
-
Use a laboratory-scale SFE system. A typical setup includes a CO2 cylinder with a syphon tube, a high-pressure pump, an extraction vessel, a heating jacket or oven to control temperature, and a back-pressure regulator.[2]
-
-
Extraction Procedure:
-
Load the weighed sample into the extraction vessel. Pack glass wool at both ends of the vessel to prevent solid particles from entering the tubing.[2]
-
Set the desired extraction parameters (pressure, temperature, co-solvent concentration) according to the experimental design (e.g., a central composite design for RSM).
-
Introduce the co-solvent (e.g., ethanol) into the system at the specified concentration.
-
Pump liquid CO2 into the system and bring it to the desired supercritical condition (temperature and pressure).
-
Begin the extraction and collect the extract in a suitable collection vessel (e.g., an amber glass bottle) for the specified dynamic extraction time.
-
After the extraction is complete, carefully depressurize the system.
-
Allow any residual CO2 in the collected extract to evaporate at room temperature.
-
-
Experimental Design and Optimization:
-
Utilize a statistical experimental design such as a central composite design (CCD) within the framework of Response Surface Methodology (RSM).[2][3]
-
Define the independent variables and their ranges, for instance:
-
Pressure (X1): 20-40 MPa
-
Temperature (X2): 40-90°C
-
Extraction Time (X3): 20-100 min
-
Co-solvent Concentration (X4): 50-90%
-
-
The dependent variable will be the yield of this compound (mg/g of dried weight).
-
Perform the extraction runs according to the experimental design matrix.
-
Analyze the this compound content in each extract using a validated analytical method (e.g., HPLC).
-
Use statistical software to fit the experimental data to a quadratic polynomial model and perform analysis of variance (ANOVA) to determine the significance of the model and the individual parameters.[2]
-
Generate response surface plots to visualize the interaction between the variables and identify the optimal extraction conditions for maximizing the this compound yield.[2][3]
-
Mandatory Visualization
Caption: Workflow for the optimization of SFE of this compound.
Caption: Troubleshooting logic for low this compound yield in SFE.
References
- 1. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. How to extract natural products from plants with the supercritical CO2 extraction method - Separeco [separeco.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantification of Corosolic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of corosolic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, leading to inaccurate quantification of this compound due to matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of results | Inconsistent matrix effects between samples.[1][2] | - Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][4][5] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, providing effective compensation.[6][7][8] - Develop Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix environment.[1][9][10] |
| Low signal intensity or ion suppression | Co-eluting endogenous compounds from the matrix are suppressing the ionization of this compound in the mass spectrometer source.[1][3] | - Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or use a smaller particle size column (e.g., UPLC) to separate this compound from interfering compounds.[4][11] - Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4] - Optimize MS Source Parameters: Adjust parameters like capillary voltage, gas temperature, and nebulizer pressure to enhance the ionization of this compound.[12] |
| High signal intensity or ion enhancement | Co-eluting matrix components are enhancing the ionization of this compound.[1][13] | - Implement a Divert Valve: Program the divert valve to send the highly concentrated, early-eluting matrix components to waste, preventing them from entering the mass spectrometer.[14] - Thorough Sample Clean-up: Utilize advanced sample preparation techniques like phospholipid removal plates or cartridges to eliminate compounds known to cause ion enhancement.[5][15] |
| Inaccurate quantification despite using an internal standard | The chosen internal standard is not adequately compensating for the matrix effect.[16] | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard as it has nearly identical physicochemical properties to the analyte.[6][7][8] - Ensure Co-elution: The internal standard must have a retention time very close to that of this compound to experience the same matrix effects. |
| Method fails validation for accuracy and precision | Unaddressed matrix effects are leading to systematic errors in quantification.[11][17][18] | - Systematic Evaluation of Matrix Effects: Conduct post-column infusion or post-extraction spike experiments to qualitatively and quantitatively assess the extent of matrix effects.[2][3][14][19] - Re-evaluate and Optimize the Entire Workflow: Systematically review and optimize each step of the analytical method, from sample collection and preparation to LC-MS/MS analysis. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine, plant extracts).[2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound, resulting in inaccurate and unreliable quantitative data.[1][13]
Q2: How can I determine if my this compound assay is suffering from matrix effects?
A2: The most common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the MS source while a blank, extracted matrix sample is injected.[6][14][19] Dips or peaks in the baseline signal at the retention time of this compound indicate ion suppression or enhancement, respectively.
-
Post-Extraction Spike Method: This quantitative method compares the response of this compound spiked into an extracted blank matrix with the response of the same concentration in a neat solution.[3][14] The ratio of these responses provides a quantitative measure of the matrix effect.
Q3: What is the best internal standard to use for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled).[6][7][8] A SIL-IS has the same chemical and physical properties as this compound, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects.[7][14] If a SIL-IS is unavailable, a structural analog with similar properties can be used, but requires more rigorous validation to ensure it adequately tracks the analyte.[16]
Q4: When should I use matrix-matched calibrators?
A4: Matrix-matched calibrators are highly recommended when a suitable internal standard is not available or when significant matrix effects are observed.[1][9][10] By preparing the calibration curve in the same biological matrix as the samples, the calibrators and the analyte in the samples will experience similar matrix effects, leading to more accurate quantification.[9]
Q5: Can optimizing my LC method help reduce matrix effects?
A5: Yes, optimizing the chromatographic separation is a crucial step.[4] By improving the separation of this compound from interfering matrix components, you can minimize their impact on ionization.[4][11] This can be achieved by adjusting the mobile phase gradient, using a different stationary phase, or employing techniques like two-dimensional LC.[4]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
This protocol provides a qualitative assessment of ion suppression or enhancement zones throughout the chromatographic run.
-
Prepare a this compound Infusion Solution: Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal intensity.
-
Set up the Infusion System: Use a syringe pump to deliver the this compound solution at a constant, low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the mass spectrometer inlet.
-
Equilibrate the System: Start the LC flow with the initial mobile phase conditions and begin the infusion of the this compound standard. Allow the MS signal to stabilize to establish a baseline.
-
Inject Blank Matrix Extract: Inject a prepared blank matrix sample (that does not contain this compound) onto the LC system.
-
Monitor the Signal: Monitor the signal of the infused this compound standard throughout the chromatographic run. Any deviation from the stable baseline indicates a region of ion suppression or enhancement.[14][20]
Protocol 2: Sample Preparation of Plasma for this compound Quantification using Protein Precipitation
This is a simple and rapid method for sample clean-up.[12][21]
-
Sample Aliquoting: Aliquot 75 µL of rat plasma into a microcentrifuge tube.[12]
-
Add Internal Standard: Add 75 µL of the internal standard working solution (e.g., TEOA at 100 ng/mL in acetonitrile).[12]
-
Precipitate Proteins: Add 75 µL of acetonitrile to the plasma sample.[12]
-
Vortex: Vortex the mixture for 60 seconds to ensure thorough mixing and protein precipitation.[12]
-
Centrifuge: Centrifuge the sample at 11,000 rpm for 5 minutes.[12]
-
Transfer Supernatant: Carefully transfer approximately 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[12]
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to protein precipitation.[3]
-
Sample Aliquoting: Aliquot a known volume of plasma into a glass tube.
-
Add Internal Standard: Spike the sample with the internal standard.
-
pH Adjustment (if necessary): Adjust the pH of the sample to ensure this compound (an acidic compound) is in its non-ionized form to facilitate extraction into an organic solvent.[3]
-
Add Extraction Solvent: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[3][22]
-
Vortex/Mix: Vortex or mix thoroughly to ensure efficient partitioning of this compound into the organic layer.
-
Centrifuge: Centrifuge to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the organic layer to a new tube.
-
Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[5]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound in rat plasma using LC-MS/MS with protein precipitation.
Table 1: Calibration Curve and LLOQ
| Parameter | Value |
| Linearity Range | 1.00 - 1000 ng/mL[12][21] |
| Correlation Coefficient (r²) | ≥ 0.995[12][22] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[12][21] |
| Accuracy at LLOQ | Within ±20%[12] |
| Precision at LLOQ | ≤ 20%[12] |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%RE) | Intra-day Precision (%RSD) | Inter-day Accuracy (%RE) | Inter-day Precision (%RSD) |
| Low | 3.00 | -1.8% to 3.4%[12] | 2.0% to 4.2%[12] | -1.8% to 3.4%[12] | 2.0% to 4.2%[12] |
| Medium | 30.0 | -1.8% to 3.4%[12] | 2.0% to 4.2%[12] | -1.8% to 3.4%[12] | 2.0% to 4.2%[12] |
| High | 900 | -1.8% to 3.4%[12] | 2.0% to 4.2%[12] | -1.8% to 3.4%[12] | 2.0% to 4.2%[12] |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 3.00 | 95.7 - 98.9%[12] | 80 - 120%[12] |
| This compound | 30.0 | 95.7 - 98.9%[12] | 80 - 120%[12] |
| This compound | 900 | 95.7 - 98.9%[12] | 80 - 120%[12] |
| Internal Standard (TEOA) | 100 | 95.7 - 98.9%[12] | 80 - 120%[12] |
Visualizations
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 8. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 10. Matrix-matched calibrators are necessary for robust and high-quality dried blood spots lead screening assays by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pjps.pk [pjps.pk]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 21. Quantitative determination of this compound in rat plasma by LC-MS/MS-ESI: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of this compound, a natural potential anti-diabetes compound, in rat plasma by high-performance liquid chromatography-mass spectrometry and its application to pharmacokinetic and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Absorption of Corosolic Acid Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral absorption of corosolic acid formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenge in the oral delivery of this compound is its poor aqueous solubility, which leads to low dissolution rates in the gastrointestinal tract and consequently, low and variable oral bioavailability.[1][2][3] this compound is a lipophilic compound, making it difficult to dissolve in the aqueous environment of the gut.[4] This poor solubility is a major limiting factor for its therapeutic efficacy.
Q2: What are the common formulation strategies to improve the oral absorption of this compound?
A2: Several formulation strategies are employed to enhance the oral bioavailability of poorly soluble drugs like this compound. These include:
-
Lipid-based formulations: Such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs), which can improve the solubility and absorption of lipophilic drugs.[4][5][6][7]
-
Phytosomes: These are complexes of the natural active ingredient and phospholipids (like phosphatidylcholine) that can improve the absorption and bioavailability of lipid-insoluble polar phytoconstituents.
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline drug into a higher-energy amorphous state, ASDs can significantly increase the drug's solubility and dissolution rate.[8]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.[1]
Q3: How does this compound exert its therapeutic effects at a cellular level?
A3: this compound has been shown to influence several key signaling pathways involved in glucose metabolism. It can enhance glucose uptake in cells by activating the insulin signaling pathway.[9][10] This involves the potentiation of insulin receptor phosphorylation, which in turn activates downstream signaling molecules like Phosphoinositide 3-kinase (PI3K) and Akt (Protein Kinase B).[11] The activation of this pathway ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry into the cell.[10][12]
Troubleshooting Guides
Formulation Development
| Problem | Possible Causes | Suggested Solutions |
| Low drug loading in lipid-based formulations (SNEDDS, SLNs, NLCs) | Poor solubility of this compound in the selected lipids and surfactants. | Screen a variety of oils, surfactants, and co-surfactants to determine the combination that provides the highest solubility for this compound.[13][14] Consider using a mixture of lipids (for NLCs) to create imperfections in the crystal lattice, which can accommodate more drug.[6] |
| Physical instability of amorphous solid dispersions (recrystallization) | The amorphous form is thermodynamically unstable and tends to revert to the more stable crystalline form over time, especially in the presence of moisture and heat.[15][16] | Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.[8] Ensure strong drug-polymer interactions (e.g., hydrogen bonding) to stabilize the amorphous drug.[8] Optimize storage conditions (low humidity and temperature). Consider dry polymer coating to inhibit surface crystallization.[15] |
| Inconsistent particle size in nanoparticle formulations | Inadequate energy input during homogenization or sonication. Improper surfactant concentration leading to particle aggregation. | Optimize homogenization pressure, speed, and duration, or sonication amplitude and time.[6][17] Perform a thorough surfactant screening to find the optimal type and concentration for stabilizing the nanoparticles.[18] |
| Low entrapment efficiency in phytosome preparation | Improper ratio of this compound to phospholipid. Inefficient complexation during the preparation process. | Optimize the molar ratio of this compound to phosphatidylcholine; a 1:1 or 1:2 ratio is often a good starting point.[19] Ensure complete dissolution of both components in the solvent before complexation. Control the rate of solvent evaporation or addition of anti-solvent. |
Analytical and In Vitro Testing
| Problem | Possible Causes | Suggested Solutions |
| Poor peak shape and resolution in HPLC analysis of this compound | Inappropriate mobile phase composition or pH. Column degradation. Matrix interference from formulation excipients or biological samples.[1] | Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., methanol, acetonitrile) to aqueous phase and the pH.[20] Use a guard column to protect the analytical column. Implement a robust sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.[21][22] |
| High variability in in vitro dissolution testing results | Poor wetting of the poorly soluble drug powder. Use of a non-discriminatory dissolution medium.[7] | Add a surfactant (e.g., sodium lauryl sulfate) to the dissolution medium to improve wetting.[23] Develop a biorelevant dissolution medium that better mimics the in vivo conditions of the gastrointestinal tract.[24] |
| Incomplete drug release during dissolution testing | "Sink" conditions are not maintained (the concentration of the drug in the dissolution medium approaches its saturation solubility). | Increase the volume of the dissolution medium. Use a dissolution medium with a higher solubilizing capacity (e.g., by adding surfactants or co-solvents).[24] |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 60.77 ± 11.75 | 1.58 ± 0.38 | 422.66 ± 48.53 | 100 | [25] |
| Oleanolic Acid SNEDDS* | ~2.4-fold increase vs. tablet | - | ~2.4-fold increase vs. tablet | 240 | [14] |
| Ursolic Acid Nanoliposomes** | 1835 (at 37 mg/m²) | - | 4203 (at 37 mg/m²) | - | [6] |
*Data for Oleanolic Acid, a structurally similar triterpenoid, is included as a reference for the potential of SNEDDS formulations. **Data for Ursolic Acid, another structurally similar triterpenoid, is included as a reference for a nanoliposomal formulation.
Table 2: Solubility of this compound in Various Excipients for SNEDDS Formulation
| Excipient Type | Excipient | Solubility (mg/g) | Reference |
| Oil Phase | Castor Oil | 23.38 | [13] |
| Oleic Acid | 18.33 | [13] | |
| Ethyl Oleate | - | [13] | |
| Corn Oil | 0.77 | [13] | |
| Surfactant | Tween 80 | - | [13] |
| Cremophor EL | - | [13] | |
| Glyceryl Suberate | - | [13] | |
| Co-surfactant | Absolute Ethanol | - | [13] |
| Glycerol | - | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the accurately weighed amount of this compound in the molten lipid.
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Protocol 2: In Vivo Pharmacokinetic Study of an Oral this compound Formulation in Rats
Animals:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).
Procedure:
-
Fast the rats overnight (with free access to water) before oral administration of the formulation.
-
Administer the this compound formulation (e.g., suspension, SNEDDS, SLNs) orally via gavage at a predetermined dose.[23][26]
-
Collect blood samples (e.g., via the tail vein or retro-orbital plexus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[26]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples using a suitable method (e.g., liquid-liquid extraction or protein precipitation).[21][22][27]
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound enhances the insulin signaling pathway.
Caption: Workflow for enhancing this compound's oral bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. This compound stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. magistralbr.caldic.com [magistralbr.caldic.com]
- 11. mdpi.com [mdpi.com]
- 12. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation, process optimisation, stability and bacteriostatic assessment of composite nanoemulsion containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cusabio.com [cusabio.com]
- 17. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 19. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. researchgate.net [researchgate.net]
- 22. Determination of this compound, a natural potential anti-diabetes compound, in rat plasma by high-performance liquid chromatography-mass spectrometry and its application to pharmacokinetic and bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 25. File:GLUT4signalingpathway.png - Wikimedia Commons [commons.wikimedia.org]
- 26. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Corosolic Acid and Ursolic Acid: Biological Activities and Mechanisms
A detailed examination of the anti-diabetic, anti-inflammatory, and anti-cancer properties of two structurally related pentacyclic triterpenoids.
Corosolic acid and ursolic acid, naturally occurring pentacyclic triterpenoids found in various medicinal plants, have garnered significant attention from the scientific community for their diverse and potent biological activities.[1][2] Structurally similar, these compounds exhibit a range of therapeutic effects, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[1][2] This guide provides a comparative analysis of their biological activities, supported by experimental data, detailed methodologies, and visualizations of their molecular pathways.
Comparative Overview of Biological Activities
| Biological Activity | This compound | Ursolic Acid |
| Anti-Diabetic | Enhances glucose uptake, improves insulin sensitivity, and inhibits α-glucosidase.[3][4][5] | Promotes insulin secretion, enhances glucose uptake, and improves insulin sensitivity.[6] |
| Anti-Inflammatory | Inhibits IRAK-1 phosphorylation and reduces pro-inflammatory cytokine production.[7][8] | Suppresses NF-κB, AP-1, and NF-AT signaling pathways, reducing inflammatory cytokine levels.[9][10][11] |
| Anti-Cancer | Induces apoptosis and cell cycle arrest in various cancer cell lines.[7][12] | Induces apoptosis, inhibits proliferation and metastasis in a wide range of cancers.[9][13] |
Anti-Diabetic Activity: A Closer Look
Both this compound and ursolic acid demonstrate significant potential in the management of diabetes mellitus through distinct yet complementary mechanisms.
This compound: Often referred to as "plant insulin," this compound primarily exerts its anti-diabetic effects by enhancing cellular glucose uptake.[1] It has been shown to stimulate glucose transport by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane, a mechanism that is mediated by the activation of the insulin signaling pathway.[4] Specifically, this compound can enhance insulin receptor phosphorylation and inhibit protein tyrosine phosphatases (PTPs) like PTP1B, which are negative regulators of insulin signaling.[3][4] Furthermore, it inhibits α-glucosidase activity in the small intestine, delaying carbohydrate digestion and absorption.[3][5] In animal models, oral administration of this compound has been shown to reduce blood glucose and plasma insulin levels in diabetic mice.[14]
Ursolic Acid: The anti-diabetic action of ursolic acid involves both insulin-mimetic and insulin-secretagogue effects.[6] It stimulates glucose uptake and GLUT4 translocation, similar to this compound, through the classical insulin signaling pathway.[6] Additionally, ursolic acid has been shown to increase insulin secretion from pancreatic β-cells.[6] In streptozotocin-induced diabetic rats, ursolic acid treatment significantly lowered blood glucose levels and improved the lipid profile.[15][16]
Experimental Protocol: Glucose Uptake Assay
A common method to assess the anti-diabetic potential of compounds like corosolic and ursolic acid is the in vitro glucose uptake assay using muscle cells (e.g., L6 myotubes) or adipocytes.
-
Cell Culture: L6 myoblasts are cultured in a suitable medium until they differentiate into myotubes.
-
Serum Starvation: Differentiated myotubes are serum-starved for a defined period to establish a basal level of glucose uptake.
-
Treatment: Cells are then incubated with varying concentrations of this compound or ursolic acid for a specific duration. Insulin is often used as a positive control.
-
Glucose Uptake Measurement: A fluorescently labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-glucose (2-NBDG), is added to the cells.
-
Fluorescence Detection: After incubation, the cells are washed, and the intracellular fluorescence is measured using a fluorescence microplate reader. An increase in fluorescence intensity indicates enhanced glucose uptake.
Anti-Inflammatory Properties: Modulating Inflammatory Cascades
Chronic inflammation is a key pathological feature of many diseases. Both corosolic and ursolic acid exhibit potent anti-inflammatory effects by targeting crucial inflammatory signaling pathways.
This compound: The anti-inflammatory mechanism of this compound involves the inhibition of key signaling molecules in the inflammatory cascade. It has been shown to attenuate the phosphorylation of IL-1 receptor-associated kinase-1 (IRAK-1), a critical component of the Toll-like receptor (TLR) signaling pathway, in an NF-κB-independent manner.[8] By inhibiting IRAK-1, this compound can reduce the production of pro-inflammatory cytokines like IL-1β.[8] In a mouse model of 12-O-tetradecanoylphorbol-13-acetate-induced inflammation, this compound demonstrated a marked anti-inflammatory effect with an IC50 of 0.09–0.3 mg per ear.[7]
Ursolic Acid: Ursolic acid exerts its anti-inflammatory effects through the suppression of multiple transcription factors that regulate the expression of pro-inflammatory genes.[9] It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and nuclear factor of activated T-cells (NF-AT).[11] By targeting these pathways, ursolic acid can effectively reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9][17]
Signaling Pathway: this compound's Anti-Inflammatory Action
Caption: this compound inhibits IRAK-1 phosphorylation.
Signaling Pathway: Ursolic Acid's Anti-Inflammatory Action
Caption: Ursolic acid inhibits NF-κB and MAPK pathways.
Anti-Cancer Activity: A Comparative Cytotoxic Profile
Both this compound and ursolic acid have demonstrated significant anti-cancer activities against a variety of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.
Quantitative Comparison of Anti-Cancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and ursolic acid against various cancer cell lines as reported in different studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colorectal Cancer | 24 | 24 | [7] |
| SNU-601 | Gastric Cancer | 16.9 ± 2.9 | Not Specified | [7] |
| Huh7 | Hepatocellular Carcinoma | 50 (cytotoxicity) | Not Specified | [7] |
| A549 | Lung Adenocarcinoma | 12.5 µg/ml | 48 | [7] |
| Y-79 | Retinoblastoma | 4.15 | 24 | [7] |
| Y-79 | Retinoblastoma | 3.37 | 48 | [7] |
| MDA-MB-231 | Breast Cancer | 20.12 | 48 | [12] |
| MCF7 | Breast Cancer | 28.50 | 48 | [12] |
| SMMC-7721 | Hepatocellular Carcinoma | 41.2 | Not Specified | [18][19] |
| Hep3B | Hepatocellular Carcinoma | 40.2 | Not Specified | [18][19] |
| HepG2 | Hepatocellular Carcinoma | 40.5 | Not Specified | [18][19] |
| Huh7 | Hepatocellular Carcinoma | 40 | Not Specified | [18][19] |
| HLE | Hepatocellular Carcinoma | 41.3 | Not Specified | [18][19] |
Table 2: IC50 Values of Ursolic Acid against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| SK-MEL-24 | Metastatic Melanoma | 25 | Not Specified | [20] |
| MCF-7 | Breast Cancer | 7.96 | 48 | [13] |
| MDA-MB-231 | Breast Cancer | 9.02 | 48 | [13] |
| HepG2 | Hepatocellular Carcinoma | 5.40 | Not Specified | [21] |
| T47D | Breast Cancer | 231 µg/ml | Not Specified | [22] |
| MCF-7 | Breast Cancer | 221 µg/ml | Not Specified | [22] |
| MDA-MB-231 | Breast Cancer | 239 µg/ml | Not Specified | [22] |
| HCT116 | Colorectal Cancer | 37.2 | 24 | [23] |
| HCT-8 | Colorectal Cancer | 25.2 | 24 | [23] |
| HCT116 | Colorectal Cancer | 28.0 | 48 | [23] |
| HCT-8 | Colorectal Cancer | 19.4 | 48 | [23] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or ursolic acid for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathways in Cancer
Both this compound and ursolic acid modulate multiple signaling pathways to exert their anti-cancer effects.
This compound has been shown to modulate pathways such as:
-
AMPK/mTOR pathway: Inhibition of this pathway can lead to decreased cell proliferation and protein synthesis.[7]
-
NF-κB pathway: Downregulation of this pathway can reduce inflammation and promote apoptosis.[7]
-
Wnt/β-catenin pathway: Inhibition of this pathway is crucial in preventing cancer cell proliferation and is a target for both corosolic and ursolic acid.[7][24][25]
Ursolic Acid influences a broad spectrum of signaling pathways, including:
-
PI3K/Akt/mTOR pathway: Inhibition of this central signaling pathway can halt cell growth, proliferation, and survival.[22]
-
MAPK/ERK pathway: Modulation of this pathway can lead to cell cycle arrest and apoptosis.[20]
-
Mitochondrial-dependent apoptosis pathway: Ursolic acid can trigger the release of cytochrome c from mitochondria, leading to the activation of caspases and subsequent apoptosis.[9][26]
Workflow: Investigating Anti-Cancer Mechanisms
Caption: Experimental workflow for anti-cancer studies.
Conclusion
This compound and ursolic acid, while structurally similar, exhibit distinct and overlapping biological activities. Both are promising candidates for the development of novel therapeutics for a range of diseases, including diabetes, inflammatory disorders, and cancer. While ursolic acid appears to have been more extensively studied against a wider array of cancer cell lines, this compound shows potent activity in specific contexts. The choice of one compound over the other may depend on the specific therapeutic application and the targeted molecular pathways. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The mechanism of action of ursolic acid as insulin secretagogue and insulinomimetic is mediated by cross-talk between calcium and kinases to regulate glucose balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Anti-inflammatory Mechanisms of Neuroprotection by Ursolic Acid: Addressing Brain Injury, Cerebral Ischemia, Cognition Deficit, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 12. An in vitro investigation of the apoptosis-inducing activity of this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ursolic Acid Inhibits Breast Cancer Metastasis by Suppressing Glycolytic Metabolism via Activating SP1/Caveolin-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antidiabetic Effects of this compound in KK-Ay Diabetic Mice [jstage.jst.go.jp]
- 15. Anti-obesity and Anti-diabetic Effect of Ursolic Acid against Streptozotocin/High Fat Induced Obese in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Ursolic Acid Derivatives on Caco-2 Cells and Their Alleviating Role in Streptozocin-Induced Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis [frontiersin.org]
- 18. This compound Inhibits Cancer Progress Through Inactivating YAP in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. researchgate.net [researchgate.net]
- 25. Ursolic acid and its natural derivative this compound suppress the proliferation of APC-mutated colon cancer cells through promotion of β-catenin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of Corosolic Acid: A Comparative Guide
Corosolic acid, a naturally occurring pentacyclic triterpenoid found in various plants such as Lagerstroemia speciosa (banaba), has garnered significant attention for its diverse pharmacological properties, including anti-diabetic, anti-obesity, and anti-cancer effects.[1][2][3] Accumulating evidence from numerous in vivo studies has also highlighted its potent anti-inflammatory activities, suggesting its potential as a therapeutic agent for various inflammatory conditions.[1][2][3]
This guide provides an objective comparison of this compound's in vivo anti-inflammatory performance, supported by experimental data. It details the molecular pathways it modulates, presents quantitative data from key studies in a comparative format, and outlines the experimental protocols used to validate its efficacy.
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways. A primary mechanism involves the inhibition of the inflammatory cascade triggered by lipopolysaccharide (LPS). It has been shown to suppress the phosphorylation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK-1), a critical signaling molecule downstream of Toll-like receptors (TLRs).[4][5] This inhibition prevents the subsequent activation of the NLRP3 inflammasome complex, thereby reducing the production and secretion of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[4][6] Notably, some studies suggest this IRAK-1 regulation occurs in a manner independent of the canonical NF-κB signaling pathway.[4][5]
Another identified mechanism is the inhibition of the secretory phospholipase A2IIa (sPLA2IIa) enzyme.[7][8] sPLA2IIa catalyzes the hydrolysis of membrane phospholipids to produce arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes.[7][8] By inhibiting sPLA2IIa, this compound effectively curbs the production of these potent inflammatory molecules.
Comparative Performance Data
The anti-inflammatory efficacy of this compound has been quantified in several in vivo models. The following table summarizes the key findings and provides a comparison with other agents where available.
| Inflammation Model | Species | This compound Dose | Alternative Agent | Key Quantitative Outcomes | Reference |
| Cecal Ligation and Puncture (CLP) Induced Sepsis | Mouse | Not specified (injected post-surgery) | N/A | - 50% decrease in mortality compared to CLP group.- Significant reduction in serum IL-1β levels at 6 and 12h post-surgery. | [4][6] |
| sPLA2IIa-Induced Paw Edema | Mouse | IC₅₀: 7.19 ± 0.34 μM (injected with sPLA₂IIa) | Oleanolic Acid (reference control) | - Reduced edema from 171.51 ± 2.39% to 119.3 ± 2.6%. | [7] |
| TPA-Induced Ear Inflammation | Mouse | IC₅₀: 0.09–0.3 mg/ear | N/A | - Dose-dependent inhibition of inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). | [1] |
| LPS-Induced Acute Inflammation (in vitro comparison) | Mouse BMDMs | 6 μM | Dexamethasone (10 μM), Ibuprofen (10 μM) | - this compound significantly attenuated LPS-induced NLRP3 and IL-1β mRNA levels, comparable to dexamethasone. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two key in vivo experiments cited in this guide.
1. Cecal Ligation and Puncture (CLP) Induced Sepsis Model
This model is a gold standard for inducing polymicrobial sepsis and evaluating the systemic inflammatory response.
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, housed under standard conditions with free access to food and water.
-
Procedure:
-
Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
A midline laparotomy (1-2 cm incision) is performed to expose the cecum.
-
The cecum is ligated with a suture at a specific distance from the cecal tip (e.g., 5.0 mm) to ensure consistency.
-
The ligated cecum is then punctured once or twice with a specific gauge needle (e.g., 22-gauge) to induce sepsis. A small amount of fecal matter is extruded to ensure patency.
-
The cecum is repositioned in the peritoneal cavity, and the abdominal wall and skin are closed in layers.
-
Sham-operated control animals undergo the same procedure without ligation and puncture.
-
-
Treatment: this compound (or vehicle control) is administered intraperitoneally immediately after surgery.
-
Monitoring: Survival is monitored for a period of up to 10 days.[9] Blood samples can be collected at various time points (e.g., 6 and 12 hours) via retro-orbital bleeding to measure serum cytokine levels (e.g., IL-1β) by ELISA.[6][9]
2. sPLA2IIa-Induced Mouse Paw Edema Model
This model is used to assess acute, localized inflammation and to screen for inhibitors of the sPLA2IIa enzyme.
-
Animals: Swiss albino mice (20-25 g) are used.
-
Procedure:
-
The basal paw volume of each mouse is measured using a plethysmometer.
-
Purified sPLA2IIa enzyme is pre-incubated with either this compound (at various concentrations) or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
The sPLA2IIa-inhibitor mixture (e.g., 50 µL) is injected into the subplantar region of the right hind paw of the mouse.
-
The paw volume is measured again at regular intervals (e.g., 30, 60, 120, and 180 minutes) after the injection.
-
-
Evaluation: The percentage of edema is calculated using the formula: [(Vt - V₀) / V₀] x 100, where Vt is the paw volume at time t and V₀ is the initial paw volume. The inhibitory activity is determined by comparing the edema in the this compound-treated groups to the control group that received only sPLA2IIa.[7]
Conclusion
The in vivo evidence strongly supports the anti-inflammatory properties of this compound. Its ability to modulate key inflammatory pathways, such as IRAK-1 phosphorylation and sPLA2IIa activity, translates into significant therapeutic effects in preclinical models of both systemic and local inflammation.[4][7] Quantitative data demonstrates its potency, which in some in vitro assays is comparable to conventional anti-inflammatory drugs like dexamethasone.[6] The detailed protocols provided herein offer a framework for further research and validation. This compound stands out as a promising natural compound for the development of novel anti-inflammatory therapies.
References
- 1. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Biological effects of this compound as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - ProQuest [proquest.com]
- 4. This compound ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages -BMB Reports | Korea Science [koreascience.kr]
- 5. mdpi.com [mdpi.com]
- 6. This compound ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. This compound Inhibits Secretory Phospholipase A2IIa as an Anti-Inflammatory Function and Exhibits Anti-Tumor Activity in Ehrlich Ascites Carcinoma Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Analysis of clinical trial data on corosolic acid for type 2 diabetes
For Researchers, Scientists, and Drug Development Professionals
Corosolic acid, a pentacyclic triterpenoid found in various plants, including Lagerstroemia speciosa (banaba), has garnered interest for its potential antihyperglycemic effects. This guide provides a comparative analysis of clinical trial data on this compound for the management of type 2 diabetes, juxtaposed with established alternative therapies.
Quantitative Efficacy Analysis
Clinical studies have investigated the impact of this compound on key glycemic control parameters. The following tables summarize the quantitative data from notable trials on this compound and provide a comparison with the typical efficacy of leading alternative treatments for type 2 diabetes.
Table 1: Summary of Clinical Trials on this compound for Type 2 Diabetes
| Study | Dosage of this compound | Treatment Duration | Key Findings |
| Judy et al. (2003) | 0.32 mg and 0.48 mg daily (from a 1% standardized extract) | 2 weeks | A dose-dependent reduction in blood glucose levels was observed, with the 48 mg daily dose of the extract (containing 0.48 mg of this compound) resulting in a 30% decrease in a soft gel capsule formulation.[1][2] |
| Fukushima et al. (2006) | 10 mg | Single dose | In a double-blind, crossover study involving 31 subjects, a single 10 mg dose of this compound administered before a 75g oral glucose tolerance test (OGTT) resulted in lower plasma glucose levels from 60 to 120 minutes, with a statistically significant reduction at the 90-minute mark compared to placebo.[3][4] |
| Tsuchibe et al. (2006) | 10 mg daily (from an 18% standardized extract) | 2 weeks | In 12 nondiabetic subjects with a baseline blood glucose of 104 mg/dL, daily administration led to a 12% decrease in both fasting and 60-minute postprandial blood glucose levels.[5][6] |
| Xu (2008, unpublished) | 10 mg daily | 30 days | In a study with 100 subjects with prediabetes or type 2 diabetes, a 10% reduction in both fasting and 2-hour postprandial blood glucose levels was observed compared to the placebo group.[5] |
| Choi et al. | 300 mg/day of Banaba extract (0.3% this compound) | 12 weeks | A study on subjects with prediabetes showed a decrease in fasting plasma glucose from 114.6 mg/dL to 106.6 mg/dL and a reduction in HbA1c from 6.32% to 6.15%.[7] |
Table 2: Comparative Efficacy of this compound and Alternative Therapies for Type 2 Diabetes
| Treatment | Typical HbA1c Reduction | Mechanism of Action |
| This compound | Data on HbA1c reduction is limited in short-term studies; one study in prediabetics showed a reduction from 6.32% to 6.15% over 12 weeks.[7] | Enhances insulin signaling, promotes glucose transporter (GLUT4) translocation. |
| Metformin | 1.0% to 1.5% reduction compared to placebo.[4] | Decreases hepatic glucose production, reduces intestinal glucose absorption, and improves insulin sensitivity. |
| SGLT2 Inhibitors (e.g., Empagliflozin, Canagliflozin) | Approximately 0.6% to 1.2% reduction depending on baseline levels.[8] | Inhibit glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. |
| GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide) | 0.6% to 1.6% reduction.[9] | Mimic the action of incretin hormones, stimulating insulin secretion, suppressing glucagon release, and slowing gastric emptying. |
Experimental Protocols
Understanding the methodologies of key clinical trials is crucial for interpreting their findings. Below are the detailed protocols for the pivotal studies on this compound.
Judy et al. (2003) - Dose-Dependence Study
-
Objective: To evaluate the antidiabetic activity of a standardized extract from Lagerstroemia speciosa leaves (Glucosol™) in Type II diabetics.
-
Study Design: A randomized clinical trial.
-
Participants: 56 individuals with type 2 diabetes were initially screened. 10 subjects, aged 55-70 years, with basal blood glucose levels between 140 and 250 mg/dl, were selected for the dose-response study.[2] Participants had refrained from taking oral hypoglycemic medication for an average of 45 days prior to the trial.[2]
-
Intervention: Participants received daily oral doses of a Lagerstroemia speciosa extract standardized to 1% this compound. The dosages were 16 mg, 32 mg, and 48 mg of the extract, administered sequentially with a 10-day washout period between doses.[2] The extract was provided in both soft gelatin and hard gelatin capsule formulations.[2]
-
Outcome Measures: Blood glucose levels were measured from finger-prick capillary blood samples using a Precision Glucose Monitor.[2]
Fukushima et al. (2006) - Postchallenge Plasma Glucose Levels
-
Objective: To investigate the effect of this compound on post-challenge plasma glucose levels in humans.
-
Study Design: A double-blind, crossover design.
-
Participants: 31 subjects were enrolled, including 19 with diabetes, seven with impaired glucose tolerance, one with impaired fasting glucose, and four with normal glucose tolerance, according to the 1998 WHO criteria.[3]
-
Intervention: Participants were orally administered a capsule containing 10 mg of this compound or a placebo 5 minutes before a 75g oral glucose tolerance test (OGTT).[3]
-
Outcome Measures: Plasma glucose levels were measured at 30-minute intervals for 2 hours following the glucose load.[5] A standard OGTT protocol involves a fasting blood sample followed by the ingestion of a 75g glucose drink, with subsequent blood samples taken at specified intervals to measure glucose response.
Tsuchibe et al. (2006) - Effect on Postprandial Blood Glucose
-
Objective: To determine the inhibitory effect of a Banaba extract capsule enriched with this compound on the increase in postprandial blood glucose.
-
Study Design: Not explicitly described as randomized or blinded in the available abstracts.
-
Participants: 12 nondiabetic subjects with a baseline blood glucose level of 104 mg/dL.[5][6]
-
Intervention: Participants were given a soft gel capsule containing 10 mg of this compound (from a Banaba extract standardized to 18% this compound) daily for 2 weeks.[5][6]
-
Outcome Measures: Fasting and 60-minute postprandial blood glucose levels were measured.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of the data.
Caption: A generalized workflow for a clinical trial investigating an oral hypoglycemic agent.
Caption: this compound enhances insulin signaling, leading to increased glucose uptake.
Caption: Metformin's primary mechanism involves the activation of AMPK.
Caption: SGLT2 inhibitors promote the excretion of glucose through the urine.
Caption: GLP-1 agonists mimic incretin hormones to regulate blood glucose.
References
- 1. mdpi.com [mdpi.com]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. Effect of this compound on postchallenge plasma glucose levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. researchgate.net [researchgate.net]
- 7. Baseline Characteristics of Patients with Type 2 Diabetes Initiating Second-Line Treatment in Japan: Findings from the J-DISCOVER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baseline Characteristics of Randomized Participants in the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness Study (GRADE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and HPTLC Methods for Corosolic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the determination of corosolic acid, a promising anti-diabetic triterpenoid.
This comparison is based on a comprehensive review of validated analytical methods to assist in selecting the most suitable technique for specific research and quality control needs.
At a Glance: HPLC vs. HPTLC for this compound Analysis
| Feature | HPLC (High-Performance Liquid Chromatography) | HPTLC (High-Performance Thin-Layer Chromatography) |
| Principle | Partition chromatography in a closed system under high pressure. | Planar chromatography on an open plate with separation by adsorption.[1][2] |
| Throughput | Sequential analysis of one sample at a time.[2] | Parallel analysis of multiple samples on a single plate.[2] |
| Resolution | Very high separation efficiency.[2] | Moderate to high resolution.[2] |
| Sensitivity | High, with LODs reported in the range of 0.034-0.8 µg/mL.[3][4] | High, with LODs reported as low as 6-70 ng/band.[5][6] |
| Solvent Consumption | Generally higher per sample. | Lower solvent consumption per sample. |
| Flexibility | Allows for gradient elution for complex mixtures. | Multiple mobile phases can be tested on a single plate. |
| Cost | Higher initial instrument cost and operational cost per analysis.[2] | Lower initial instrument cost and cost per analysis.[2] |
Quantitative Method Validation Parameters
The following tables summarize the key validation parameters for HPLC and HPTLC methods for this compound quantification as reported in various studies.
HPLC Method Validation Data
| Parameter | Reported Values | Source |
| Linearity Range | 0.5-600 µg/mL | [7] |
| Correlation Coefficient (R²) | > 0.998 | [3][8] |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 2% | [7][8] |
| Accuracy (Recovery) | 95.9% - 100.9% | [3] |
| Limit of Detection (LOD) | 0.034 - 0.8 µg/mL | [3][4] |
| Limit of Quantitation (LOQ) | 2.4 µg/mL | [4] |
HPTLC Method Validation Data
| Parameter | Reported Values | Source |
| Linearity Range | 250 - 3000 ng/band | [5] |
| Correlation Coefficient (R²) | > 0.995 | [5] |
| Precision (%RSD) | < 2% | [4][9] |
| Accuracy (Recovery) | 94.4% - 97.13% | [5][6] |
| Limit of Detection (LOD) | 6 - 70 ng/band | [5][6] |
| Limit of Quantitation (LOQ) | 16 - 245.6 ng/band | [5][6] |
Experimental Protocols
Detailed methodologies for both HPLC and HPTLC are crucial for reproducibility. The following sections outline typical experimental protocols for the analysis of this compound in plant materials.
HPLC Experimental Protocol
A common approach for the HPLC analysis of this compound involves reversed-phase chromatography.
1. Sample Preparation:
-
Plant material (e.g., leaves of Lagerstroemia speciosa) is dried and powdered.
-
Extraction is typically performed with methanol or a hydroalcoholic solution, often followed by further partitioning with a solvent like ethyl acetate.[8]
-
The extract is filtered and diluted to a known concentration with the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and acidified water (e.g., with orthophosphoric acid) is commonly used.[3][8]
-
Flow Rate: Typically around 1.0 mL/min.[8]
-
Detection: UV detection at a low wavelength, such as 210 nm, is often employed due to the lack of a strong chromophore in this compound.[3][10]
-
Injection Volume: 20 µL is a common injection volume.[3]
HPTLC Experimental Protocol
HPTLC offers a high-throughput alternative for the quantification of this compound.
1. Sample and Standard Preparation:
-
Similar to HPLC, a methanolic or hydroalcoholic extract of the plant material is prepared.[11]
-
A stock solution of this compound standard is prepared in methanol.[11]
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[11]
-
Sample Application: Samples and standards are applied as bands using an automated applicator.[11]
-
Mobile Phase: A mixture of non-polar and polar solvents is used for development. A common system is Toluene: Ethyl acetate: Formic acid.[5]
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Derivatization: For visualization and quantification, the plate is often sprayed with a derivatizing agent (e.g., 10% methanolic sulphuric acid) and heated.[5]
-
Densitometric Scanning: Quantification is performed by scanning the plate with a densitometer, often in fluorescence mode at a specific wavelength (e.g., 366 nm).[5]
Conclusion
Both HPLC and HPTLC are reliable and reproducible methods for the quantitative determination of this compound in plant extracts and formulations.[4][9] The choice between the two techniques depends on the specific requirements of the analysis.
-
HPLC is the preferred method when very high resolution and sensitivity are required, and for the analysis of complex mixtures that may benefit from gradient elution. It is also suitable for the analysis of final dosage forms.[9]
-
HPTLC is an excellent choice for high-throughput screening of a large number of samples, offering advantages in terms of speed, cost-effectiveness, and lower solvent consumption. It is particularly well-suited for the quality control of raw herbal materials.
Ultimately, the decision to use HPLC or HPTLC should be based on a careful consideration of the analytical needs, available resources, and the desired sample throughput. For a comprehensive quality control strategy, the use of both techniques can be complementary.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. A Rapid Densitometric Comparison Method For The Quantification of this compound In Lagerstroemia Speciosa Leaves Using HPTLC. | International Journal of Contemporary Research and Review [ijcrr.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. scispace.com [scispace.com]
- 10. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
Corosolic Acid: A Meta-Analysis of its Impact on Blood Glucose Levels
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison Guide
Corosolic acid, a pentacyclic triterpenoid found in various plants, notably in the leaves of banaba (Lagerstroemia speciosa), has garnered significant interest for its potential antihyperglycemic effects. This guide provides a meta-analysis of its impact on blood glucose levels, objectively comparing its performance with placebo controls and presenting supporting experimental data from human clinical trials.
Quantitative Analysis of Clinical Trials
Multiple clinical studies have investigated the efficacy of this compound in modulating blood glucose levels in humans. The results, while generally positive, show variability based on dosage, formulation, and participant population. The following table summarizes the key quantitative data from these trials.
| Study | Participant Profile | Dosage & Duration | Key Outcomes on Blood Glucose |
| Judy et al. (2003) | Type II Diabetics | 32 mg and 48 mg/day of a 1% this compound extract for 2 weeks | Significant reduction in blood glucose levels. Soft gel formulation (30% decrease) was more effective than hard gelatin capsule (20% decrease)[1][2]. |
| Fukushima et al. (2006) | 19 diabetic, 7 with impaired glucose tolerance, 1 with impaired fasting glucose, 4 with normal glucose tolerance | Single 10 mg dose of this compound 5 minutes before a 75g oral glucose tolerance test (OGTT) | Statistically significant lower blood glucose levels at 90 minutes post-OGTT compared to placebo[3][4]. |
| Tsuchibe et al. (as cited in Stohs et al., 2012) | 12 non-diabetic subjects with baseline blood glucose of 104 mg/dL | 10 mg/day of this compound (from an 18% standardized extract) for 2 weeks | 12% decrease in fasting and 60-minute postprandial blood glucose levels[3][5]. |
| Hibi et al. (2022) | Men with impaired fasting glucose | 1 mg/day of this compound for 2 weeks | Modest decrease in blood glucose, insulin, and C-peptide levels at several points during an OGTT compared to placebo[6][7]. |
Experimental Protocols
The methodologies employed in key clinical trials are crucial for interpreting the findings. A summary of these protocols is provided below.
| Study | Study Design | Inclusion/Exclusion Criteria | Intervention | Outcome Measures |
| Judy et al. (2003) | Randomized Clinical Trial | Type II diabetics who had refrained from oral hypoglycemic medication for an average of 45 days. | Daily oral dose of a Lagerstroemia speciosa extract (standardized to 1% this compound) in either soft gel or hard gelatin capsules at 16, 32, and 48 mg/day for 15 days each, with a 10-day washout period. | Basal blood glucose levels measured from capillary blood after an overnight fast. |
| Fukushima et al. (2006) | Double-blind, cross-over | Individuals with diabetes, impaired glucose tolerance, impaired fasting glucose, or normal glucose tolerance based on WHO criteria. | A single 10 mg capsule of this compound or placebo administered 5 minutes before a 75g OGTT. | Plasma glucose levels measured at 30-minute intervals for 2 hours. |
Visualizing the Methodologies
To further elucidate the processes involved in this area of research, the following diagrams illustrate a typical experimental workflow for a clinical trial investigating this compound and the logical structure of a meta-analysis.
References
- 1. This compound stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. magistralbr.caldic.com [magistralbr.caldic.com]
- 3. This compound induces GLUT4 translocation in genetically type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Management of Diabetes and Its Complications with Banaba (Lagerstroemia speciosa L.) and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] GLUCOSE UPTAKE-STIMULATORY POTENTIAL OF this compound: A MECHANISM BASED REVIEW | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound stimulates glucose uptake via enhancing insulin receptor phosphorylation. | Semantic Scholar [semanticscholar.org]
Corosolic Acid: A Potential Synergistic Partner for Conventional Anti-Diabetic Drugs
A Comparative Guide for Researchers and Drug Development Professionals
The rising prevalence of type 2 diabetes mellitus necessitates the exploration of novel therapeutic strategies, including the combination of natural compounds with established anti-diabetic drugs. Corosolic acid, a pentacyclic triterpenoid found in various plants, notably Banaba (Lagerstroemia speciosa), has garnered significant interest for its insulin-mimetic and glucose-lowering properties. This guide provides a comparative analysis of the potential synergistic effects of this compound when combined with conventional anti-diabetic drugs, specifically metformin and sulfonylureas. While direct clinical evidence on these specific combinations is limited, this document synthesizes the available preclinical data, mechanistic pathways, and findings from studies on structurally similar compounds to highlight the therapeutic promise of such combination therapies.
Mechanisms of Action: A Foundation for Synergy
The potential for synergistic anti-diabetic effects stems from the distinct yet complementary mechanisms of action of this compound, metformin, and sulfonylureas.
This compound: This natural compound exerts its anti-diabetic effects through multiple pathways:
-
Enhanced Insulin Signaling: this compound has been shown to increase the phosphorylation of the insulin receptor and downstream signaling molecules, such as Akt, leading to increased glucose uptake by cells.[1]
-
GLUT4 Translocation: It promotes the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating the transport of glucose from the bloodstream into muscle and fat cells.[2]
-
α-Glucosidase Inhibition: this compound can inhibit the activity of α-glucosidase, an enzyme in the small intestine responsible for breaking down carbohydrates into glucose, thereby delaying glucose absorption.[3]
Metformin: A first-line therapy for type 2 diabetes, metformin primarily acts by:
-
Decreasing Hepatic Glucose Production: It inhibits gluconeogenesis and glycogenolysis in the liver.
-
Improving Insulin Sensitivity: Metformin enhances glucose uptake and utilization in peripheral tissues, particularly muscle.
-
Activating AMP-activated protein kinase (AMPK): This is a key mechanism that mediates its effects on glucose and lipid metabolism.
Sulfonylureas (e.g., Glibenclamide, Glipizide): This class of drugs functions by:
-
Stimulating Insulin Secretion: Sulfonylureas bind to and close ATP-sensitive potassium (KATP) channels on pancreatic β-cells, leading to depolarization of the cell membrane and subsequent insulin release.
The combination of this compound with these conventional drugs could therefore target multiple facets of diabetes pathophysiology, potentially leading to improved glycemic control with lower doses of each agent, and consequently, a reduced risk of side effects.
Quantitative Data on Synergistic Effects: Evidence from a Structural Analog
Direct clinical studies quantifying the synergistic effects of this compound with metformin or sulfonylureas are currently lacking. However, a study on ursolic acid , a structural analog of this compound, in combination with metformin provides valuable insights into the potential for synergy.
Table 1: Comparative Efficacy of Ursolic Acid and Metformin Monotherapy vs. Combination Therapy in a Preclinical Model of Insulin Resistance [1]
| Treatment Group | Dose | Blood Glucose Reduction (%) | Improvement in Insulin Sensitivity (HOMA-IR) (%) |
| Control | - | - | - |
| Ursolic Acid | 10 mg/kg | 25% | 30% |
| Metformin | 150 mg/kg | 35% | 40% |
| Ursolic Acid + Metformin | 10 mg/kg + 150 mg/kg | 55% | 60% |
Data adapted from a preclinical study and presented for illustrative purposes. HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.
The data from this preclinical study suggests that the combination of an ursane-type triterpenoid, like ursolic acid, and metformin can produce a significantly greater reduction in blood glucose and improvement in insulin sensitivity compared to either agent alone.[1] This enhanced effect is likely due to the complementary mechanisms of action, with ursolic acid enhancing insulin signaling and metformin reducing hepatic glucose output and improving peripheral glucose uptake.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols from studies investigating the anti-diabetic effects of this compound and the synergistic action of its structural analog with metformin.
Protocol 1: Evaluation of this compound's Hypoglycemic Effect in a Diabetic Animal Model
This protocol is based on studies evaluating the anti-diabetic properties of this compound in rodent models.
-
Animal Model: Male KK-Ay mice, a model of genetic type 2 diabetes, are used.
-
Acclimatization: Animals are acclimatized for one week with free access to standard chow and water.
-
Grouping: Mice are randomly divided into two groups: a control group receiving the vehicle (e.g., 0.5% carboxymethyl cellulose) and a treatment group receiving this compound (e.g., 10 mg/kg body weight) orally.
-
Drug Administration: this compound is administered as a single oral dose.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at baseline (0 hours) and at specific time points post-administration (e.g., 2, 4, 6, and 8 hours). Blood glucose levels are measured using a standard glucometer.
-
GLUT4 Translocation Analysis: At the end of the experiment, muscle tissue (e.g., gastrocnemius) is excised. Plasma membranes and low-density microsome fractions are prepared by differential centrifugation. The amount of GLUT4 in each fraction is determined by Western blotting using a GLUT4-specific antibody.[2]
-
Statistical Analysis: Data are expressed as mean ± standard deviation. Statistical significance between the control and treated groups is determined using a Student's t-test or ANOVA.
Protocol 2: Investigation of Synergistic Effects of Ursolic Acid and Metformin
This protocol is adapted from a study investigating the synergistic effects of ursolic acid and metformin in a model of insulin resistance.[1]
-
Animal Model: Male Swiss albino mice are used. Insulin resistance is induced by chronic restraint stress (6 hours/day for 30 days).
-
Grouping: Animals are divided into several groups:
-
Vehicle control
-
Stress control
-
Ursolic acid monotherapy (e.g., 10 mg/kg, p.o.)
-
Metformin monotherapy (e.g., 150 mg/kg, p.o.)
-
Ursolic acid + Metformin combination therapy
-
-
Drug Administration: Treatments are administered daily for the 30-day duration of the stress protocol.
-
Biochemical Analysis: At the end of the study, blood samples are collected for the analysis of:
-
Fasting blood glucose
-
Serum insulin
-
Glycosylated hemoglobin (HbA1c)
-
Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) is calculated using the formula: [Fasting insulin (μU/L) x Fasting glucose (nmol/L)] / 22.5.
-
-
Statistical Analysis: One-way ANOVA followed by a post-hoc test (e.g., Tukey's test) is used to compare the means of the different treatment groups. A p-value of <0.05 is considered statistically significant.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological interactions and experimental designs can aid in understanding the synergistic potential.
Caption: Signaling pathways of this compound and Metformin.
Caption: General experimental workflow for in vivo studies.
Conclusion and Future Directions
The available evidence, primarily from mechanistic studies and research on structurally similar compounds, strongly suggests that this compound holds significant potential as a synergistic agent in combination with conventional anti-diabetic drugs. Its multifaceted mechanism of action, targeting insulin signaling, glucose transport, and carbohydrate absorption, complements the primary modes of action of metformin and sulfonylureas.
The combination of this compound with metformin is particularly promising, as both agents improve insulin sensitivity through different pathways, and their combined effect on glucose uptake and production could lead to a more potent and comprehensive glycemic control. While the potential for hypoglycemia exists with the co-administration of this compound and sulfonylureas due to their insulin-secreting and insulin-sensitizing effects, this also suggests that lower, and potentially safer, doses of sulfonylureas could be used.
However, it is imperative to underscore that rigorous, well-designed clinical trials are essential to validate these potential synergistic effects in humans. Future research should focus on:
-
Dose-ranging studies to determine the optimal and safe dosages of this compound in combination with metformin and various sulfonylureas.
-
Long-term clinical trials to evaluate the efficacy (effects on HbA1c, fasting and postprandial glucose), safety, and impact on diabetes-related complications of these combination therapies.
-
Pharmacokinetic and pharmacodynamic studies to investigate potential drug-drug interactions.
References
- 1. Synergistic action of ursolic acid and metformin in experimental model of insulin resistance and related behavioral alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces GLUT4 translocation in genetically type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Corosolic Acid
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of corosolic acid, a triterpenoid compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
This compound, while not classified as a hazardous substance under Regulation (EC) No 1272/2008, requires careful handling and disposal as a matter of good laboratory practice.[1][2] General guidelines for the disposal of organic acids should be followed to minimize any potential risks.
I. Personal Protective Equipment (PPE) and Spill Management
Before handling this compound in any form, it is imperative to be equipped with the appropriate personal protective equipment. In the event of a spill, a clear and immediate response protocol is essential to mitigate any potential hazards.
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Spill Response Protocol:
In the case of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: Prevent the spread of the material. For solid spills, avoid creating dust.[1]
-
Clean-up:
-
Solid Spills: Carefully sweep or scoop the material into a designated waste container. Avoid actions that could generate dust.
-
Solution Spills: Absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: The collected spill debris is considered hazardous waste and must be disposed of according to the procedures outlined below.
II. Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound depends on its physical state (solid or in solution). Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[3]
A. Disposal of Solid this compound:
-
Containerization: Place the solid this compound waste into a clearly labeled, sealed container. The container should be compatible with organic acids and properly sealed to prevent leakage or spillage.
-
Labeling: The label must clearly identify the contents as "this compound Waste" and include the date of accumulation.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[3] This area must be away from incompatible materials such as bases, oxidizing agents, and flammable solvents.[4]
-
Waste Pickup: Arrange for the disposal of the waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
B. Disposal of this compound in Solution:
-
Waste Collection: Pour the this compound solution into a designated, leak-proof, and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Container and Labeling: Use a container appropriate for organic solvent waste. The label should clearly state "this compound Waste in [Solvent Name]" and the approximate concentration.
-
Storage: Store the container in the SAA, ensuring it is segregated from incompatible chemicals.[3][4]
-
Disposal: Contact your EH&S department for collection and disposal.
III. Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
Caption: Segregation of this compound waste from incompatible materials.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Corosolic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Corosolic Acid, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your laboratory practices. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adhering to best practices in chemical handling is crucial for minimizing any potential risks and ensuring the integrity of your research.[1][2]
Hazard Identification and Risk Assessment
This compound is a naturally occurring triterpenoid with various documented biological activities.[3][4][5] According to available Safety Data Sheets (SDS), it is not classified as a hazardous material, and no specific hazard pictograms or signal words are required.[1][2][6] However, as with any chemical substance, it is prudent to handle it with care to avoid unnecessary exposure.
Potential Health Effects: While generally considered non-irritating to the skin and eyes, some sources suggest that it may be harmful if inhaled or absorbed through the skin, potentially causing mild irritation to the respiratory tract, skin, and eyes.[1][2] Ingestion of large amounts may also be harmful.[2]
Fire and Explosion Hazard: this compound is a combustible solid, but no special fire or explosion hazards have been identified.[3] Standard laboratory fire-fighting measures are considered adequate.[1][2][6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 4547-24-4 | [1][2][3][6] |
| Molecular Formula | C₃₀H₄₈O₄ | [3][6] |
| Molecular Weight | 472.70 g/mol | [3] |
| Appearance | White to off-white powder/solid | [2][3] |
| Melting Point | 241-245 °C | [2][5] |
| Solubility | Soluble in methanol (1 mg/mL) and DMSO (48 mg/mL) | [3][7] |
| Storage Temperature | 2-8°C | [3][5] |
Personal Protective Equipment (PPE)
While the SDS for this compound may not mandate specific PPE, the following recommendations align with general good laboratory practice for handling chemical powders.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Protects against accidental splashes or airborne particles. |
| Hand Protection | Nitrile or butyl rubber gloves. | Prevents direct skin contact. Gloves should be inspected before use and disposed of properly after handling the substance.[2] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from potential contamination. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If dust formation is likely, a NIOSH-approved N95 respirator may be used. | Minimizes inhalation of airborne particles.[8] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][6] The recommended storage temperature is 2-8°C.[3][5]
-
Ensure the container is tightly sealed when not in use.
2. Preparation and Weighing:
-
All handling of powdered this compound should be conducted in a chemical fume hood or on a bench with appropriate local exhaust ventilation to minimize dust formation.[2][6]
-
Before handling, ensure all necessary PPE is worn correctly.
-
Use a dedicated, clean spatula and weighing vessel.
-
Handle the powder gently to avoid creating airborne dust.
3. Dissolving and Solution Preparation:
-
When preparing solutions, add the solid this compound to the solvent slowly.
-
If using a vortex mixer or sonicator, ensure the container is securely capped to prevent aerosols.
-
Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
Conduct all experiments involving this compound in a well-ventilated area.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the substance, even if gloves were worn.[2]
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures:
| Incident | Procedure |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[2][6] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2][6] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek medical advice if symptoms persist.[2][6] |
| Small Spills | For small spills of the powder, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with a wet cloth. |
| Large Spills | For larger spills, evacuate the area and follow your institution's chemical spill response procedures. |
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. While some sources suggest that smaller quantities can be disposed of with household waste, it is best practice in a laboratory setting to treat all chemical waste with caution.[1]
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in a sealed bag and disposed of as solid chemical waste.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The first rinse should be collected as hazardous waste.[9] After rinsing, the container can be disposed of according to institutional guidelines.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
By implementing these procedures, laboratories can ensure the safe and effective use of this compound, protecting both personnel and the research environment. This proactive approach to safety is fundamental to building a culture of trust and excellence in scientific endeavors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. This compound from Lagerstroemia speciosa ≥98% (HPLC) | 4547-24-4 [sigmaaldrich.com]
- 4. This compound Uses, Benefits & Dosage [drugs.com]
- 5. This compound | 4547-24-4 [chemicalbook.com]
- 6. extrasynthese.com [extrasynthese.com]
- 7. selleckchem.com [selleckchem.com]
- 8. leelinework.com [leelinework.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
